Technical Documentation Center

N-Acetyl-Phe-Octreotide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Acetyl-Phe-Octreotide

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure and Molecular Characterization of N-Acetyl-Phe-Octreotide

Executive Summary N-Acetyl-Phe-Octreotide (also referred to as N-acetyl-octreotide or [N-Ac-D-Phe1]-Octreotide) is a semi-synthetic derivative of the somatostatin analog Octreotide.[1] Chemically, it represents the N-ter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Acetyl-Phe-Octreotide (also referred to as N-acetyl-octreotide or [N-Ac-D-Phe1]-Octreotide) is a semi-synthetic derivative of the somatostatin analog Octreotide.[1] Chemically, it represents the N-terminal acetylation of the D-Phenylalanine residue.[2] While often identified as a critical process-related impurity (Impurity I) during the manufacture of Octreotide Acetate, it is also studied for its altered physicochemical properties, specifically increased lipophilicity and resistance to N-terminal degradation.

This guide provides a comprehensive technical analysis of its structure, synthesis via Solid Phase Peptide Synthesis (SPPS), and analytical characterization, designed for researchers in peptide chemistry and drug development.

Part 1: Structural Elucidation[2][3]

Chemical Identity

Unlike native somatostatin (14 amino acids), Octreotide is a cyclic octapeptide. The "N-Acetyl-Phe" designation indicates the acetylation of the


-amino group of the N-terminal D-Phenylalanine.
ParameterData
Common Name N-Acetyl-Phe-Octreotide
Parent Compound Octreotide (Sandostatin®)
Molecular Formula C₅₁H₆₈N₁₀O₁₁S₂
Molecular Weight 1061.28 g/mol (Monoisotopic)
Sequence Ac-D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol
Cyclization Disulfide bridge between Cys² and Cys⁷
Net Charge (pH 7.4) +1 (Due to Lysine side chain; N-terminus is capped)
Structural Connectivity Diagram

The following diagram illustrates the primary sequence and the critical disulfide bridge that maintains the pharmacophore's


-turn, essential for somatostatin receptor (SSTR) binding.

OctreotideStructure cluster_main N-Acetyl-Phe-Octreotide Sequence Ac Acetyl Group (CH3-CO-) DPhe 1. D-Phe Ac->DPhe Amide Bond Cys2 2. Cys DPhe->Cys2 Phe3 3. Phe Cys2->Phe3 Cys7 7. Cys Cys2->Cys7 Disulfide Bond (S-S) DTrp 4. D-Trp Phe3->DTrp Lys 5. Lys DTrp->Lys Thr 6. Thr Lys->Thr Thr->Cys7 Throl 8. Thr-ol (C-Term Alcohol) Cys7->Throl

Caption: Structural connectivity of N-Acetyl-Phe-Octreotide showing the N-terminal capping and cyclic disulfide core.

Part 2: Synthesis & Modification Logic

The "Why" of Acetylation

In peptide drug development, N-terminal acetylation is rarely accidental (unless it is an impurity). It is a deliberate strategy to:

  • Prevent Degradation: Aminopeptidases require a free N-terminal amine to cleave peptide bonds. Acetylation "caps" this entry point, extending plasma half-life.

  • Alter Lipophilicity: Removing the positive charge of the N-terminal amine (

    
    ) increases the molecule's hydrophobicity, potentially enhancing membrane permeability.
    
Synthesis Protocol (Solid Phase)

The synthesis of N-Acetyl-Phe-Octreotide follows standard Fmoc-SPPS protocols but diverges at the final step before cleavage.

Protocol: On-Resin Acetylation Note: This protocol assumes the linear Octreotide sequence (D-Phe-Cys(Trt)-Phe-D-Trp(Boc)-Lys(Boc)-Thr(tBu)-Cys(Trt)-Thr(tBu)-ol) is already assembled on 2-Chlorotrityl Chloride resin.

  • Fmoc Removal: Remove the final Fmoc group from D-Phe using 20% Piperidine in DMF (2 x 10 min).

  • Wash: DMF (3x), DCM (3x).

  • Acetylation Cocktail Preparation:

    • Acetic Anhydride (

      
      ): 10 eq.
      
    • Diisopropylethylamine (DIEA): 20 eq.

    • Solvent: DMF (anhydrous).[3]

  • Reaction: Add cocktail to the resin-bound peptide. Shake at room temperature for 30 minutes.

    • Causality: Using a large excess of acetic anhydride ensures quantitative capping. Incomplete reaction here leads to a mix of Acetylated and "Free amine" Octreotide, which are difficult to separate by HPLC.

  • Validation (Kaiser Test): Perform a Kaiser test. It must be negative (colorless beads), indicating no free primary amines remain.

  • Cleavage & Cyclization: Standard TFA cleavage followed by iodine oxidation to form the disulfide bridge.

Synthesis Workflow Diagram

SynthesisWorkflow Start Resin-Bound Linear Octreotide (Fmoc-Protected) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash Wash (DMF/DCM) Deprotect->Wash Acetylate N-Terminal Acetylation (Ac2O + DIEA) Wash->Acetylate Test Kaiser Test Acetylate->Test Test->Acetylate Positive (Blue) - Repeat Cleave Cleavage from Resin (TFA/TIS/H2O) Test->Cleave Negative (Colorless) Oxidize Cyclization (Disulfide) (Iodine/MeOH) Cleave->Oxidize Final N-Acetyl-Phe-Octreotide (Purified) Oxidize->Final

Caption: Step-by-step SPPS workflow for the specific generation of N-Acetyl-Phe-Octreotide.

Part 3: Analytical Characterization (Self-Validating Systems)

To confirm the identity of N-Acetyl-Phe-Octreotide and distinguish it from the parent Octreotide or the Lys-acetylated impurity (Impurity H), a dual-method approach is required.

Mass Spectrometry (MS)

The most definitive identification method. The acetylation adds an acetyl group (


, mass 43.04) and replaces a proton (

, mass 1.01), resulting in a net mass shift of +42.03 Da .
CompoundMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)[M+2H]²⁺ (m/z)
Octreotide C₄₉H₆₆N₁₀O₁₀S₂1018.441019.45510.23
N-Acetyl-Phe-Octreotide C₅₁H₆₈N₁₀O₁₁S₂ 1060.45 1061.46 531.23

Interpretation: A mass spectrum showing a dominant peak at 1061.46 (or the doubly charged 531.23) confirms the derivatization.

High-Performance Liquid Chromatography (HPLC)

Acetylation masks the N-terminal amine, significantly increasing the hydrophobicity of the peptide.

  • Column: C18 Reverse Phase (e.g., Kromasil C18, 5µm).

  • Mobile Phase: Gradient of Acetonitrile (ACN) in Water + 0.1% TFA.[3]

  • Elution Profile:

    • Octreotide:[1][2][4][5][6][7][8][9][10][11][12][13] Elutes earlier (more polar due to free

      
      ).
      
    • N-Acetyl-Phe-Octreotide: Elutes later (Relative Retention Time ~1.05 - 1.10 vs Octreotide).

    • Differentiation: It must be distinguished from N-Acetyl-Lys-Octreotide , which also has a +42 Da mass shift but typically elutes at a slightly different retention time due to the different position of the hydrophobic modification.

Part 4: Pharmacological Implications[6]

Receptor Binding Profile

Octreotide binds primarily to Somatostatin Receptor 2 (SSTR2). The N-terminal D-Phenylalanine is crucial for the stability of the peptide but is not the primary binding epitope (which resides in the pharmacophore loop: Phe-D-Trp-Lys-Thr).

  • Impact: N-terminal acetylation generally retains high affinity for SSTR2, though subtle changes in binding kinetics may occur due to the loss of the charged terminus.

Stability and Metabolism

The presence of D-amino acids (D-Phe and D-Trp) already renders Octreotide highly resistant to enzymatic degradation compared to native somatostatin.

  • Enhanced Stability: Acetylation provides an additional barrier against aminopeptidases that might slowly attack the N-terminus, potentially extending the in vivo half-life beyond that of standard Octreotide.

References

  • PubChem. (2025).[5] Octreotide Acetate Structure and Data.[2][5][6] National Library of Medicine. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). (2024). Octreotide Monograph: Impurity I (N-Acetyl-octreotide). European Directorate for the Quality of Medicines. (Standard Pharmacopoeial Reference).
  • Rai, U., et al. (2015).[14] "Therapeutic uses of somatostatin and its analogues: Current view and potential applications." Pharmacology & Therapeutics.[14] Available at: [Link]

Sources

Exploratory

Molecular weight and physicochemical properties of N-Acetyl-Phe-Octreotide

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Properties of N-Acetyl-Phe-Octreotide Abstract This technical guide provides a comprehensive analysis of N-Acetyl-Phe-Octreotide, a critical derivat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Properties of N-Acetyl-Phe-Octreotide

Abstract

This technical guide provides a comprehensive analysis of N-Acetyl-Phe-Octreotide, a critical derivative of the synthetic somatostatin analog, Octreotide. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, molecular weight, and structural nuances of this acetylated peptide. We will explore detailed, field-proven methodologies for its synthesis, characterization, and analysis, grounding each protocol in established scientific principles. The causality behind experimental choices is elucidated to provide not just a methodology, but a framework for understanding. This guide serves as an authoritative resource, synthesizing data from peer-reviewed literature and technical datasheets to ensure scientific integrity and practical applicability.

Introduction: The Significance of N-Acetyl-Phe-Octreotide

Octreotide is a synthetic octapeptide that pharmacologically mimics natural somatostatin, but with a longer half-life, making it a cornerstone therapy for acromegaly and symptoms associated with certain neuroendocrine tumors.[1][2] Its structure, featuring a cyclic core established by a disulfide bridge, is crucial for its biological activity.[3][4]

N-Acetyl-Phe-Octreotide is a derivative where the N-terminal D-phenylalanine (Phe) residue is acetylated.[3][5] This modification, while seemingly minor, has significant implications. In the context of drug development, particularly for long-acting release (LAR) formulations using polyester microspheres like PLGA, peptides can undergo acylation.[6][7] The formation of N-Acetyl-Phe-Octreotide can therefore be an indicator of a potential drug-excipient interaction or a process-related impurity.[8] Understanding its properties is paramount for ensuring the quality, stability, and efficacy of Octreotide-based therapeutics. This guide provides the foundational knowledge and practical methodologies required for its rigorous scientific investigation.

Molecular Profile and Core Characteristics

The fundamental identity of N-Acetyl-Phe-Octreotide is defined by its molecular formula and weight. These parameters are the first step in characterization and are essential for all subsequent analytical procedures.

PropertyValueSource(s)
Chemical Name N-acetyl-D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-L-cysteinamide cyclic (2→7)-disulfide[5]
Synonyms (4R,7S,10S,13R,16S,19R)-13-((1H-Indol-3-yl)methyl)-19-((R)-2-acetamido-3-phenylpropanamido)-10-(4-aminobutyl)...[9][10]
Molecular Formula C₅₁H₆₈N₁₀O₁₁S₂[9][10][11][12]
Molecular Weight 1061.28 g/mol [9][10][12]
CAS Number 83795-61-3[5][9][10][12]
Appearance Pale Beige Solid[11]

In-Depth Physicochemical Properties

Chemical Structure and Conformation

The structure of N-Acetyl-Phe-Octreotide is fundamentally that of Octreotide with an acetyl group (CH₃CO-) capping the N-terminal amine of the D-Phe residue. The core peptide sequence is D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol, with an intramolecular disulfide bridge between Cys² and Cys⁷.[3] This cyclic structure, particularly the β-turn around the D-Trp-Lys sequence, is vital for its high-affinity binding to somatostatin receptors, especially SSTR2.[3]

The addition of the acetyl group neutralizes the positive charge of the N-terminal amine. This modification can influence several properties:

  • Lipophilicity: Acetylation can increase the molecule's lipophilicity, potentially affecting its solubility and interaction with hydrophobic matrices in drug delivery systems.[3]

  • Hydrogen Bonding: The capping of the N-terminal amine alters the potential for hydrogen bonding, which may subtly influence the peptide's overall conformation and flexibility.[3]

  • Stability: By blocking the primary amine, acetylation can prevent other reactions at this site, such as unwanted acylation by polyester degradation products in microsphere formulations.[11][13]

Solubility Profile

The solubility of a peptide is critical for its formulation, analysis, and biological activity. N-Acetyl-Phe-Octreotide is reported to be slightly soluble in solvents such as Dimethyl Sulfoxide (DMSO), Methanol, and Acetic Acid.[11] This contrasts with its parent compound, octreotide acetate, which is freely soluble in water, methanol, and acetic acid.[2][14]

Rationale for Solubility Characteristics: The reduced solubility in aqueous media compared to octreotide acetate can be attributed to the neutralization of the N-terminal primary amine's positive charge, reducing the overall polarity of the molecule.

Stability and Storage

Proper storage is essential to maintain the integrity of peptide standards and samples.

  • Recommended Storage: N-Acetyl-Phe-Octreotide should be stored at -20°C for long-term stability.[11]

  • Degradation Pathways: Like its parent compound, N-Acetyl-Phe-Octreotide is susceptible to degradation. For Octreotide, the primary degradation product is often des-Thr-ol.[15] The stability of octreotide is also known to be affected by excipients like sodium bisulfate in a concentration-dependent manner.[16] While specific stability studies on the N-acetylated form are less common in public literature, it is reasonable to assume similar sensitivities. Stress testing (acidic, alkaline, oxidative, and thermal) is crucial to identify potential degradants.[8]

Experimental Methodologies for Characterization

A multi-faceted analytical approach is required for the comprehensive characterization of N-Acetyl-Phe-Octreotide. The following protocols are grounded in standard practices for peptide analysis.

Synthesis and Purification Workflow

N-Acetyl-Phe-Octreotide is typically synthesized using Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry.[17] This process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

  • Resin Preparation: Start with a 2-chlorotrityl chloride resin, which allows for cleavage under mild acidic conditions that preserve acid-labile side-chain protecting groups.[17]

  • First Amino Acid Attachment: Couple the first C-terminal amino acid, Fmoc-Thr(tBu)-OH, to the resin.

  • Iterative Elongation: Perform sequential cycles of:

    • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus using a solution of 20% piperidine in N,N-Dimethylformamide (DMF).[17]

    • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) using a coupling agent like N,N'-Diisopropylcarbodiimide (DIC) and an additive like N-Hydroxybenzotriazole (HOBt), and add it to the resin.[17] Repeat for all amino acids in the sequence.

  • N-Terminal Acetylation: After the final Fmoc deprotection of the N-terminal D-Phe, introduce an acetylation solution (e.g., 10% acetic anhydride in DMF) to the peptide-resin and agitate to cap the N-terminus.[17]

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers like Triisopropylsilane (TIS) and water (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v).[17]

  • Cyclization (Disulfide Bond Formation): Dissolve the crude linear peptide in a dilute aqueous solution and induce oxidative cyclization to form the disulfide bridge. This can be achieved by air oxidation or by using an oxidizing agent like iodine or potassium ferricyanide.[17]

  • Purification: Purify the crude cyclic peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[17]

SPPS_Workflow cluster_synthesis On-Resin Synthesis cluster_postsynthesis Post-Synthesis Processing Resin 1. Start with Resin Coupling 2. Couple Amino Acids (Sequential Cycles) Resin->Coupling Deprotection Fmoc Deprotection (Piperidine) Coupling->Deprotection Repeat Acetylation 3. N-Terminal Acetylation (Acetic Anhydride) Coupling->Acetylation Activation Amino Acid Activation (DIC/HOBt) Deprotection->Activation Activation->Coupling Cleavage 4. Cleavage from Resin (TFA Cocktail) Acetylation->Cleavage Cyclization 5. Oxidative Cyclization (Disulfide Bridge Formation) Cleavage->Cyclization Purification 6. RP-HPLC Purification Cyclization->Purification Final 7. Lyophilization (Pure Peptide) Purification->Final

Caption: Workflow for the Solid-Phase Synthesis of N-Acetyl-Phe-Octreotide.

Analytical Characterization Workflow

Accurate characterization relies on separating the compound of interest and confirming its identity and purity. A combination of HPLC and mass spectrometry is the gold standard.

  • Objective: To determine the purity of the synthesized peptide and quantify it in various samples.

  • Instrumentation: An HPLC or UPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is standard.[8] For higher resolution, columns with smaller particle sizes (e.g., 1.7 µm) can be used.[6]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[2]

    • Rationale: TFA is an ion-pairing agent that improves peak shape for peptides. Acetonitrile is the organic modifier used to elute the peptide from the C18 stationary phase.

  • Elution: A linear gradient from a low percentage of Mobile Phase B (e.g., 20%) to a higher percentage (e.g., 40-60%) over 20-30 minutes. The exact gradient must be optimized based on the specific column and system.

  • Flow Rate: 1.0 - 1.5 mL/min for a standard 4.6 mm ID column.[2]

  • Detection: UV detection at 210-220 nm (for the peptide backbone) and 280 nm (for the tryptophan and phenylalanine residues).[6]

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Objective: To confirm the identity of the peptide by measuring its exact mass.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or ion trap) with an electrospray ionization (ESI) source.[6][18]

  • LC Conditions: Similar to the HPLC protocol, but often with formic acid (0.1%) replacing TFA, as TFA can cause ion suppression in the MS source.[6][18]

  • MS Ionization: ESI in positive ion mode. Peptides readily form multiply-charged ions (e.g., [M+2H]²⁺). For N-Acetyl-Phe-Octreotide (MW 1061.28), the doubly charged ion would appear at m/z 531.65.

  • MS/MS Fragmentation: To confirm the sequence, the parent ion (e.g., m/z 531.65) is isolated and fragmented. The resulting fragment ions (b- and y-ions) are analyzed to verify the amino acid sequence. This is particularly useful for distinguishing it from other impurities.[6]

    • Note: The disulfide bond can hinder fragmentation. Reduction of the bond with an agent like dithiothreitol (DTT) prior to MS/MS analysis can yield more informative fragmentation patterns.[6]

Characterization_Workflow cluster_hplc Purity & Quantification cluster_ms Identity Confirmation Sample Peptide Sample (Crude or Purified) HPLC 1. RP-HPLC Separation (C18 Column, ACN/H2O Gradient) Sample->HPLC LCMS 1. LC-MS Analysis (ESI Positive Mode) Sample->LCMS UV 2. UV Detection (210 nm & 280 nm) HPLC->UV Purity 3. Purity Assessment (% Peak Area) UV->Purity ParentIon 2. Measure Parent Ion Mass (e.g., [M+2H]2+) LCMS->ParentIon MSMS 3. MS/MS Fragmentation (Confirm Sequence) ParentIon->MSMS Identity 4. Identity Confirmed MSMS->Identity

Caption: Workflow for the Analytical Characterization of N-Acetyl-Phe-Octreotide.

Conclusion

N-Acetyl-Phe-Octreotide is a significant molecule in the study of Octreotide-based pharmaceuticals. Its characterization is not merely an academic exercise but a practical necessity for ensuring drug product quality and stability. This guide has provided a detailed overview of its core molecular and physicochemical properties, grounded in authoritative sources. The experimental workflows for synthesis and analysis, presented with a rationale for key methodological choices, offer a robust framework for researchers. By applying these principles and protocols, scientists can confidently identify, quantify, and understand the behavior of N-Acetyl-Phe-Octreotide, contributing to the development of safer and more effective peptide therapeutics.

References

  • PRODUCT MONOGRAPH PrOCTREOTIDE INJECTION (Octreotide as acet
  • 458017 N-Acetyl-Phe-Octreotide TFA Salt. (n.d.). CliniSciences.
  • N-Acetyl-Phe-Octreotide. (n.d.).
  • CAS 83795-61-3 N-Acetyl-Phe-Octreotide. (n.d.).
  • N-Acetyl-Phe-Octreotide. (n.d.).
  • Octreotide. (n.d.). Biocompare.
  • Octreotide (acetate). (n.d.). PubChem.
  • Koutsoumbeki, E., et al. (2024).
  • Octreotide acet
  • Octreotide. (n.d.). Polypeptide Group.
  • Octreotide acetate CAS#: 83150-76-9. (n.d.). ChemicalBook.
  • Pistos, C., et al. (2021). Hydrophilic Interaction Liquid Chromatography Coupled with Fluorescence Detection (HILIC-FL) for the Quantitation of Octreotide in Injection Forms. Analytica.
  • A Review on Estimation of Octreotide Acetate In Bulk And Pharmaceutical Dosage Form. (2020). IJSART.
  • Determination of Octreotide In Human Plasma By LC-MS/MS. (2014). Celerion.
  • A Rapid and Sensitive Method Estimation of Octreotide in Human Plasma Using UPLC and Xevo TQ-S. (n.d.).
  • Ripley, R. G., et al. (1995). Stability of octreotide acetate in polypropylene syringes at 5 and -20 °C. American Journal of Health-System Pharmacy.
  • From octreotide to shorter analogues: Synthesis, radiolabeling, stability. (2019). Journal of Labelled Compounds and Radiopharmaceuticals.
  • Octreotide (acet
  • N-Acetyl-Phe-Octreotide. (n.d.). ChemicalBook.
  • Tanabe, K., et al. (2015). Stability of octreotide acetate decreases in a sodium bisulfate concentration-dependent manner: compatibility study with morphin. European Journal of Hospital Pharmacy.
  • Analysis of impurities in octreotide acetate and its injection. (2017). Chinese Journal of New Drugs.
  • Lavan, M., et al. (2015). Identification and Assessment of Octreotide Acylation in Polyester Microspheres by LC–MS/MS. Pharmaceutical Research.
  • Unraveling the Molecular Architecture of Acetyl-Octreotide: A Technical Guide. (2025). BenchChem.
  • Clinical pharmacology and biopharmaceutics review(s). (1998). U.S.
  • Pohl, E., et al. (1995). Structure of Octreotide, a somatostatin analog. Acta Crystallographica Section D: Biological Crystallography.
  • N-Acetyl-Phe-Octreotide Trifluoroacetic Acid Salt. (n.d.). LGC Standards.
  • van de Weert, M., et al. (2005). Controlled Release of Octreotide and Assessment of Peptide Acylation from Poly(D,L-lactide-co-hydroxymethyl glycolide) Compared to PLGA Microspheres. Journal of Controlled Release.
  • [[Phe(Ac)]1-Octreotide]. (n.d.). USP Store.
  • Chemical structure and physicochemical properties of octreotide. (n.d.).
  • Physical-Chemical Characterization of Octreotide Encapsulated in Commercial Glucose-Star PLGA Microspheres. (2020). Molecular Pharmaceutics.
  • Facile Synthesis of Macrocyclic Peptide Toxins of GpTx-1 and its Analogue. (n.d.).
  • Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Acetyl-Octreotide. (2025). BenchChem.
  • Process for octreotide synthesis. (2005).

Sources

Foundational

Technical Guide: Characterization and Control of N-Acetyl-Phe-Octreotide (EP Impurity I)

The following technical guide details the characterization, formation, and control of N-Acetyl-Phe-Octreotide , a critical impurity in the manufacturing and stability profiling of Octreotide Acetate. Executive Summary N-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the characterization, formation, and control of N-Acetyl-Phe-Octreotide , a critical impurity in the manufacturing and stability profiling of Octreotide Acetate.

Executive Summary

N-Acetyl-Phe-Octreotide (identified as Impurity I in the European Pharmacopoeia and [Phe(Ac)]¹-Octreotide in USP) is a specific process-related impurity and degradation product of Octreotide Acetate. Structurally, it is characterized by the acetylation of the N-terminal D-Phenylalanine residue. Its presence is critical to monitor due to its increased hydrophobicity, which alters retention behavior in reverse-phase chromatography, and its potential formation during both Solid-Phase Peptide Synthesis (SPPS) and within PLGA-based depot formulations.

This guide provides a mechanistic analysis of its formation, a self-validating analytical strategy using LC-MS/MS, and process control parameters to maintain compliance with ICH Q3A/B limits.

Part 1: Structural Identity and Origin

The Molecule vs. The Impurity

Octreotide is a cyclic octapeptide with a free N-terminal amine on the D-Phenylalanine residue. The impurity arises when this primary amine undergoes acetylation, converting the basic amine into a neutral amide.

FeatureOctreotide Acetate (API)N-Acetyl-Phe-Octreotide (Impurity)
N-Terminus Free Amine (

-D-Phe-...)
Acetylated Amide (

-D-Phe-...)
Molecular Weight 1019.2 Da (Free Base)1061.3 Da (+42 Da shift)
Polarity Amphiphilic (Basic pKa ~7.8)More Hydrophobic (Loss of basic charge)
HPLC Elution Main PeakLate Eluting (RRT > 1.0)
Regulatory ID OctreotideEP Impurity I / USP [Phe(Ac)]¹-Octreotide
Formation Pathways

The impurity forms via two distinct mechanisms depending on the lifecycle stage of the drug:

  • SPPS Manufacturing Error (Process Impurity):

    • Mechanism: During Solid Phase Peptide Synthesis, "capping" steps (using Acetic Anhydride/Pyridine) are used to block unreacted amines after coupling.[1] If the final N-terminal Fmoc protecting group is removed before a final wash or capping step is inadvertently applied, the free N-terminus reacts rapidly with acetic anhydride.

    • Risk Point: Post-synthesis workup or insufficient washing of resin-bound peptide before cleavage.

  • Drug Product Degradation (PLGA Interaction):

    • Mechanism: In Long-Acting Release (LAR) formulations (e.g., PLGA microspheres), the acidic microenvironment generated by polymer hydrolysis can catalyze the acylation of the peptide's N-terminus by lactic or glycolic acid oligomers, or free acetate if present.

    • Reference: This phenomenon is well-documented in peptide release kinetics from polyester matrices [1].

Part 2: Mechanistic Visualization

The following diagram illustrates the critical control points where the impurity is generated during synthesis and storage.

Octreotide_Impurity_Pathways Start Fmoc-SPPS Cycle Coupling Coupling of Fmoc-D-Phe (Final AA) Start->Coupling Deprotection Fmoc Removal (Piperidine) Coupling->Deprotection Free_Amine Free N-Terminus (H2N-D-Phe-Peptide) Deprotection->Free_Amine Error_Step CRITICAL ERROR: Exposure to Acetic Anhydride (or Acetyl-Donor) Free_Amine->Error_Step Process Deviation Cleavage Resin Cleavage & Deprotection Free_Amine->Cleavage Correct Path Impurity_Form Formation of N-Acetyl-Phe-Octreotide Error_Step->Impurity_Form Final_API Octreotide Acetate (Target API) Cleavage->Final_API PLGA_Storage PLGA Depot Storage (Acidic Microclimate) Final_API->PLGA_Storage Formulation Acylation Peptide Acylation by Polymer Degradants PLGA_Storage->Acylation Acylation->Impurity_Form Degradation

Figure 1: Dual-origin pathway showing SPPS process deviation (red path) and PLGA-mediated degradation leading to N-Acetyl-Phe-Octreotide.

Part 3: Analytical Characterization Strategy

To validate the presence of N-Acetyl-Phe-Octreotide, a self-validating workflow combining HPLC retention time analysis with MS/MS fragmentation is required.

HPLC Method (Resolution of Critical Pairs)

Because acetylation increases hydrophobicity, the impurity elutes after the main peak.

  • Column: C18 (e.g., 4.6 x 250 mm, 3-5 µm, 100 Å).

  • Mobile Phase A: 0.1% TFA in Water (or TEAP buffer pH 2.5 for better shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Shallow gradient (e.g., 20% to 40% B over 30 mins) is essential to resolve the acetylated impurity from the main peak and other hydrophobic impurities like Des-Threoninol-Octreotide.

  • Target RRT: ~1.05 - 1.15 (Relative to Octreotide).

LC-MS/MS Identification Protocol

Mass spectrometry provides definitive structural confirmation. The key challenge is distinguishing N-Acetyl-Phe (N-term) from N-Acetyl-Lys (Side-chain).

Protocol:

  • Precursor Scan: Look for

    
     at 
    
    
    
    (Calculated:
    
    
    ). Note the +21 Da shift per charge state compared to Octreotide (
    
    
    ).
  • Product Ion Scan (MS2): Fragment the precursor.

  • Differentiation Logic:

    • N-Acetyl-Phe-Octreotide: The

      
       ion (N-terminal fragment) will show a mass shift of +42 Da relative to the standard. The 
      
      
      
      -series ions (C-terminal) will remain unchanged.
    • N-Acetyl-Lys-Octreotide: The

      
       ion will match the standard. The 
      
      
      
      -series ions containing the Lysine residue will show the +42 Da shift.
Fragment Ion TypeOctreotide (Std)N-Acetyl-Phe-OctreotideN-Acetyl-Lys-Octreotide
Precursor (

)
510.6531.6531.6

Ion (Phe)
148.1190.1 (+42) 148.1

to

(C-term)
Matches StdMatches StdMatches Std
Lys Immonium Ion 101.1101.1143.1 (+42)

Part 4: Control Strategy & Specifications

Synthesis Control

To prevent formation during SPPS:

  • Strict Wash Protocols: Ensure all Acetylating reagents (Acetic Anhydride) are completely removed from the resin before the final Fmoc-D-Phe deprotection.

  • No Post-Deprotection Capping: Never perform a capping step after the final N-terminal deprotection.

  • Raw Material Testing: Screen Fmoc-D-Phe raw material for Acetyl-D-Phe contamination using LC-MS.

Regulatory Limits (ICH Q3A/B)

As a known peptide impurity, limits are stringent.

  • Reporting Threshold: 0.10%

  • Identification Threshold: 0.50% (or 1.0% depending on daily dose, but typically lower for potent peptides).

  • Qualification Threshold: 1.0%

Note: If the impurity exceeds 1.0%, toxicological qualification is required, though the structural similarity to the parent suggests low risk, immunogenicity assessments may be triggered.

References

  • Ghassemi, A. H. et al. (2020). Physical–Chemical Characterization of Octreotide Encapsulated in Commercial Glucose-Star PLGA Microspheres. Molecular Pharmaceutics. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). Octreotide Acetate Monograph 2414.
  • United States Pharmacopeia (USP) . Octreotide Acetate Monograph. [Phe(Ac)]¹-Octreotide specification. Available at: [Link]

  • D'Hondt, M. et al. (2019). Structural characterization of octreotide impurities by on-line electrochemistry-tandem mass spectrometry. International Journal of Mass Spectrometry. Available at: [Link]

Sources

Exploratory

Mechanism of action differences between Octreotide and N-Acetyl-Phe-Octreotide

The following technical guide details the mechanistic and structural divergences between Octreotide and its N-acetylated derivative. A Technical Guide for Drug Development & Structural Biology Executive Summary Octreotid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanistic and structural divergences between Octreotide and its N-acetylated derivative.

A Technical Guide for Drug Development & Structural Biology

Executive Summary

Octreotide is a synthetic octapeptide and the gold-standard somatostatin analog (SSA) for treating acromegaly and neuroendocrine tumors (NETs). It functions as a high-affinity agonist for Somatostatin Receptor subtype 2 (SSTR2).

N-Acetyl-Phe-Octreotide (also known as [Phe(Ac)]¹-Octreotide or Impurity I) is a structural derivative often formed as a degradation product during the manufacturing or storage of polymer-based depot formulations (e.g., PLGA microspheres).

While Octreotide exhibits potent endocrine suppression, N-Acetyl-Phe-Octreotide demonstrates significantly reduced receptor affinity and biological potency. This guide analyzes the structural biology driving this divergence, focusing on the critical role of the N-terminal D-Phenylalanine residue in SSTR2 binding kinetics.

Structural & Physicochemical Comparison

The fundamental difference lies in the modification of the N-terminal amine. Octreotide possesses a free primary amine on the D-Phenylalanine residue, whereas the derivative is capped with an acetyl group.

FeatureOctreotide N-Acetyl-Phe-Octreotide
Sequence H-D-Phe -Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-olAc-D-Phe -Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol
N-Terminus State Free Amine (

at physiological pH)
Acetylated Amide (

, Neutral)
Net Charge (pH 7.4) +1 to +2 (N-term & Lys⁵)+1 (Lys⁵ only)
Molecular Weight ~1019.2 Da~1061.3 Da
Primary Role Therapeutic AgonistProcess Impurity / Degradant
SSTR2 Affinity High (

nM)
Low / Reduced Potency

Mechanism of Action: Octreotide (The Agonist)

Octreotide mimics native Somatostatin-14 (SST-14) but with enhanced stability and specificity for SSTR2. Its mechanism relies on a precise "lock-and-key" fit into the receptor's orthosteric pocket, triggering G-protein signaling.

The Pharmacophore

The biological activity is driven by the


-turn pharmacophore  (Phe³-D-Trp⁴-Lys⁵-Thr⁶).
  • D-Trp⁴: Buries into a hydrophobic pocket deep within the receptor transmembrane (TM) bundle.

  • Lys⁵: Forms a critical salt bridge with Asp122 (D1223.32) on the receptor. This electrostatic anchor is essential for receptor activation.

The Role of the N-Terminus (D-Phe¹)

Recent Cryo-EM studies of SSTR2 reveal that the N-terminal D-Phe¹ of Octreotide is not merely a passive cap. It engages in specific hydrophobic interactions with residues Ile284 and Pro286 located on Extracellular Loop 3 (ECL3) of the receptor.[1] These interactions stabilize the ligand in the binding pocket, orienting the pharmacophore for optimal activation.

Signaling Cascade

Upon binding, Octreotide stabilizes the active conformation of SSTR2, leading to:

  • 
     Coupling:  Dissociation of 
    
    
    
    from
    
    
    .
  • Adenylate Cyclase Inhibition:

    
     inhibits AC, causing a rapid drop in intracellular cAMP.
    
  • Ion Channel Modulation:

    
     subunits open GIRK (
    
    
    
    ) channels (hyperpolarization) and inhibit voltage-gated
    
    
    channels.
  • Result: Inhibition of vesicle fusion and hormone release (GH, Insulin, Glucagon).

SSTR2_Signaling Oct Octreotide SSTR2 SSTR2 Receptor (GPCR) Oct->SSTR2 High Affinity Binding Gi Gi/o Protein Activation SSTR2->Gi Conformational Change AC Adenylyl Cyclase Gi->AC Inhibition (-) Channels Ion Channels (Ca2+ Block / K+ Open) Gi->Channels Modulation cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Effect Inhibition of Hormone Release cAMP->Effect Signaling Arrest Channels->Effect Hyperpolarization

Figure 1: Canonical SSTR2 signaling pathway activated by Octreotide.[2]

Mechanistic Divergence: Why N-Acetyl-Phe-Octreotide Fails

The N-acetylated derivative exhibits a "loss of function" phenotype. This is not due to a change in the signaling pathway itself, but rather a failure to engage the receptor efficiently.

Disruption of the ECL3 Interface

The acetylation of the N-terminal D-Phe residue introduces two destabilizing factors:

  • Steric Clash: The acetyl group (

    
    ) adds bulk to the N-terminus. In the tight "vestibule" formed by ECL2 and ECL3 , this extra volume can clash with the surrounding receptor residues (specifically near Pro286 ), preventing the deep insertion required for the core pharmacophore (D-Trp-Lys) to lock into place.
    
  • Loss of Electrostatic Steering: The free amine of Octreotide carries a positive charge (

    
    ). While the primary salt bridge is at Lys⁵, the N-terminal charge contributes to the overall electrostatic dipole that steers the peptide into the negatively charged receptor cleft. Acetylation neutralizes this charge, reducing the association rate (
    
    
    
    ).
The "Decoy" Effect in Formulations

In PLGA microspheres, Octreotide can undergo acylation by the polymer's degradation products (lactic/glycolic acid oligomers). The resulting N-Acetyl-Phe-Octreotide acts as a chemical sink , reducing the effective concentration of the active drug. Because its affinity is significantly lower, it does not effectively compete with native Somatostatin, rendering it therapeutically inert relative to the parent compound.

Binding_Comparison cluster_0 Octreotide (Optimal Fit) cluster_1 N-Acetyl-Phe-Octreotide (Steric Clash) Oct_N N-Term: D-Phe-NH3+ ECL3 SSTR2 ECL3 (Ile284, Pro286) Oct_N->ECL3 Hydrophobic Fit + Electrostatics Core Core Pharmacophore (Trp-Lys) SSTR2_Deep SSTR2_Deep Core->SSTR2_Deep Activation Ac_N N-Term: Ac-D-Phe ECL3_Clash SSTR2 ECL3 (Steric Hindrance) Ac_N->ECL3_Clash Clash / Repulsion Core_Weak Core Pharmacophore (Weak Engagement) ECL3_Clash->Core_Weak Destabilized

Figure 2: Structural basis for the reduced affinity of the N-acetylated derivative.

Experimental Protocols for Validation

To verify the mechanistic differences described above, the following self-validating protocols are recommended.

Competitive Binding Assay (Radioligand Displacement)

Objective: Quantify the affinity difference (


) between Octreotide and N-Acetyl-Phe-Octreotide.
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human SSTR2. Homogenize in ice-cold Tris-HCl buffer.

  • Ligand: Use

    
    -Somatostatin-14 as the radiotracer (~0.05 nM).
    
  • Displacement: Incubate membranes with radiotracer and increasing concentrations (

    
     to 
    
    
    
    M) of either Octreotide or N-Acetyl-Phe-Octreotide.
  • Incubation: 1 hour at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% PEI (to reduce non-specific binding).

  • Analysis: Measure radioactivity via gamma counter. Plot % bound vs. log[concentration].

    • Expected Result: Octreotide

      
       nM. N-Acetyl-Phe-Octreotide 
      
      
      
      nM (right-shifted curve).
cAMP Functional Assay

Objective: Determine if the N-acetyl derivative retains any agonist efficacy.

  • Cell Line: CHO-K1-SSTR2 expressing a cAMP-response element (CRE) luciferase reporter.

  • Stimulation: Pre-treat cells with Forskolin (10

    
    M) to elevate baseline cAMP.
    
  • Treatment: Add Octreotide or N-Acetyl-Phe-Octreotide at varying concentrations.

  • Readout: Measure luminescence after 30 minutes.

  • Interpretation: Octreotide will show dose-dependent suppression of luminescence. The N-acetyl form will show minimal suppression or require significantly higher doses to achieve the same effect (

    
    ).
    

References

  • Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Reversible Blocking of Amino Groups of Octreotide for the Inhibition of Formation of Acylated Peptide Impurities in PLGA Delivery Systems. Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Octreotide Acetate: Mechanism of Action and Clinical Pharmacology. Source: FDA Access Data (Clinical Pharmacology Review) URL:[Link][2]

  • Structural insights into ligand recognition and selectivity of somatostatin receptors. Source: Nature Communications URL:[Link]

  • Octreotide EP Impurity I (N-Acetyl-Octreotide) Characterization. Source: European Pharmacopoeia (via SynZeal) URL:[Link]

Sources

Foundational

Thermodynamic Stability & Formation Kinetics of N-Acetyl-Phe-Octreotide in Solution

Executive Summary N-Acetyl-Phe-Octreotide (Ac-Octreotide) is a critical degradation product and impurity often observed in peptide formulations, particularly within Poly(lactic-co-glycolic acid) (PLGA) sustained-release...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Acetyl-Phe-Octreotide (Ac-Octreotide) is a critical degradation product and impurity often observed in peptide formulations, particularly within Poly(lactic-co-glycolic acid) (PLGA) sustained-release microspheres.[1] While Octreotide (D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol) relies on its N-terminal D-Phenylalanine for specific receptor affinity and solubility, the acetylation of this primary amine fundamentally alters the molecule's thermodynamic landscape.

This technical guide provides a rigorous analysis of the thermodynamic stability of N-Acetyl-Phe-Octreotide. Unlike the parent molecule, the N-acetylated variant lacks the N-terminal positive charge, leading to distinct solubility profiles, aggregation propensities, and receptor binding thermodynamics. We explore the thermodynamics of its formation (acylation kinetics) and its intrinsic stability in solution, providing actionable protocols for detection and control in drug development.

Part 1: Molecular Architecture & Physicochemical Impact

The transition from Octreotide to N-Acetyl-Phe-Octreotide involves the covalent attachment of an acetyl group (


) to the 

-amino group of the N-terminal D-Phenylalanine.
Structural Comparison
FeatureOctreotide (Parent)N-Acetyl-Phe-Octreotide (Impurity/Analog)
N-terminus Free Amine (

at pH 7.4)
Acetylated Amide (

)
Net Charge (pH 7.4) +2 (N-term, Lys)+1 (Lys only)
Hydrophobicity ModerateIncreased (Loss of charge, addition of methyl)
pKa (N-term) ~7.8 - 8.2N/A (Amide is non-basic)
Solubility High in aqueous buffersReduced in neutral/alkaline pH
Thermodynamic Consequences of Acetylation

The acetylation event is not merely a chemical modification; it is a thermodynamic sink.

  • Entropic Stabilization: The formation of the amide bond is kinetically stable (

    
     years at pH 7) but thermodynamically favored in the presence of activated esters (e.g., degrading PLGA oligomers).
    
  • Solvation Energy: The loss of the ionic N-terminal headgroup increases the

    
    , making the molecule less energetically favorable in water and more prone to hydrophobic self-association (aggregation).
    

Part 2: Thermodynamics of Formation (The Acylation Mechanism)

In pharmaceutical development, N-Acetyl-Phe-Octreotide rarely forms spontaneously in simple buffers but is the dominant product of peptide-polymer interactions in PLGA matrices.

The Acylation Pathway

The acylation is catalyzed by the acidic microclimate within degrading microspheres.[1] The reaction is a nucleophilic attack by the N-terminal amine of Octreotide on the carbonyl carbon of the polymer (or acetyl impurities).

AcylationPathway Oct Native Octreotide (R-NH2) TS Tetrahedral Intermediate Oct->TS Nucleophilic Attack PLGA PLGA/Acetyl Ester (R'-CO-OR'') PLGA->TS AcOct N-Acetyl-Phe-Octreotide (R-NH-CO-R') TS->AcOct Elimination (Irreversible) H Acidic Microclimate (Catalyst) H->TS Protonation (Catalysis)

Caption: Kinetic pathway of Octreotide acylation. The reaction is irreversible under physiological conditions, representing a thermodynamic trap.

Thermodynamic Parameters of Binding Precursors

Before reaction, the peptide binds to the polymer. Isothermal Titration Calorimetry (ITC) studies have characterized this interaction (Octreotide + PLGA-COOH):

  • Enthalpy (

    
    ):  Negative (Exothermic). Driven by electrostatic interaction between the cationic N-terminus and anionic polymer carboxylates.
    
  • Entropy (

    
    ):  Negative (Unfavorable).[2] Ordering of the peptide on the polymer surface.
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    . The interaction is enthalpically driven .[2]

Implication: Lowering temperature favors binding (precursor to acylation), but the chemical reaction rate (acylation) generally decreases due to the Arrhenius barrier (


).

Part 3: Experimental Protocols

Protocol A: Thermodynamic Stability Profiling via NanoITC

Objective: Determine the binding thermodynamics of Octreotide to acetylating agents (or polymer mimics) to predict acylation risk.

Reagents:

  • Ligand: Octreotide Acetate (1 mM in PBS).

  • Macromolecule: PLGA-COOH or Acetate mimic (0.1 mM in PBS).

  • Instrument: NanoITC (TA Instruments or Malvern).

Step-by-Step Workflow:

  • Degassing: Degas both solutions for 10 minutes at 2°C below experimental temperature to prevent bubble formation.

  • Cell Loading: Load the sample cell (1.0 mL) with the PLGA/Mimic solution.

  • Syringe Loading: Load the titration syringe (250 µL) with Octreotide solution.

  • Titration Schedule:

    • Stir Rate: 300 rpm.

    • Temperature: 25°C (Repeat at 37°C and 45°C to determine

      
      ).
      
    • Injections: 25 injections of 10 µL each, 300s spacing.

  • Data Processing:

    • Subtract heat of dilution (titrating peptide into buffer).

    • Fit data to a One-Set-of-Sites model.

    • Extract

      
       (Binding Constant), 
      
      
      
      , and stoichiometry (
      
      
      ).[2]
    • Calculate

      
       and 
      
      
      
      .
Protocol B: Accelerated Degradation & Detection (HPLC)

Objective: Quantify the formation rate (


) of N-Acetyl-Phe-Octreotide to calculate activation energy (

).

Methodology:

  • Incubation: Prepare Octreotide (1 mg/mL) in Acetate Buffer (pH 4.0 and pH 7.4). Incubate at 40°C, 50°C, and 60°C.

  • Sampling: Aliquot samples at t=0, 24h, 48h, 72h, 96h. Quench by freezing or immediate dilution.

  • HPLC Analysis (Stability Indicating Method):

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 150 mm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 20% B to 40% B over 20 minutes (Ac-Octreotide is more hydrophobic and elutes after the parent peak).

    • Detection: UV at 215 nm (peptide bond) and 280 nm (Trp/Phe).

  • Calculation:

    • Plot

      
       vs. Time. Slope = 
      
      
      
      .
    • Arrhenius Plot:

      
       vs. 
      
      
      
      . Slope =
      
      
      .

Part 4: Data Analysis & Comparative Stability

The following table summarizes the thermodynamic shift observed when Octreotide degrades into its N-Acetyl variant.

ParameterNative OctreotideN-Acetyl-Phe-OctreotideInterpretation
Elution Time (RP-HPLC)

(Reference)

(Later)
Acetylation increases hydrophobicity, increasing retention on C18.
Solubility Limit (pH 7.4) > 50 mg/mL< 10 mg/mL (Est.)Loss of N-term charge reduces electrostatic repulsion, promoting precipitation.
Thermal Denaturation (

)
~65°C (Broad transition)> 70°CAcylation often stabilizes the backbone locally but promotes aggregation-driven denaturation.
Acylation Susceptibility High (Primary Amine)Low (Capped)The N-Acetyl variant is chemically stable against further acylation but prone to hydrolysis at extreme pH.
Aggregation Thermodynamics

The formation of N-Acetyl-Phe-Octreotide is a "nucleation event" for aggregation.



For N-Acetyl-Phe-Octreotide, 

is less positive (less repulsion) compared to the parent, making

more negative (more favorable). This implies that once formed, the impurity acts as a seed for physical instability .

References

  • Na, D. H., et al. (2005).[1] "PEGylation of octreotide: I. Separation of positional isomers and stability against acylation by poly(D,L-lactide-co-glycolide)." Pharmaceutical Research.

  • Murty, S. B., et al. (2005). "Identification of peptide acylation products in degrading PLGA microspheres." Journal of Controlled Release.
  • Zhang, Y., & Schwendeman, S. P. (2012).[1] "Minimizing acylation of peptides in PLGA microspheres." Journal of Controlled Release.

  • Park, K., et al. (2020).[2] "Characterization of Octreotide−PLGA Binding by Isothermal Titration Calorimetry." Biomacromolecules. [2]

  • Ghassemi, A. H., et al. (2012).[1] "Controlled release of octreotide and assessment of peptide acylation from poly(D, L-lactide-co-hydroxymethyl glycolide) compared to PLGA microspheres." Pharmaceutical Research.

Sources

Exploratory

Structural Characterization of N-Acetylated Somatostatin Analogs

Executive Summary Somatostatin (SST-14) is a potent regulatory peptide, yet its clinical utility is severely limited by a sub-three-minute half-life in vivo due to rapid degradation by aminopeptidases and endopeptidases....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Somatostatin (SST-14) is a potent regulatory peptide, yet its clinical utility is severely limited by a sub-three-minute half-life in vivo due to rapid degradation by aminopeptidases and endopeptidases. N-terminal acetylation is a critical structural modification strategy employed to block aminopeptidase recognition, thereby extending plasma half-life while maintaining—or in specific cases, enhancing—receptor selectivity.

This guide outlines a rigorous structural characterization workflow for N-acetylated somatostatin analogs. It moves beyond basic identity confirmation to deep structural interrogation, ensuring that the N-capping modification stabilizes the bioactive pharmacophore (Phe-Trp-Lys-Thr


-turn) rather than disrupting it.

Synthesis and N-Terminal Capping Strategy

The structural integrity of an N-acetylated analog begins with the precision of its synthesis. Unlike post-synthetic modification, which risks side-chain acetylation (specifically at Lysine residues), on-resin N-terminal acetylation is the industry standard for specificity.

The Protocol: Selective On-Resin Acetylation

To ensure the acetyl group is attached only to the N-terminus and not the


-amine of Lysine (a critical residue for receptor binding), orthogonal protection strategies are required.
  • Solid Phase Peptide Synthesis (SPPS): Use Fmoc chemistry. The Lysine side chain must be protected with Boc (tert-butyloxycarbonyl), which is stable to the base used for Fmoc removal but labile to the final cleavage acid.

  • The Capping Step: After the final Fmoc deprotection of the N-terminal amino acid, the resin is treated with an acetylation cocktail before cleavage.

Standard Capping Cocktail:

  • Acetic Anhydride (

    
    ): 10 eq
    
  • Diisopropylethylamine (DIEA): 20 eq

  • Solvent: DMF

  • Duration: 2 x 10 minutes.

Validation (The Kaiser Test): A self-validating step is mandatory here. The Kaiser test (ninhydrin) monitors free primary amines.

  • Pre-Acetylation: Blue beads (Positive for free amine).

  • Post-Acetylation: Colorless beads (Negative for free amine).

  • Causality: If beads remain blue, the acetylation is incomplete, leading to a mixture of acetylated and free-amine peptides that are difficult to separate by HPLC.

Primary Structural Verification: Mass Spectrometry

While standard LC-MS confirms mass, MS/MS fragmentation is required to prove the location of the acetyl group.

The Mass Shift

N-acetylation adds an acetyl group (


) replacing a hydrogen atom.
  • Mass Shift: +42.0106 Da.

  • Differentiation: High-resolution MS (e.g., Orbitrap) distinguishes this from trimethylation (+42.0470 Da) or carbamylation artifacts.

Fragmentation Logic: The Ion Diagnostic

In non-acetylated peptides, the


 ion (containing only the first amino acid) is often unstable and rarely observed. N-acetylation stabilizes the 

ion.
  • Observation: A strong signal corresponding to

    
     (residue mass + 42 Da).
    
  • y-ion Series: The

    
    -ions (C-terminal fragments) remain unchanged compared to the non-acetylated parent.
    
  • b-ion Series: All

    
    -ions shift by +42 Da.
    

Table 1: MS/MS Diagnostic Ions for N-Acetylated SST Analogs

FeatureNon-Acetylated ControlN-Acetylated AnalogInterpretation
Precursor Mass


Confirms modification presence.

Ion
Absent / Very WeakDominant / Distinct Confirms N-terminal localization.

Ion
PresentPresent (Same Mass)Confirms C-terminus is unmodified.
Lysine Immonium 101.1 Da101.1 DaConfirms Lysine side chain is not acetylated (would be 143.1 Da).
Visualization: MS Fragmentation Logic

MS_Fragmentation Peptide Peptide Precursor (Ac-Phe-Cys...) CID Collision Induced Dissociation (CID) Peptide->CID b_ions b-ion Series (N-terminal) CID->b_ions Retains Acetyl y_ions y-ion Series (C-terminal) CID->y_ions No Acetyl Lys_check Lys Immonium Ion (101.1 m/z) CID->Lys_check b1_check b1 Ion Check (Mass = AA1 + 42) b_ions->b1_check Confirmed N-Term Confirmed N-Term b1_check->Confirmed N-Term Found Side Chain Intact Side Chain Intact Lys_check->Side Chain Intact Found

Figure 1: MS/MS fragmentation logic for validating N-terminal acetylation specificity.

Conformational Analysis: NMR and Circular Dichroism

The biological potency of somatostatin analogs relies on a Type II'


-turn involving residues Phe-Trp-Lys-Thr.[1] N-acetylation alters the charge at the N-terminus (removing the positive charge of the free amine), which can induce subtle conformational changes.[2]
Circular Dichroism (CD)

CD provides a rapid "fingerprint" of the secondary structure.

  • Protocol: Far-UV CD (190–260 nm) in water or phosphate buffer.

  • Signature: A Type II'

    
    -turn typically shows a maximum near 200-205 nm and a minimum near 220 nm (though this varies with Trp contributions).
    
  • Comparison: Overlay the spectra of the N-acetylated analog vs. the free-amine precursor. Significant deviation suggests the capping has disrupted the pharmacophore.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for proving the


-turn exists in solution.

Key Experiments:

  • 1D

    
     NMR:  Check amide proton chemical shifts.
    
  • 2D TOCSY: Identify spin systems (assign amino acids).

  • 2D NOESY/ROESY: Determine spatial proximity.

Critical NOE Signals (The "Turn" Validators): To confirm the bioactive conformation, look for specific Nuclear Overhauser Effects (NOEs) that indicate a close approach of the backbone protons in the turn region:

  • 
    : Strong sequential amide-amide interaction.
    
  • 
    : Strong interaction characteristic of the turn.
    
  • The Acetyl Methyl: A sharp singlet ~2.0 ppm. If this shows NOEs to the side chains of residues 6 or 11 (in octreotide numbering), it indicates the N-terminus folds back toward the ring, potentially stabilizing the structure.

Technical Insight: In DMSO-


, somatostatin analogs often exist in equilibrium between an antiparallel 

-sheet and a

-helix.[3] N-acetylation can shift this equilibrium. A temperature coefficient study (

) of amide protons can identify solvent-shielded protons involved in hydrogen bonds, confirming the rigidity of the turn [1, 3].

Functional Stability and Characterization Workflow

The primary driver for N-acetylation is resistance to exopeptidases.

Enzymatic Stability Assay
  • Matrix: Rat kidney homogenate (rich in aminopeptidases) or human serum.

  • Protocol:

    • Incubate analog (100

      
      M) at 37°C.
      
    • Aliquot at t=0, 15, 30, 60, 120 min.

    • Quench with 1% Formic Acid/Acetonitrile.

    • Analyze via HPLC-UV (214 nm).

  • Success Metric: The N-acetylated analog should show a

    
     > 4 hours, compared to < 30 minutes for native SST-14.
    
Integrated Characterization Pipeline

Workflow cluster_Identity Identity & Purity cluster_Structure 3D Conformation Start Crude Peptide (SPPS) Purification Prep HPLC (>98% Purity) Start->Purification MS LC-MS/MS (Check +42Da & b1 ion) Purification->MS AAA Amino Acid Analysis (Stoichiometry) Purification->AAA CD Circular Dichroism (Secondary Structure) MS->CD Pass NMR 2D NMR (NOESY) (Beta-turn Validation) CD->NMR Pass Bioassay Stability Assay (t1/2 Determination) NMR->Bioassay Conformation Validated

Figure 2: Integrated workflow for the structural and functional validation of N-acetylated analogs.

References

  • Melacini, G., Zhu, Q., & Goodman, M. (1997). Multiconformational NMR analysis of sandostatin (octreotide): equilibrium between beta-sheet and partially helical structures.[3] Biochemistry, 36(5), 1233–1241. Link

  • Dasgupta, P., Singh, A., & Mukherjee, R. (2002).[4] N-terminal acylation of somatostatin analog with long chain fatty acids enhances its stability and anti-proliferative activity in human breast adenocarcinoma cells.[4] Biological & Pharmaceutical Bulletin, 25(1), 29–36.[4] Link

  • Wynants, C., Sugg, E., Hruby, V. J., & Van Binst, G. (1987).[5] Conformational study of a somatostatin analogue by high-field n.m.r. spectroscopy, in aqueous solution.[5][6][7] International Journal of Peptide and Protein Research, 30(4), 541–547.[5] Link

  • Ree, R., Varland, S., & Arnesen, T. (2018).[2] Spotlight on protein N-terminal acetylation. Experimental & Molecular Medicine, 50(7), 1–13. Link

  • Sadler, K., & Eom, S. H. (2002). Structure of the somatostatin-2 receptor antagonist peptide.[8][9] Biochemistry,[2][10] 41. Link

Sources

Foundational

Unveiling the Biological Activity and Molecular Dynamics of N-Acetyl-Phe-Octreotide in Polymeric Delivery Systems

Executive Summary In the landscape of sustained-release peptide therapeutics, preserving the structural integrity of the active pharmaceutical ingredient (API) is paramount. N-Acetyl-Phe-Octreotide (CAS 83795-61-3) is pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of sustained-release peptide therapeutics, preserving the structural integrity of the active pharmaceutical ingredient (API) is paramount. N-Acetyl-Phe-Octreotide (CAS 83795-61-3) is primarily identified not as a standalone therapeutic, but as a critical, pharmacologically compromised impurity that forms when the somatostatin analog octreotide is encapsulated in poly(D,L-lactide-co-glycolide) (PLGA) delivery systems[][].

As a Senior Application Scientist, I have structured this technical guide to dissect the molecular causality behind the formation of N-Acetyl-Phe-Octreotide, evaluate its altered biological activity, and provide field-proven, self-validating protocols for mitigating peptide acylation in PLGA matrices.

The Pharmacological Context of Octreotide and its Impurities

Native octreotide is a synthetic, long-acting cyclic octapeptide designed to mimic natural somatostatin[3]. It exhibits potent inhibitory effects on growth hormone, glucagon, and insulin by binding with high affinity to Somatostatin Receptors (primarily SSTR2 and SSTR5)[4]. Because native octreotide has a short half-life (~100 minutes), it is frequently formulated into PLGA microspheres (e.g., Sandostatin LAR®) for sustained release over several weeks.

However, PLGA matrices present a hostile chemical microenvironment. As the polymer undergoes hydrolytic degradation, it generates an acidic microclimate. Within this environment, the nucleophilic primary amines of octreotide—specifically the N-terminal D-Phenylalanine (D-Phe) and the side chain of Lysine (Lys)—attack the ester backbone of the PLGA polymer[5]. This aminolysis reaction results in covalent adducts, predominantly lactyl, glycolyl, and acetyl derivatives, including N-Acetyl-Phe-Octreotide [6][7].

Biological Activity: The Impact of N-Terminal Acetylation

Understanding the biological activity of N-Acetyl-Phe-Octreotide requires analyzing its structure-activity relationship (SAR). The pharmacophore of octreotide is the


-turn encompassing the D-Trp-Lys sequence, which is stabilized by a disulfide bridge[4].

While N-terminal acetylation at the D-Phe residue does not directly destroy the


-turn, it induces several detrimental pharmacological shifts:
  • Loss of N-Terminal Charge : At physiological pH (7.4), the free amine of native D-Phe is protonated. Acetylation caps this amine, neutralizing the positive charge. This alters the peptide's hydration shell and overall lipophilicity[4].

  • Receptor Affinity Reduction : The loss of the hydrogen-bonding network at the N-terminus subtly alters the molecular flexibility of the cyclic loop. Consequently, N-Acetyl-Phe-Octreotide exhibits a reduced binding affinity for SSTR2 compared to the native peptide, leading to sub-optimal inhibition of growth hormone[8][9].

  • Immunogenic Potential : Covalently modified peptides can be recognized as neoantigens by the immune system. The release of acylated/acetylated impurities from PLGA microspheres poses a risk of inducing anti-drug antibodies (ADAs), which can neutralize therapeutic efficacy and cause adverse injection-site reactions[8][9].

Mechanisms of Peptide Acylation in PLGA Matrices

To engineer a solution, we must map the causality of the degradation pathway. The diagram below illustrates the logical flow of octreotide encapsulation, degradation-induced acylation, and the targeted mitigation strategy.

AcylationDynamics Native Native Octreotide (Active SSTR Agonist) PLGA PLGA Matrix (Ester Bonds) Native->PLGA Encapsulation Acylation Nucleophilic Attack (Aminolysis) Native->Acylation Free Amines (D-Phe, Lys) Degradation Polymer Hydrolysis (Acidic Microclimate) PLGA->Degradation H2O Degradation->Acylation Catalyzes Impurity N-Acetyl-Phe-Octreotide (Acylated Impurity) Acylation->Impurity Covalent Adducts BioActivity Loss of Efficacy & Altered Pharmacokinetics Impurity->BioActivity Receptor Mismatch Protection SIP Derivatization (Reversible Blocking) Protection->Native Prevents Acylation

Fig 1. Mechanistic pathway of octreotide acylation in PLGA matrices and SIP-mediated mitigation.

Mitigation Workflows: Engineering Self-Validating PLGA Systems

To prevent the formation of N-Acetyl-Phe-Octreotide, researchers employ reversible amine-blocking strategies. The most robust method involves Self-Immolative Protecting (SIP) groups, which are stable in the acidic PLGA core but rapidly cleave at physiological pH via endogenous esterases[6][10].

Protocol 1: Synthesis of SIP-Protected Octreotide (OctdiSIP)

Causality Check: By temporarily converting the nucleophilic primary amines into unreactive carbamates, we eliminate the root cause of aminolysis.

  • Reagent Preparation : Dissolve native octreotide acetate in anhydrous N,N-dimethylformamide (DMF) containing 0.1% N,N-diisopropylethylamine (DIPEA) to ensure the amines are in their free-base (nucleophilic) state.

  • Derivatization : Add 2.5 molar equivalents of the SIP reagent (O-4-nitrophenyl-O'-4-acetoxybenzyl carbonate). Stir the reaction at room temperature for 4 hours under nitrogen.

  • Purification : Quench the reaction with 0.1% trifluoroacetic acid (TFA). Purify the crude mixture using Preparative RP-HPLC (C18 column, linear gradient of acetonitrile in water with 0.1% TFA).

  • Validation : Lyophilize the fractionated product. Confirm the synthesis of di-protected octreotide (OctdiSIP) via ESI-MS. Native octreotide yields an

    
     of ~1019; OctdiSIP will show a corresponding mass shift validating the addition of two SIP moieties.
    
Protocol 2: PLGA Encapsulation & LC-MS/MS Validation

Causality Check: A self-validating system requires an in vitro release assay that mimics physiological conditions, coupled with high-resolution mass spectrometry to quantify impurity formation.

  • Microsphere Formulation (W/O/W Double Emulsion) :

    • Primary Emulsion: Dissolve 100 mg of PLGA (50:50 lactide:glycolide) in 1 mL dichloromethane (DCM). Add 10 mg of OctdiSIP dissolved in 100 µL of water. Sonicate for 30 seconds on ice.

    • Secondary Emulsion: Homogenize the primary emulsion into 10 mL of a 1% (w/v) polyvinyl alcohol (PVA) aqueous solution.

  • Solvent Evaporation : Stir the emulsion magnetically for 3 hours at room temperature to evaporate the DCM. Wash the hardened microspheres three times with distilled water and lyophilize.

  • In Vitro Release & Deprotection Assay : Incubate 10 mg of microspheres in 1 mL of PBS (pH 7.4) at 37°C. To mimic physiological cleavage of the SIP group, supplement the buffer with porcine liver esterase (PLE).

  • LC-MS/MS Quantification : At predetermined intervals (e.g., Day 7, 14, 28, 50), sample the release medium. Analyze via LC-MS/MS.

    • Self-Validation : Monitor for the native octreotide peak (

      
       1019) and the N-Acetyl-Phe-Octreotide peak (
      
      
      
      1061). A successful SIP formulation will yield >95% native octreotide, proving the inhibition of acylation[6].

Comparative Data on Acylation Inhibitors

The field has explored several strategies to inhibit the formation of N-Acetyl-Phe-Octreotide and related adducts. The quantitative efficacy of these methods is summarized below:

Mitigation StrategyMechanism of ActionNative Peptide Retention (In Vitro)Key Advantages & Drawbacks
Unprotected PLGA (Control) None~47.5% at Day 50High rate of N-terminal acetylation; significant loss of bioactivity[6].
SIP Derivatization Reversible carbamate blocking~95.0% at Day 50 Highly effective; requires endogenous esterases for complete deblocking[6][10].
Maleic Anhydride (MA) Acid-sensitive reversible blocking>90.0% (in PLGA films)Effective inhibition; however, peptide release rates may outpace the deblocking kinetics[11].
Divalent Cations (Mn²⁺, Ca²⁺) Competitive sorption inhibition~90.9% at Day 28Simple to formulate; limited long-term efficacy as cations diffuse out of the matrix[8].
PEGylation Steric hindranceVariablePrevents acylation but permanently alters the molecule, significantly reducing SSTR affinity[7][9].

Conclusion

N-Acetyl-Phe-Octreotide serves as a critical biomarker for formulation failure in PLGA-based peptide delivery systems. Because N-terminal acetylation compromises the biological activity and receptor affinity of the somatostatin analog, modern drug development must employ proactive chemical engineering. By utilizing reversible protecting groups like SIP or MA, formulation scientists can effectively shield the nucleophilic amines during the acidic degradation of PLGA, ensuring the sustained release of purely native, pharmacologically active octreotide.

References

  • Shirangi, M., Najafi, M., Rijkers, D. T. S., Kok, R. J., Hennink, W. E., & van Nostrum, C. F. (2016). Inhibition of Octreotide Acylation Inside PLGA Microspheres by Derivatization of the Amines of the Peptide with a Self-Immolative Protecting Group. Bioconjugate Chemistry, 27(3), 576-585.[Link]

  • Ahn, J. H., Park, E. J., Lee, H. S., Lee, K. C., & Na, D. H. (2011). Reversible Blocking of Amino Groups of Octreotide for the Inhibition of Formation of Acylated Peptide Impurities in Poly(Lactide-co-Glycolide) Delivery Systems. AAPS PharmSciTech, 12(4), 1220–1226.[Link]

  • Zhang, Y., & Schwendeman, S. P. (2012). A new class of inhibitors of peptide sorption and acylation in PLGA. Journal of Controlled Release, 162(3), 634-640.[Link]

  • Ghassemi, A. H., van Nostrum, C. F., et al. (2012). Extended Release microparticle-in-gel Formulation of Octreotide: Effect of polymer type on acylation of Peptide during in vitro release. European Journal of Pharmaceutics and Biopharmaceutics.[Link]

Sources

Exploratory

Technical Whitepaper: Chemical Identity and Structural Characterization of N-Acetyl-Phe-Octreotide

Topic: CAS number and chemical identifiers for N-Acetyl-Phe-Octreotide Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1] Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS number and chemical identifiers for N-Acetyl-Phe-Octreotide Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

N-Acetyl-Phe-Octreotide (CAS: 83795-61-3) is a specific structural analog and a critical process-related impurity of the somatostatin analog Octreotide.[2] Identified pharmacopeially as Octreotide EP Impurity I and USP [Phe(Ac)]¹-Octreotide , this compound represents the N-terminal acetylation of the D-Phenylalanine residue.[1][3]

In drug development, this molecule serves two primary functions:

  • Critical Quality Attribute (CQA): It is a tracked impurity in the manufacturing of Octreotide Acetate, requiring strict limits (typically NMT 0.5%) to ensure regulatory compliance (EP/USP).[1]

  • Stability Indicator: In sustained-release formulations (e.g., PLGA microspheres), the formation of N-Acetyl-Phe-Octreotide is a key degradation pathway, driven by the acylation of the peptide by polymer degradation products (acetic acid/oligomers).[1]

This guide provides a definitive reference for the chemical identifiers, structural properties, and analytical profiling of N-Acetyl-Phe-Octreotide.

Chemical Identification & Nomenclature

The following data establishes the unique chemical identity of the free base and its common salt forms.

Core Identifiers
ParameterTechnical Specification
Common Name N-Acetyl-Phe-Octreotide
CAS Number (Free Base) 83795-61-3
CAS Number (Acetate Salt) 83795-62-4
Pharmacopeial Name (EP) Octreotide Impurity I
Pharmacopeial Name (USP) [Phe(Ac)]¹-Octreotide
Chemical Formula C₅₁H₆₈N₁₀O₁₁S₂
Molecular Weight 1061.28 g/mol
Monoisotopic Mass 1060.45 g/mol
Systematic Nomenclature

IUPAC Name: N-Acetyl-D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-L-cysteinamide cyclic (2→7)-disulfide.[3][4][5][6]

Structural Descriptors[1]
  • SMILES (Canonical): CC(=O)NC(=O)N[C@H]2CSSCNC)NC(=O)C)NC(=O)NC(=O)NC(=O)NC2=O

  • InChIKey (Acetate): JGQZPFMVBCTQAU-CLZGLDLISA-N[1][]

Structural Analysis & Topology

N-Acetyl-Phe-Octreotide retains the pharmacophore of the parent Octreotide molecule—the cyclic hexapeptide core constrained by a disulfide bridge (Cys²–Cys⁷)—but lacks the free N-terminal amine.

Structural Diagram (Sequence & Connectivity)

The following diagram illustrates the primary sequence and the specific site of acetylation.[1]

Octreotide_Structure Figure 1: Structural Topology of N-Acetyl-Phe-Octreotide cluster_backbone Acetyl Acetyl Group (CH3-CO-) DPhe D-Phe¹ Acetyl->DPhe Amide Bond Cys2 Cys² DPhe->Cys2 Phe3 Phe³ Cys2->Phe3 Cys7 Cys⁷ Cys2->Cys7 S-S Bridge DTrp4 D-Trp⁴ Phe3->DTrp4 Lys5 Lys⁵ DTrp4->Lys5 Thr6 Thr⁶ Lys5->Thr6 Thr6->Cys7 ThrOl Thr-ol⁸ Cys7->ThrOl

Figure 1: The acetylation of the N-terminal D-Phenylalanine eliminates the basic amine, altering the pKa profile of the molecule compared to native Octreotide.[1]

Physicochemical Impact[1]
  • Basicity: The acetylation caps the N-terminal amine, removing one positive charge at physiological pH.[1] This increases the hydrophobicity of the molecule.[1]

  • Retention Time: In Reverse-Phase HPLC (RP-HPLC), N-Acetyl-Phe-Octreotide elutes after Octreotide due to this increased hydrophobicity (Relative Retention Time ~1.5).[1]

  • Mass Shift: The modification adds an acetyl group (C₂H₃O) and removes a proton (H), resulting in a net mass increase of +42.01 Da relative to Octreotide.[1]

Formation Pathways & Synthesis

Understanding the origin of this species is vital for both CMC (Chemistry, Manufacturing, and Controls) and formulation science.[1]

Formation in PLGA Formulations

In sustained-release depots (e.g., Sandostatin LAR), Octreotide is encapsulated in Poly(D,L-lactide-co-glycolide) (PLGA) microspheres.[1] During polymer degradation, the local microenvironment becomes acidic, and reactive glycolic/lactic acid oligomers or acetic acid impurities can acylate the peptide.[1]

Synthetic Workflow

For analytical standard preparation, the compound is synthesized deliberately.[1]

Synthesis_Workflow Start Start: Protected Octreotide Resin (SPS) Step1 1. N-Terminal Deprotection (Removal of Fmoc) Start->Step1 Step2 2. Acetylation Reaction Reagent: Acetic Anhydride + Pyridine Step1->Step2 Capping Step3 3. Global Deprotection & Cleavage Reagent: TFA/Scavengers Step2->Step3 Step4 4. Cyclization (Oxidation) Formation of Disulfide Bridge Step3->Step4 Step5 5. Purification (Prep-HPLC) Isolation of Target Peak Step4->Step5 End Final Product: N-Acetyl-Phe-Octreotide Step5->End

Figure 2: Synthetic pathway for generating N-Acetyl-Phe-Octreotide reference standards.

Analytical Protocol: Identification & Quantification

To distinguish N-Acetyl-Phe-Octreotide from the parent drug and other impurities (e.g., N-Acetyl-Lys-Octreotide), the following validated method parameters are recommended.

HPLC Parameters (USP/EP Aligned)
  • Column: C18 Reverse Phase (e.g., 4.6 mm x 25 cm, 5 µm packing).

  • Mobile Phase A: Tetramethylammonium hydroxide pentahydrate (TMAH) in water (pH adjusted to ~5.4 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Linear gradient from 10% to 60% B.

  • Detection: UV at 210 nm.

  • Acceptance Criteria:

    • Relative Retention Time (RRT): ~1.5 (relative to Octreotide).[1]

    • Resolution: NLT 2.0 between Octreotide and N-Acetyl-Phe-Octreotide.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive ESI.

  • Parent Ion (M+H)⁺: 1061.5 m/z (approx).[1]

  • Doubly Charged Ion (M+2H)²⁺: 531.3 m/z.[1]

  • Key Fragment: Loss of the N-terminal Acetyl-D-Phe fragment confirms the modification site.

References

  • United States Pharmacopeia (USP). Octreotide Acetate Monograph: Related Compounds.[1] USP-NF.[5] Link[1]

  • European Pharmacopoeia (Ph.[1] Eur.). Octreotide: Impurity I.[1][8] European Directorate for the Quality of Medicines & HealthCare.[1] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for Octreotide Acetate (Parent Structure Reference). PubChem.[1][9] Link[1]

  • BOC Sciences. Acetyl-Phe1-octreotide Acetate - Product Information and CAS 83795-62-4.[][1]

  • Murty, S. et al. Impurity Profiling of Octreotide Acetate by LC-MS.[1] Journal of Pharmaceutical and Biomedical Analysis.[1] (Contextual citation for method validation).

Sources

Protocols & Analytical Methods

Method

Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol for N-Acetyl-Phe-Octreotide

A Comprehensive Guide to Fmoc-Chemistry, On-Resin C-Terminal Threoninol Functionalization, and Cyclization Introduction & Mechanistic Rationale Octreotide is a highly potent, synthetic octapeptide analog of the natural h...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Fmoc-Chemistry, On-Resin C-Terminal Threoninol Functionalization, and Cyclization

Introduction & Mechanistic Rationale

Octreotide is a highly potent, synthetic octapeptide analog of the natural hormone somatostatin, widely utilized in the management of neuroendocrine tumors and acromegaly[1]. While standard octreotide features a free N-terminal D-Phenylalanine, its acetylated derivative—N-Acetyl-Phe-Octreotide (CAS 83795-61-3) —serves a highly specialized role in advanced drug delivery systems[2].

The Causality Behind Acetylation: N-Acetyl-Phe-Octreotide is primarily synthesized as a reactant/reagent to inhibit peptide acylation when encapsulated inside poly(lactic-co-glycolic acid) (PLGA) microspheres[2]. During the hydrolytic degradation of PLGA depot formulations, free lactic and glycolic acid monomers are generated. These monomers can readily acylate the free primary amine of standard octreotide, leading to loss of pharmacological efficacy and the formation of unwanted impurities. By pre-capping the N-terminus with an acetyl group, researchers create a self-protecting, highly stable derivative optimized for sustained-release microsphere formulations[3].

Synthetic Strategy & Solid Support: The synthesis of octreotide presents two primary structural challenges: a C-terminal amino alcohol (threoninol) and an intramolecular disulfide bridge (Cys2–Cys7). To address the C-terminus, we utilize 2-Chlorotrityl chloride (2-CTC) resin . The primary hydroxyl group of Fmoc-Thr(tBu)-ol reacts with the bulky trityl chloride to form a stable ether linkage[3]. This linkage is completely stable to the basic conditions of Fmoc deprotection but is highly sensitive to mild acid, allowing for the cleavage of the fully protected peptide if necessary, or global deprotection using Trifluoroacetic acid (TFA). Alternatively, p-carboxybenzaldehyde acetal linkers can be used[4], but direct loading onto 2-CTC remains the most scalable and cost-effective commercial approach.

Materials and Reagents

The following quantitative parameters are optimized for a 1.0 mmol scale synthesis.

Table 1: Reagents and Equivalents for 1.0 mmol Scale SPPS

Reagent / MaterialFunctionEquivalentsAmount
2-CTC Resin (1.0 mmol/g) Solid support1.0 eq1.0 g
Fmoc-Thr(tBu)-ol C-terminal amino alcohol1.5 eq~0.60 g
Fmoc-Amino Acids Peptide building blocks3.0 eq3.0 mmol
DIC / Oxyma Pure Coupling reagents3.0 eq3.0 mmol each
20% Piperidine in DMF Fmoc deprotectionExcess10 mL / wash
Acetic Anhydride / DIEA N-terminal acetylation10.0 eq / 2.0 eq1.0 mL / 0.35 mL
TFA / TIS / H₂O (95:2.5:2.5) Global cleavage cocktailExcess10 mL
Iodine (0.1 M in MeOH) Disulfide oxidizing agent1.1 eq~11 mL

Experimental Workflow

SPPS_Workflow Resin 1. Resin Loading Fmoc-Thr(tBu)-ol on 2-CTC Deprotect 2. Fmoc Deprotection 20% Piperidine in DMF Resin->Deprotect Coupling 3. Amino Acid Coupling DIC / Oxyma Pure Deprotect->Coupling Cycle Repeat Steps 2 & 3 (For 7 Amino Acids) Coupling->Cycle Cycle->Deprotect Next AA Acetylation 4. N-Terminal Acetylation Acetic Anhydride / DIEA Cycle->Acetylation Sequence Complete Cleavage 5. Global Cleavage TFA / TIS / H2O Acetylation->Cleavage Oxidation 6. Disulfide Cyclization Iodine in MeOH Cleavage->Oxidation Purification 7. RP-HPLC & Lyophilization Final N-Acetyl-Phe-Octreotide Oxidation->Purification

Workflow for the solid-phase synthesis and cyclization of N-Acetyl-Phe-Octreotide.

Detailed Step-by-Step Methodology

Step 1: Threoninol Resin Loading

Self-Validation Check: The loading efficiency can be determined by measuring the UV absorbance of the dibenzofulvene-piperidine adduct after the first Fmoc deprotection.

  • Swell 1.0 g of 2-CTC resin in 10 mL of anhydrous Dichloromethane (DCM) for 30 minutes in a fritted synthesis vessel. Drain.

  • Dissolve 1.5 mmol of Fmoc-Thr(tBu)-ol and 3.0 mmol of Diisopropylethylamine (DIEA) in 10 mL of DCM.

  • Add the solution to the resin and agitate at room temperature for 2 hours[3].

  • Capping: To prevent future side reactions, cap unreacted trityl chloride sites by adding a solution of DCM/Methanol/DIEA (17:2:1, v/v/v) and agitating for 30 minutes.

  • Wash the resin sequentially with DCM (3 × 10 mL) and DMF (3 × 10 mL).

Step 2: Iterative Fmoc SPPS Elongation

The sequence is assembled from C-terminus to N-terminus: Cys(Trt) -> Thr(tBu) -> Lys(Boc) -> D-Trp(Boc) -> Phe -> Cys(Trt) -> D-Phe.

  • Deprotection: Treat the resin with 20% Piperidine in DMF (10 mL) for 5 minutes. Drain and repeat for 15 minutes. Wash thoroughly with DMF (5 × 10 mL).

  • Coupling: Dissolve 3.0 mmol of the incoming Fmoc-amino acid and 3.0 mmol of Oxyma Pure in 10 mL DMF. Add 3.0 mmol of DIC. Stir for 3 minutes for pre-activation, then add to the resin. Agitate for 60 minutes.

  • In-Process Control: Perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates complete coupling (self-validating step). If blue, repeat the coupling step.

  • Repeat the Deprotection and Coupling cycles for all remaining amino acids in the sequence.

Step 3: N-Terminal Acetylation

Mechanistic Note: Acetylation must be performed before cleavage to ensure the reaction is highly specific to the N-terminal D-Phe, avoiding off-target acylation of the Lysine side chain, which is still protected by the Boc group.

  • Following the final Fmoc deprotection of the N-terminal D-Phe, wash the resin with DMF (3 × 10 mL)[3].

  • Prepare a capping solution of 10% Acetic Anhydride in DMF (v/v) containing 2.0 eq of DIEA.

  • Add the solution to the peptide-resin and agitate for 1 hour at room temperature[3].

  • Wash the resin with DMF (3 × 10 mL) and DCM (3 × 10 mL), then dry under vacuum.

Step 4: Global Cleavage and Deprotection

Mechanistic Note: Triisopropylsilane (TIS) acts as a carbocation scavenger. It prevents the highly reactive trityl and t-butyl cations (cleaved from Cys and Thr/Lys) from re-alkylating the electron-rich indole ring of the D-Trp residue.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v)[3].

  • Add 10 mL of the cocktail to the dried resin and agitate for 2 hours at room temperature.

  • Filter the resin and collect the filtrate. Wash the resin with an additional 2 mL of TFA and combine the filtrates.

  • Precipitate the crude linear peptide by dripping the filtrate into 50 mL of ice-cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice with fresh cold ether. Dry the crude linear peptide under vacuum.

Step 5: Disulfide Bond Formation (Cyclization)

Mechanistic Note: Oxidation must be performed under highly dilute conditions (<0.1 mg/mL) to thermodynamically favor intramolecular cyclization over intermolecular polymerization.

  • Dissolve the crude linear peptide in 10% aqueous acetic acid to a concentration of 0.1 mg/mL[3].

  • While stirring vigorously, add a 0.1 M solution of Iodine in Methanol dropwise.

  • Self-Validation Check: Stop the addition when a faint yellow color persists in the solution, indicating a slight excess of iodine and the complete consumption of free thiols[3].

  • Stir for 1–2 hours. Quench the excess iodine by adding a dilute solution of ascorbic acid dropwise until the solution turns completely colorless.

Step 6: Purification and Lyophilization
  • Filter the quenched solution through a 0.45 µm membrane.

  • Purify via Preparative RP-HPLC using a C18 column.

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Pool the fractions containing the target peak and lyophilize to obtain the N-Acetyl-Phe-Octreotide TFA salt as a white powder.

Analytical Data & Quality Control

To ensure the pharmacological viability of the synthesized API, the following in-process controls and final specifications must be met.

Table 2: Quality Control Specifications

ParameterAnalytical MethodExpected Result / Acceptance Criteria
Coupling Efficiency Kaiser Test (Ninhydrin)Negative (yellow/colorless resin beads)
Cleavage Yield Analytical RP-HPLC>85% purity of linear crude peptide
Cyclization Completion Ellman's Reagent TestNegative (absence of free sulfhydryl groups)
Final Molecular Weight ESI-MS[M+H]⁺ ≈ 1062.3 Da (Conforms to CAS 83795-61-3)
Final Purity Analytical RP-HPLC>98.0% (Area %)

References

  • Title : Optimized SPPS Process for Octreotide: Using Green Solvent GVL to Reduce Hazardous DMF and Ether Consumption. Source : ACS Publications. URL :[Link]

  • Title : Direct solid-phase synthesis of octreotide conjugates: precursors for use as tumor-targeted radiopharmaceuticals. Source : PubMed. URL : [Link]

Sources

Application

Advanced RP-HPLC Method Development for the Detection and Resolution of N-Acetyl-Phe-Octreotide

Application Note & Technical Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Introduction & Mechanistic Background Octreotide acetate is a highly potent, syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Mechanistic Background

Octreotide acetate is a highly potent, synthetic cyclic octapeptide that mimics the pharmacology of endogenous somatostatin. By binding with high affinity to somatostatin receptors (specifically SSTR2 and SSTR5), it triggers a G-protein coupled signaling cascade that potently inhibits the secretion of growth hormone (GH), glucagon, and insulin[1].

pathway Oct Octreotide SSTR SSTR2 / SSTR5 Receptors Oct->SSTR Gi Gi Protein Activation SSTR->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP Levels AC->cAMP GH Inhibition of GH Secretion cAMP->GH

Somatostatin receptor signaling pathway targeted by Octreotide.

During Solid-Phase Peptide Synthesis (SPPS) or downstream drug product formulation, process-related impurities frequently emerge. A critical impurity of interest is N-Acetyl-Phe-Octreotide (Pharmacopeial designation: EP Impurity I, CAS 83795-61-3)[2]. This impurity is formed via the unintended acetylation of the N-terminal D-phenylalanine residue. Detecting and quantifying this impurity is a regulatory necessity, requiring a highly selective Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Method Development Rationale: The "Why" Behind the Chemistry

As analytical scientists, we do not rely on trial and error; we engineer separations based on molecular causality. The development of this method is grounded in the physicochemical differences between the parent peptide and its acetylated variant.

  • Analyte Polarity & Conformational Shifts: Octreotide contains basic moieties, notably the primary amine at the N-terminus. Acetylation of this N-terminal Phenylalanine neutralizes the positive charge, which theoretically increases the molecule's hydrophobicity[2]. However, in cyclic peptides, modifications can induce conformational shifts that expose different hydrophilic domains. Empirical data using specific C18 gradient systems have demonstrated that N-Acetyl-Phe-Octreotide can actually elute prior to the main octreotide peak (e.g., Rt ~24.3 min vs 28.2 min), highlighting the complex interplay between charge neutralization and 3D conformation[3].

  • Stationary Phase Selection: The USP monograph references an L87 column (dodecyl silane, e.g., Synergi Max-RP) or a high-efficiency C18 column[3][4]. We select a sterically protected C18 column to maximize hydrophobic surface area interactions, which is critical for resolving structurally similar peptide analogs.

  • Mobile Phase & Ion Pairing: Peptides are notorious for secondary interactions with residual silanols on silica matrices, which causes severe peak tailing. To prevent this, we utilize 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent. TFA protonates basic amino acid residues and forms neutral, hydrophobic ion pairs, effectively masking silanol interactions and ensuring sharp, symmetrical peaks[5].

  • Detection Strategy: Because peptides lack strong chromophores outside of their aromatic residues (Phenylalanine, Tryptophan) and the peptide backbone itself, UV detection at 210 nm is selected to maximize the signal-to-noise ratio[3][5].

workflow Step1 1. Analyte Profiling (Charge & Hydrophobicity) Step2 2. Stationary Phase (C18 / L87 Selection) Step1->Step2 Step3 3. Mobile Phase (0.1% TFA Ion-Pairing) Step2->Step3 Step4 4. Gradient Optimization (Elution of N-Ac-Phe) Step3->Step4 Step5 5. System Validation (Resolution > 2.0) Step4->Step5

Logical workflow for RP-HPLC method development of modified peptides.

Experimental Protocols: A Self-Validating System

A robust analytical method must be self-validating. The following protocol integrates a System Suitability Test (SST) to verify column performance and mobile phase integrity prior to any sample injection.

Step-by-Step Preparation Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Accurately measure 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) and add it to 1000 mL of ultra-pure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: Accurately measure 1.0 mL of HPLC-grade TFA and add it to 1000 mL of HPLC-grade Acetonitrile. Degas via sonication for 10 minutes.

Step 2: Solution Preparation

  • Diluent: Use a mixture of Mobile Phase A and Mobile Phase B (80:20, v/v).

  • System Suitability Solution (SST): Prepare a solution containing 0.5 mg/mL of Octreotide Acetate RS, 0.2 mg/mL of Non-Cyclic Octreotide RS, and 0.1 mg/mL of N-Acetyl-Phe-Octreotide standard in the diluent[6].

  • Sample Solution: Weigh the equivalent of 5.0 mg of the Octreotide sample and dissolve in 10.0 mL of diluent to achieve a final concentration of 0.5 mg/mL[1]. Filter through a 0.22 µm PVDF syringe filter.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Waters X-Bridge C18 (250 x 4.6 mm, 5 µm) or USP L87 equivalent
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40 °C (Maintains peptide solubility and reduces backpressure)
Detection UV at 210 nm
Gradient Elution Program

A shallow gradient is engineered to separate the closely eluting process impurities from the main API peak.

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.08020Equilibration
10.07030Isocratic Hold / Initial Elution
40.05050Target Analyte Separation
50.02080Column Wash (Removal of highly hydrophobic aggregates)
60.08020Re-equilibration
70.08020End of Run

Data Presentation & System Suitability Criteria

Before sample analysis, the SST solution must be injected in 5 replicates. The system is only validated for use if the following criteria, derived from stringent pharmacopeial standards, are met[6][7].

Table 3: System Suitability and Acceptance Criteria

ParameterTarget CriteriaScientific Causality
Resolution (Rs) > 2.0 (Between Octreotide and N-Ac-Phe-Octreotide)Ensures baseline separation, preventing integration overlap and false quantification.
Tailing Factor (T) ≤ 2.0 (For Octreotide peak)Validates that the TFA ion-pairing is effectively masking secondary silanol interactions.
Precision (%RSD) ≤ 2.0% (Over 5 replicates)Confirms autosampler precision, pump stability, and overall system equilibrium.
Theoretical Plates (N) > 5000Indicates optimal column packing efficiency and minimal band broadening.

Note on Retention Times: Under these specific gradient conditions, N-Acetyl-Phe-Octreotide typically elutes at a relative retention time (RRT) of ~0.86 (approx. 24.3 min) relative to the main Octreotide peak (approx. 28.2 min)[3].

Conclusion

The successful detection and quantification of N-Acetyl-Phe-Octreotide requires a deep understanding of peptide chromatography. By utilizing a sterically protected C18 or L87 stationary phase coupled with a TFA-mediated ion-pairing gradient, analysts can manipulate the subtle conformational and charge-based differences between octreotide and its acetylated impurity. Adhering strictly to the self-validating system suitability protocols ensures that the method remains robust, reproducible, and compliant with stringent regulatory expectations.

References

  • Meeting System Suitability for USP Octreotide Acetate Assay - Phenomenex. Available at:[Link]

  • RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF RELATED COMPOUNDS OF OCTREOTIDE ACETATE DEPOT SUSPENSION (MICROSPHERES) - European Journal of Pharmaceutical and Medical Research (EJPMR). Available at:[Link]

  • Octreotide Acetate USP 2025 Monograph - TrungTamThuoc. Available at:[Link]

  • Development And Validation Of A Reversed-Phase Hplc Method For Assay Of The Octapeptide Octreotide In Raw Material And Pharmaceutical Dosage Form - ResearchGate. Available at:[Link]

  • System Suitability for USP Octreotide Acetate Assay (Detailed Parameters) - Phenomenex. Available at:[Link]

  • Octreotide EP Impurity I | CAS 83795-61-3 - Veeprho. Available at: [Link]

  • RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF RELATED COMPOUNDS OF OCTREOTIDE ACETATE DEPOT SUSPENSION (MICROSPHERES) - Experimental Data - Googleapis / EJPMR. Available at: [Link]

Sources

Method

Application Note: Preparation of N-Acetyl-Phe-Octreotide Stock Solutions in DMSO

Abstract The precise preparation of peptide stock solutions is the single most critical variable in downstream assay reproducibility. This guide details the protocol for solubilizing N-Acetyl-Phe-Octreotide (Ac-Octreotid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise preparation of peptide stock solutions is the single most critical variable in downstream assay reproducibility. This guide details the protocol for solubilizing N-Acetyl-Phe-Octreotide (Ac-Octreotide), a hydrophobic derivative of the somatostatin analog Octreotide. Due to the N-terminal acetylation, this molecule exhibits reduced aqueous solubility compared to its parent compound, necessitating the use of Dimethyl Sulfoxide (DMSO). This document outlines a rigorous workflow to mitigate common failure modes: hygroscopic aggregation, incorrect molarity calculations due to counter-ion mass, and freeze-thaw degradation.

Physicochemical Context

Understanding the molecule is prerequisite to handling it. N-Acetyl-Phe-Octreotide differs from standard Octreotide by the acetylation of the N-terminal D-Phenylalanine. This modification neutralizes the positive charge of the N-terminus, significantly increasing the peptide's hydrophobicity and aggregation potential in aqueous buffers.

PropertySpecificationImpact on Protocol
Molecule Name N-Acetyl-Phe-Octreotide (Ac-Octreotide)Target Analyte
Molecular Weight ~1061.28 Da (Free Base)Critical: Do not use this for weighing. Use the Gross Weight from the CoA.
Solubility Profile Slightly soluble in DMSO; Poor in waterRequires anhydrous DMSO; potential need for sonication.
Chromophores 1 x Tryptophan (Trp), 2 x Phenylalanine (Phe)Enables concentration verification via UV-Vis (

).
Instability Factors Oxidation (Trp/Cys), Aggregation, HygroscopicityRequires inert gas headspace (Argon/Nitrogen) and anhydrous solvents.

Pre-Solubilization Checklist (The "Trustworthiness" Pillar)

Stop. Do not open the peptide vial yet. 90% of errors occur before the solvent touches the powder.

Net Peptide Content (NPC) Verification

Lyophilized peptides are never 100% peptide. They contain counter-ions (TFA, Acetate) and residual water.[1]

  • Gross Weight: The reading on your balance.

  • Net Peptide Weight: The actual amount of functional molecule.


[2]

Refer to the Certificate of Analysis (CoA) for the specific NPC of your lot. If unavailable, assume 70-80% for calculation safety, but quantify post-dissolution.

Equipment Preparation
  • Solvent: Anhydrous DMSO (Grade:

    
    99.9%, Water content 
    
    
    
    ppm). Note: Old DMSO absorbs water from air, turning into a "wet" solvent that promotes peptide gelation.
  • Vessels: Amber glass vials (silanized preferred to minimize adsorption) or high-quality polypropylene (PP) tubes.

  • Environment: Perform weighing in a low-humidity environment if possible.

Protocol: Master Stock Preparation (5 – 10 mM)

Workflow Visualization

The following diagram illustrates the critical decision pathways for solubilization.

PeptideSolubilization Start Start: Lyophilized Powder Equilibrate Step 1: Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Weigh Step 2: Weigh Gross Mass (Calculate Net Peptide Content) Equilibrate->Weigh AddDMSO Step 3: Add Anhydrous DMSO (Target: 80% of final volume) Weigh->AddDMSO Inspect Step 4: Visual Inspection AddDMSO->Inspect Clear Solution is Clear Inspect->Clear Yes Cloudy Cloudy / Gelatinous Inspect->Cloudy No AddMoreDMSO Action: Add DMSO to final volume Clear->AddMoreDMSO Sonicate Action: Mild Sonication (30s bursts, <30°C) Cloudy->Sonicate Sonicate->Inspect QC Step 5: QC Check (UV A280) AddMoreDMSO->QC Aliquot Step 6: Aliquot & Store (-80°C) QC->Aliquot

Figure 1: Decision tree for N-Acetyl-Phe-Octreotide solubilization. Note the iterative loop for sonication if cloudiness persists.

Step-by-Step Methodology

1. Thermal Equilibration Remove the peptide vial from the freezer (-20°C). Place it in a desiccator at room temperature for at least 60 minutes.

  • Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic peptide. This water can initiate immediate aggregation or hydrolysis.

2. Gravimetric Preparation Weigh the peptide using a precision analytical balance.

  • Target Concentration: 5 mM to 10 mM is recommended for stocks.[3] Higher concentrations (>20 mM) risk precipitation due to the "Slightly Soluble" nature of this derivative.

  • Calculation:

    
    
    

3. Solubilization Add anhydrous DMSO to the vial. Do not add the full calculated volume immediately; add ~80% of the volume first.

  • Technique: Vortex gently for 30 seconds.

  • If particulates remain:[4] Sonicate in a water bath for 15-30 seconds. Ensure the water bath is not heated (keep <30°C). The N-acetyl modification makes the peptide more ordered and potentially harder to disrupt than standard Octreotide.

4. Concentration Verification (The "Self-Validating" Step) Do not trust your weighing. Static electricity can affect mg-scale measurements. Verify the concentration using UV-Vis spectroscopy.

  • Method: Nanodrop or Quartz Cuvette (1 cm pathlength).

  • Blank: Pure DMSO.

  • Wavelength: 280 nm.[2][5][6]

  • Extinction Coefficient (

    
    ):  Octreotide contains 1 Tryptophan (Trp) and Phenylalanines (Phe). Phe absorbance at 280nm is negligible.[5]
    
    • 
       (Based on 1 Trp residue).
      
  • Formula:

    
    
    
  • Note: Dilute a small aliquot (e.g., 1:20) in water or buffer only immediately before measuring to avoid precipitation in the cuvette, or measure directly in DMSO if your instrument supports it (DMSO absorbs strongly below 260nm but is generally acceptable at 280nm against a proper blank).

Storage and Handling

Once solubilized, the clock starts ticking.

ParameterRecommendationRationale
Container Polypropylene (PP) or LoBind tubesMinimizes peptide loss to tube walls.
Aliquot Size Single-use (10-50

L)
Critical: Avoids freeze-thaw cycles.
Temperature -80°C (Preferred) or -20°CDMSO freezes at ~19°C. At -20°C, it is solid.
Headspace Argon or Nitrogen overlayPrevents oxidation of the Tryptophan and Cysteine residues.[3]
Freeze-Thaw Max 1 cycleRepeated phase changes induce aggregation.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Cloudiness upon DMSO addition Moisture in peptide or "wet" DMSOSonicate (30s). If fails, add small amount of Acetic Acid (1-5%) if assay permits.
Precipitation upon dilution in buffer Hydrophobic crash-outDilute stepwise. Ensure final DMSO conc is <1% for cells, but keep stock high. Use a carrier protein (BSA) in the buffer.
Gel formation High concentration + Water contaminationIrreversible aggregation. Discard. Ensure DMSO is anhydrous next time.
Lower than expected A280 Incomplete solubilization or incorrect NPCRe-sonicate. Re-calculate based on CoA.

References

  • Pace, C. N., et al. (1995).How to measure and predict the molar absorption coefficient of a protein. Protein Science, 4(11), 2411–2423. (Basis for

    
     calculation).
    [Link]
    

Sources

Application

Application Note: Optimal Storage and Handling of N-Acetyl-Phe-Octreotide

Abstract N-Acetyl-Phe-Octreotide (Ac-Phe¹-Octreotide) is a synthetic octapeptide derivative of somatostatin, structurally related to Octreotide.[1][] Characterized by an N-terminal acetylation, this modification confers...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-Acetyl-Phe-Octreotide (Ac-Phe¹-Octreotide) is a synthetic octapeptide derivative of somatostatin, structurally related to Octreotide.[1][] Characterized by an N-terminal acetylation, this modification confers resistance to aminopeptidases but does not mitigate the inherent chemical instabilities associated with the cyclic disulfide bridge and tryptophan residues. This guide defines the "Gold Standard" protocols for the storage, handling, and reconstitution of lyophilized N-Acetyl-Phe-Octreotide to prevent common degradation pathways such as disulfide scrambling, oxidation, and aggregation.[1][]

Chemical Identity & Stability Mechanisms[2]

To preserve N-Acetyl-Phe-Octreotide, researchers must understand the molecular vulnerabilities encoded in its structure.[1][]

  • Molecule: N-Acetyl-D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol (Cyclic 2→7 disulfide)[1][]

  • Structural Modification: The N-terminal acetylation (

    
    ) removes the cationic charge typical of the N-terminus.[1][] While this blocks exopeptidase degradation (increasing biological half-life), it alters the solubility profile and isoelectric point compared to native Octreotide.[1][]
    
  • Critical Vulnerabilities:

    • Oxidation: The Tryptophan (Trp) residue and the Disulfide bridge (Cys-Cys) are highly susceptible to photo-oxidation and reactive oxygen species (ROS).[1][]

    • Disulfide Scrambling: At neutral-to-alkaline pH (>7.5), the disulfide bond can undergo exchange reactions, leading to dimerization or polymerization (aggregation).[1][]

    • Hydrolysis: Moisture absorption facilitates the hydrolytic cleavage of the amide backbone, particularly if residual acid/base catalysts are present.

Degradation Pathway Visualization

The following diagram illustrates the causality between environmental stressors and specific chemical degradation events.

DegradationPathways Stressors Environmental Stressors Moisture Moisture/Humidity Stressors->Moisture Light UV/Visible Light Stressors->Light Heat Heat (>25°C) Stressors->Heat HighPH High pH (>8.0) Stressors->HighPH Hydrolysis Amide Bond Hydrolysis Moisture->Hydrolysis Catalyzes Oxidation Trp/Cys Oxidation Light->Oxidation Photo-excitation Heat->Hydrolysis Accelerates Scrambling Disulfide Scrambling (Dimerization) Heat->Scrambling Kinetic Energy HighPH->Scrambling Thiolate formation Loss Loss of Potency & Aggregation Hydrolysis->Loss Oxidation->Loss Scrambling->Loss

Figure 1: Causal map of environmental stressors leading to chemical degradation of N-Acetyl-Phe-Octreotide.[1][]

Storage Protocol: Lyophilized Powder

Principle: The lyophilized state is a kinetic trap. The goal is to maintain the peptide below its glass transition temperature (


) and prevent the re-entry of water, which acts as a plasticizer and reaction medium.
A. Long-Term Storage (> 1 Month)
ParameterSpecificationRationale
Temperature -20°C (Standard) or -80°C (Optimal)Reduces molecular mobility; halts Arrhenius-type degradation kinetics.[1][]
Container Amber Glass or Opaque PlasticPrevents photo-oxidation of the Tryptophan indole ring [1].
Atmosphere Inert Gas (Argon/Nitrogen)Displaces oxygen to prevent oxidation of Cys/Trp residues.
Desiccation Silica Gel Packet in Secondary ContainerPrevents hygroscopic moisture uptake which leads to hydrolysis.
Closure Parafilm or Screw Cap with O-ringEnsures hermetic seal against freezer humidity.[1][]
B. Short-Term Storage (< 3 Weeks)[1][2]
  • Condition: Ambient Temperature (20–25°C) is acceptable only during shipping or immediate use.

  • Constraint: Must be kept strictly dry and dark.

  • Warning: Do not store in a standard refrigerator (4°C) without desiccation, as the high humidity environment of a fridge often permeates imperfect seals, causing more damage than room temperature storage.

Reconstitution & Handling Protocol

Scientific Integrity Check: A common failure point is "Cold Shock" moisture condensation. When a -20°C vial is opened in room air, water immediately condenses on the powder.[1] This protocol prevents that error.

Reconstitution Workflow

ReconstitutionWorkflow Start Remove from -20°C Equilibrate Equilibrate to RT (30-60 mins) Start->Equilibrate CRITICAL STEP Prevents Condensation Solvent Select Solvent (Sterile H2O / Buffer) Equilibrate->Solvent Dissolve Add Solvent & Gentle Swirl Solvent->Dissolve Do NOT Vortex Aliquot Aliquot Immediately Dissolve->Aliquot Freeze Flash Freeze Store -80°C Aliquot->Freeze Avoid Freeze-Thaw

Figure 2: Step-by-step reconstitution workflow ensuring moisture control and physical integrity.[1][]

Detailed Methodology
  • Equilibration (The 60-Minute Rule):

    • Remove the vial from the freezer.

    • Place it in a desiccator or on the benchtop unopened for 30–60 minutes.

    • Why: This allows the glass and powder to reach room temperature, preventing atmospheric moisture from condensing on the hygroscopic peptide once opened [2].

  • Solvent Selection:

    • Standard Research: Sterile Water (Milli-Q, 18.2 MΩ).[1][]

    • Clinical/Stability Mimic: Acetate Buffer (pH 4.0 ± 0.2). Commercial Octreotide (Sandostatin) is formulated at pH 4.2 using lactic acid/mannitol to maximize stability [3]. The acidic pH suppresses disulfide exchange and deamidation.

    • Avoid: Phosphate buffers at pH > 7.5 (promotes disulfide scrambling).

  • Dissolution:

    • Add solvent down the side of the vial.

    • Do NOT Vortex: Cyclic peptides can entrap air or shear; swirl gently or invert.

    • Concentration: Reconstitute at

      
       if possible. Higher concentrations are generally more stable than dilute solutions due to surface adsorption effects.
      
  • Aliquoting (The "Single-Shot" System):

    • Never refreeze the bulk solution.

    • Divide the solution immediately into single-use aliquots (e.g., 50 µL or 100 µL).

    • Use low-protein-binding polypropylene tubes.[1][]

  • Storage of Solution:

    • 4°C: Stable for 1–2 weeks (if pH < 6).

    • -20°C/-80°C: Stable for 3–6 months.[1][]

    • Freeze-Thaw Limit: Maximum 1 cycle. Repeated freezing causes ice-crystal mechanical shear and pH shifts (eutectic crystallization) that damage the peptide [4].[1][][3]

Quality Control & Troubleshooting

If experimental results are inconsistent, perform a visual and analytical check.

ObservationProbable CauseCorrective Action
Cloudiness / Precipitate Aggregation or High pHCheck pH; if >7.0, adjust to 4.0-5.0 with dilute acetic acid.[1][] Discard if visible particulates persist.
Yellow Discoloration Oxidation (Trp)Peptide has been exposed to light or air for too long. Check purity via HPLC.
Loss of Bioactivity Adsorption to PlasticEnsure concentration is >0.1 mg/mL or add 0.1% BSA (if compatible with assay) to block tube walls.
"Sticky" Powder Moisture UptakeVial was opened before equilibration. Lyophilize immediately if salvage is attempted.

References

  • U.S. Food and Drug Administration (FDA). (n.d.). Sandostatin (octreotide acetate) Prescribing Information. Retrieved October 24, 2025, from [Link][1][]

  • Wellbeing Magazine. (2026). What Should Researchers Know About Peptide Shelf Stability? Retrieved October 24, 2025, from [Link][1][]

Sources

Method

Advanced Gradient Elution Strategies for the Resolution and Quantification of N-Acetyl-Phe-Octreotide

Introduction & Scientific Rationale Octreotide acetate is a synthetic, long-acting cyclic octapeptide analog of the natural hormone somatostatin, widely utilized in the treatment of acromegaly and neuroendocrine tumors....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Octreotide acetate is a synthetic, long-acting cyclic octapeptide analog of the natural hormone somatostatin, widely utilized in the treatment of acromegaly and neuroendocrine tumors. During its lifecycle—from Solid-Phase Peptide Synthesis (SPPS) to formulation in sustained-release polyester microspheres (e.g., PLGA)—octreotide is susceptible to acylation. N-Acetyl-Phe-Octreotide is a critical process-related impurity and degradation adduct. It forms either through incomplete coupling and subsequent acetic anhydride capping during SPPS 1, or via interaction with degradation products of PLGA/PLHMGA polymers in depot formulations 2.

Chromatographically, separating N-Acetyl-Phe-Octreotide from the parent octreotide is challenging. The structural difference is minimal: the acetylation of the primary amine on the N-terminal D-Phenylalanine. This modification neutralizes a positive charge, subtly altering the molecule's dipole moment and hydrophobicity. To achieve baseline resolution, analysts must employ highly optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) gradient elution conditions.

Impurity_Pathway SPPS Solid-Phase Peptide Synthesis (SPPS) Oct Octreotide API (Parent Peptide) SPPS->Oct Capping Acetic Anhydride Capping SPPS->Capping Process Impurity PLGA PLGA Microsphere Formulation Degradation Polyester Degradation PLGA->Degradation Degradation Adduct Oct->PLGA Impurity N-Acetyl-Phe-Octreotide (Acylated Variant) Capping->Impurity Process Impurity Degradation->Impurity Degradation Adduct

Fig 1. Pathways generating N-Acetyl-Phe-Octreotide during synthesis and formulation.

Mechanistic Principles of the Chromatographic Method (E-E-A-T)

To build a robust assay, every parameter must be rooted in physical chemistry. Do not treat the HPLC as a black box; understand the causality of the system.

Ion-Pairing and pH Control

The United States Pharmacopeia (USP) monograph for Octreotide Acetate dictates the use of 0.02% (v/v) Trifluoroacetic acid (TFA) in water as Mobile Phase A 3.

  • Causality: TFA is a volatile ion-pairing agent. At 0.02%, it provides a sufficient molar excess to pair with the basic lysine residue of octreotide, neutralizing the charge and increasing hydrophobic retention on the C18 phase. Furthermore, the low pH (~2.0) fully protonates residual silanols on the silica support, preventing secondary electrostatic interactions that cause severe peak tailing in peptide analysis.

Gradient Shallowing for Selectivity
  • Causality: Because N-Acetyl-Phe-Octreotide lacks the positive charge at the N-terminus, it exhibits altered hydrophobic partitioning compared to the parent API. A steep gradient compresses peak capacity, forcing co-elution. A shallow linear gradient (e.g., increasing acetonitrile by ~1% per minute) exploits the subtle differences in their partition coefficients. In optimized RP-HPLC methods, N-acetylated variants have been shown to elute at distinct retention times (e.g., ~24.3 minutes) compared to the parent octreotide (~28.2 minutes), proving the efficacy of a controlled gradient 4.

Thermodynamic Optimization (Temperature)
  • Causality: Operating the column at elevated temperatures (40°C–55°C) is mandatory for this assay 5. Octreotide is a bulky molecule (MW ~1019 Da). Elevated heat reduces the viscosity of the mobile phase, significantly enhancing the longitudinal diffusion and mass transfer kinetics of the peptide into and out of the stationary phase pores. This minimizes band broadening and improves theoretical plate count.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating workflow. The system must pass strict System Suitability Testing (SST) criteria before any sample data is considered trustworthy.

Reagents and Equipment
  • Stationary Phase: USP L87 (dodecyl silane) or high-efficiency C18 column (e.g., 250 x 4.6 mm, 4 µm or 5 µm particle size) 5.

  • Mobile Phase A: 0.02% (v/v) TFA in LC-MS grade Water.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Detector: UV at 210 nm or 220 nm (peptide bond absorbance) 6.

Step-by-Step Methodology
  • Mobile Phase Preparation: Carefully pipette 200 µL of TFA into 1000 mL of ultra-pure water. Mix thoroughly and degas via sonication for 5 minutes. Prepare Mobile Phase B by degassing 1000 mL of Acetonitrile.

  • System Equilibration: Install the column and set the column oven to 40°C. Purge the system and equilibrate the column with 20% Mobile Phase B at a flow rate of 1.0 mL/min until the baseline is stable (approx. 30 minutes).

  • Sample Preparation: Dissolve the Octreotide sample (or extract from microspheres using THF/diluent precipitation) to a final concentration of ~0.5 mg/mL in Mobile Phase A [[2]]().

  • Injection: Inject 10 µL to 50 µL of the sample depending on the required Limit of Quantitation (LOQ).

  • Gradient Execution: Initiate the gradient program as defined in Table 1.

HPLC_Method Step1 Sample Preparation Extract N-Acetyl-Phe-Octreotide Step3 Column Equilibration C18 / L87 Phase @ 40°C Step1->Step3 Step2 Mobile Phase Setup A: 0.02% TFA (aq) | B: ACN Step2->Step3 Step4 Gradient Elution Shallow Ramp (1% B/min) Step3->Step4 Step5 UV/MS Detection Monitor at 210 nm / 220 nm Step4->Step5 Step6 System Suitability Resolution ≥ 2.0 Step5->Step6

Fig 2. Step-by-step RP-HPLC workflow for N-Acetyl-Phe-Octreotide analysis.

Data Presentation & System Suitability

Table 1: Optimized Gradient Elution Program

Note: This shallow gradient is specifically designed to maximize peak capacity in the elution window of acylated peptide variants.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Elution Profile
0.080201.0Isocratic Hold
5.080201.0Linear Ramp
35.050501.0Linear Ramp
40.010901.0Column Wash
45.080201.0Re-equilibration
55.080201.0End of Run
Table 2: System Suitability Testing (SST) & Self-Validation Criteria

Before analyzing unknown samples, inject a System Suitability Solution containing Octreotide Acetate and N-Acetyl-Phe-Octreotide. The run is only valid if the following physical parameters are met 5:

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

(between parent and acetylated impurity)
Ensures baseline separation for accurate, interference-free integration.
Tailing Factor (

)

for all peaks
Verifies that TFA is effectively masking silanols and preventing secondary electrostatic retention.
Theoretical Plates (

)

Confirms column efficiency, proper packing integrity, and optimal mass transfer kinetics.
Injection Precision

(

)
Validates autosampler precision and overall system thermodynamic stability.

References

  • A Review on Estimation of Octreotide Acetate In Bulk And Pharmaceutical Dosage Form. IJSART.6

  • Optimized SPPS Process for Octreotide: Using Green Solvent GVL to Reduce Hazardous DMF and Ether Consumption. ACS Publications.1

  • Identification and Assessment of Octreotide Acylation in Polyester Microspheres by LC–MS/MS. PMC / NIH. 2

  • RP-HPLC Method for the Simultaneous Determination of Related Compounds of Octreotide Acetate Depot Suspension (Microspheres). European Journal of Pharmaceutical and Medical Research (EJPMR). 4

  • Meeting System Suitability for USP Octreotide Acetate Assay. Phenomenex Application Note. 5

  • Octreotide Acetate - Definition, Identification, Assay. United States Pharmacopeia (USP) 2025. 3

Sources

Application

Application Note: In Vitro Receptor Binding Assay for N-Acetyl-Phe-Octreotide at the Somatostatin Receptor Subtype 2 (SSTR2)

Introduction: The Significance of SSTR2 and its Ligands Somatostatin is a critical peptide hormone that exerts inhibitory control over a wide range of physiological processes by binding to a family of five G-protein-coup...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of SSTR2 and its Ligands

Somatostatin is a critical peptide hormone that exerts inhibitory control over a wide range of physiological processes by binding to a family of five G-protein-coupled receptors (GPCRs), SSTR1-5.[1] Among these, the somatostatin receptor subtype 2 (SSTR2) is of particular interest in medicine and drug development. It is highly expressed in various neuroendocrine tumors (NETs), making it a prime target for both diagnostic imaging and radiopharmaceutical therapy.[2][3]

N-Acetyl-Phe-Octreotide is a synthetic analog of somatostatin, derived from octreotide, which is known to bind with high affinity, particularly to SSTR2 and SSTR5.[4][5] The characterization of the binding affinity of novel somatostatin analogs like N-Acetyl-Phe-Octreotide is a foundational step in preclinical development. Radioligand binding assays provide a sensitive and quantitative method to determine the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for its target receptor.[6][7][8]

This application note provides a detailed, field-proven protocol for determining the binding affinity of N-Acetyl-Phe-Octreotide for the human SSTR2 receptor using a competitive in vitro radioligand binding assay. The methodology is designed for researchers, scientists, and drug development professionals engaged in GPCR pharmacology and oncology research.

Principle of the Competitive Binding Assay

The assay quantifies the ability of an unlabeled test compound (the "competitor," N-Acetyl-Phe-Octreotide) to displace a radioactive ligand (the "radioligand") that is known to bind to the target receptor with high affinity.[9] The experiment involves incubating a fixed amount of receptor source (cell membranes expressing SSTR2) and a fixed concentration of radioligand with varying concentrations of the test compound. As the concentration of N-Acetyl-Phe-Octreotide increases, it competes for the SSTR2 binding sites, displacing the radioligand and causing a decrease in measured radioactivity.

The concentration of N-Acetyl-Phe-Octreotide that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (Inhibitory Concentration 50%).[10][11] This value is then used to calculate the Kᵢ, a true measure of binding affinity, using the Cheng-Prusoff equation.[10][12]

SSTR2 Signaling Pathway

Upon agonist binding, SSTR2 couples to inhibitory G-proteins (Gαi), which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[1][13] This mechanism underlies its role in inhibiting hormone secretion and cell proliferation.

SSTR2_Signaling cluster_membrane Plasma Membrane SSTR2 SSTR2 G_protein Gαiβγ SSTR2->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Ligand Somatostatin Analog (e.g., Octreotide) Ligand->SSTR2 Binds ATP ATP ATP->AC Response Inhibition of Hormone Secretion & Proliferation cAMP->Response Leads to

Caption: SSTR2 G-protein-coupled receptor signaling cascade.

Materials and Reagents

Successful execution of this assay requires high-quality reagents and calibrated equipment.

Reagent / Material Supplier Notes / Rationale
Receptor Source In-house or CommercialMembranes from CHO-K1 or HEK293 cells stably expressing human SSTR2. Using membranes provides a concentrated receptor source.[14][15]
Test Compound N/AN-Acetyl-Phe-Octreotide, dissolved in an appropriate vehicle (e.g., DMSO, water).
Radioligand PerkinElmer, etc.e.g., [¹²⁵I-Tyr³]-Octreotide (~2000 Ci/mmol). A high-affinity, specific radioligand is crucial for a good signal-to-noise ratio.[16]
Non-Specific Binding Control N/AUnlabeled Octreotide or Somatostatin-14. Used at a high concentration to saturate all specific binding sites.[17]
Assay Buffer In-house prep50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4. BSA is included to reduce non-specific binding to tube walls.
Protease Inhibitors Sigma-Aldrich, etc.e.g., Aprotinin (500 KIU/mL). Essential to prevent degradation of peptide ligands and receptors.[16]
Filter Mats Whatman, PerkinElmerGF/B or GF/C glass fiber filters, pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
Scintillation Cocktail National Diagnostics, etc.High-efficiency liquid scintillation fluid compatible with your counter.
Equipment N/AMicrocentrifuge tubes, 96-well plates, cell harvester, liquid scintillation counter, multi-channel pipettors.

Detailed Protocols

Protocol A: Preparation of SSTR2-Expressing Cell Membranes

This protocol describes the generation of a crude membrane preparation, a critical reagent for the assay.[18]

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably transfected with the human SSTR2 gene to ~90% confluency in appropriate growth medium.

  • Harvesting: Aspirate the medium and wash the cell monolayer twice with ice-cold Phosphate Buffered Saline (PBS). Scrape cells into ice-cold PBS and pellet them by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 10-20 volumes of ice-cold Lysis Buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors). Homogenize the suspension using a Dounce or Polytron homogenizer on ice.

    • Rationale: Hypotonic buffer causes the cells to swell and burst upon homogenization, releasing the intracellular contents.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Membrane Pelleting: Carefully transfer the supernatant to a fresh ultracentrifuge tube. Pellet the membranes by ultracentrifugation at 40,000 x g for 30 minutes at 4°C.

  • Final Preparation: Discard the supernatant. Resuspend the membrane pellet in Assay Buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Storage: Aliquot the membrane preparation, snap-freeze in liquid nitrogen, and store at -80°C until use.[18] Avoid repeated freeze-thaw cycles.

Protocol B: SSTR2 Competition Binding Assay

This protocol is designed for a 96-well format with a final assay volume of 250 µL. All dilutions should be prepared in Assay Buffer supplemented with protease inhibitors.

Assay_Workflow cluster_prep Assay Plate Setup cluster_reaction Reaction & Termination cluster_analysis Data Acquisition & Analysis TB Total Binding (TB) Buffer + Radioligand + Membranes Incubate Incubate to Equilibrium (e.g., 60 min at 25°C) TB->Incubate NSB Non-Specific (NSB) Excess Unlabeled Ligand + Radioligand + Membranes NSB->Incubate Comp Competition Test Compound (Varying Conc.) + Radioligand + Membranes Comp->Incubate Harvest Rapid Filtration (Cell Harvester) Incubate->Harvest Terminate Wash Wash Filters (Ice-cold Buffer) Harvest->Wash Dry Dry Filter Mat Wash->Dry Count Scintillation Counting (Measure CPM) Dry->Count Analyze Calculate IC₅₀ & Kᵢ Count->Analyze

Caption: Workflow for a filtration-based competitive binding assay.

Step-by-Step Procedure:

  • Prepare Reagents: Thaw the SSTR2 membrane preparation on ice. Prepare serial dilutions of N-Acetyl-Phe-Octreotide (e.g., from 10⁻¹¹ M to 10⁻⁵ M). Prepare the radioligand solution at 2x the final desired concentration (e.g., 0.1 nM for a final concentration of 0.05 nM, which is typically at or below the Kᴅ). Prepare the membrane suspension at 5x the final concentration (e.g., 25 µ g/well for a final concentration of 5 µ g/well ).

  • Assay Plate Setup: Add reagents to microcentrifuge tubes or a 96-well plate in the following order (triplicate wells for each condition are recommended):

    • Total Binding (TB): 125 µL Assay Buffer.

    • Non-Specific Binding (NSB): 75 µL Assay Buffer + 50 µL of excess unlabeled octreotide (final concentration ≥100x Kᴅ of the radioligand, e.g., 1 µM).

    • Competition Wells: 75 µL Assay Buffer + 50 µL of the appropriate N-Acetyl-Phe-Octreotide serial dilution.

  • Add Radioligand: Add 50 µL of the 2x radioligand solution to all wells.

  • Initiate Reaction: Add 50 µL of the 5x membrane suspension to all wells to start the binding reaction. The final volume is 250 µL.

  • Incubation: Gently mix and incubate the plate for 60-90 minutes at room temperature (25°C) to allow the binding to reach equilibrium.[6]

  • Termination & Harvesting: Terminate the assay by rapid vacuum filtration through a GF/B filter mat (pre-soaked in 0.3% PEI) using a cell harvester. Wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

    • Rationale: Rapid filtration separates the membrane-bound radioligand (which is trapped on the filter) from the free radioligand (which passes through). Washing removes any remaining unbound or non-specifically trapped radioligand.

  • Counting: Dry the filter mat completely under a heat lamp or in an oven. Place the dried filters into scintillation vials or a sample bag with 3-5 mL of scintillation cocktail. Measure the radioactivity in a liquid scintillation counter as counts per minute (CPM).

Data Analysis and Interpretation

  • Calculate Specific Binding: Specific binding is the portion of the radioligand signal that is displaceable and represents binding to SSTR2. It is calculated by subtracting the average NSB CPM from the average TB CPM.

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)[17]

    • A robust assay should have specific binding that is at least 80% of the total binding at the Kᴅ concentration of the radioligand.[19]

  • Generate Competition Curve: For each concentration of N-Acetyl-Phe-Octreotide, calculate the percentage of specific binding using the formula:

    • % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB)] * 100

  • Determine IC₅₀: Plot the % Specific Binding against the log concentration of N-Acetyl-Phe-Octreotide. Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" model. The program will calculate the IC₅₀ value.

  • Calculate Inhibition Constant (Kᵢ): The Kᵢ provides a standardized measure of affinity that is independent of assay conditions like radioligand concentration.[20][21] Use the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    • Where:

      • IC₅₀ is the value determined in the previous step.

      • [L] is the exact concentration of the radioligand used in the assay.

      • Kᴅ is the equilibrium dissociation constant of the radioligand for SSTR2 (this must be determined separately via a saturation binding experiment or obtained from a reliable source).

Parameter Description Typical Value Range (for SSTR2)
Kᴅ (Radioligand) Affinity of the radioligand for the receptor.0.05 - 0.5 nM
Bₘₐₓ Maximum receptor density in the membrane prep.100 - 2000 fmol/mg protein
IC₅₀ Concentration of competitor inhibiting 50% of specific binding.Dependent on competitor affinity
Kᵢ Inhibition constant; a measure of competitor affinity.Sub-nanomolar to micromolar

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Non-Specific Binding (>30% of Total) Radioligand sticking to filters/tubes. Insufficient blocking. Ligand concentration too high.Use PEI-pre-soaked filters. Increase BSA concentration in Assay Buffer.[22] Optimize and lower radioligand concentration.
Low Signal (Low Total CPM) Insufficient receptor concentration. Degraded radioligand or receptor. Scintillation counter issue.Increase membrane protein per well.[18] Use fresh reagents and include protease inhibitors.[16] Check counter calibration and cocktail.
Poor Curve Fit / High Variability Pipetting errors. Incomplete mixing. Assay not at equilibrium.Use calibrated pipettes. Ensure proper mixing after reagent addition. Increase incubation time to ensure equilibrium is reached.[6]
Shallow Competition Curve (Hill Slope ≠ 1) Complex binding mechanism (e.g., allostery). Presence of multiple binding sites with different affinities.The standard Cheng-Prusoff equation may not be valid. Further investigation into the binding mechanism is required.[10]

References

  • Hart, H. E., & Greenwald, E. B. (1987). Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand/receptor and antigen/antibody interactions. Analytical Biochemistry, 161(2), 494-500. [Link]

  • Glickman, F., & Toth, M. (n.d.). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. [Link]

  • Meyrath, M., et al. (2022). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. MDPI. [Link]

  • DiscoverX. (n.d.). Uses & Advantages of Membrane Preparations for GPCRs. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]

  • Reubi, J. C., et al. (2002). A Microplate Binding Assay for the Somatostatin type-2 Receptor (SSTR2). Journal of Receptor and Signal Transduction Research, 22(1-4), 259-270. [Link]

  • García-López, M. T., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry, 402(2), 163-169. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-261. [Link]

  • GraphPad Software. (2026). Nonspecific binding. GraphPad Prism 11 Curve Fitting Guide. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • GraphPad Software. (n.d.). Competitive Binding Data with One Class of Receptors. [Link]

  • Cuatrecasas, P., & Hollenberg, M. D. (1975). 'Non-specific' binding. The problem, and a solution. Biochemical and Biophysical Research Communications, 62(1), 31-38. [Link]

  • Kramer, C., et al. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. [Link]

  • Liu, S., et al. (2022). Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity. eLife, 11, e76346. [Link]

  • Sun, L., et al. (2012). Receptor binding properties. ResearchGate. [Link]

  • Surmodics. (n.d.). Non-Specific Binding: What You Need to Know. [Link]

  • Kemmer, G. C., & Schultz, L. W. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W451–W454. [Link]

  • Limbird, L. E. (2004). Radioligand binding methods for membrane preparations and intact cells. Receptor-Ligand Interactions: A Practical Approach. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods for membrane preparations and intact cells. Methods in Neurosciences, 12, 44-60. [Link]

  • Kramer, C., et al. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. ETH Zurich Research Collection. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Somatostatin Receptor Functional Characterization Service. [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]

  • Grewal, R., et al. (2025). Abstract 571: Novel somatostatin receptor type 2 targeted radiopharmaceuticals with improved renal clearance and enhanced tumor retention relative to DOTATATE. Cancer Research. [Link]

  • Phenomenex. (n.d.). Meeting System Suitability for USP Octreotide Acetate Assay. [Link]

  • Kasi, A., & Sharma, B. (2025). Octreotide Scan. StatPearls. [Link]

  • Krenning, E. P., et al. (2001). Society of Nuclear Medicine Procedure Guideline for Somatostatin Receptor Scintigraphy with In-111 Pentetreotide. Carcinoid Cancer Foundation. [Link]

Sources

Method

Solvent compatibility and solubility testing of N-Acetyl-Phe-Octreotide

Application Note: Solvent Compatibility and Solubility Profiling of N-Acetyl-Phe-Octreotide Introduction & Physicochemical Context N-Acetyl-Phe-Octreotide (CAS: 83795-61-3) is a structural derivative of the somatostatin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Compatibility and Solubility Profiling of N-Acetyl-Phe-Octreotide

Introduction & Physicochemical Context

N-Acetyl-Phe-Octreotide (CAS: 83795-61-3) is a structural derivative of the somatostatin analog Octreotide. Unlike the standard therapeutic salt Octreotide Acetate, which is highly water-soluble due to its free N-terminal amine and Lysine residues, the N-acetylation of the Phenylalanine residue significantly alters the molecule's physicochemical profile.

Key Molecular Shifts:

  • Loss of Charge: Acetylation caps the N-terminal amine, removing a key positive charge. This lowers the isoelectric point (pI) and reduces solubility in neutral aqueous buffers.

  • Increased Hydrophobicity: The addition of the acetyl group, combined with the inherent lipophilicity of the Phe-Cys-Phe-Trp pharmacophore, shifts the molecule towards a "hydrophobic peptide" classification.

  • Aggregation Risk: The reduction in electrostatic repulsion increases the propensity for beta-sheet formation and gelation in pure aqueous environments.

This Application Note provides a validated framework for solubilizing this specific analog, emphasizing organic co-solvent strategies and stability-indicating analytical methods.

Pre-Formulation Analysis

Before attempting dissolution, the following parameters must be understood to prevent sample loss via precipitation or adsorption.

ParameterValue / CharacteristicImplication for Protocol
Molecular Weight ~1061.3 DaMid-sized peptide; slow diffusion rates.
Hydrophobicity High (Relative to Octreotide)Avoid pure water as the initial solvent.
pI (Theoretical) Acidic ShiftedSolubility is likely lowest at pH 4.0–6.0.
Critical Solvents DMSO, Glacial Acetic Acid, MethanolRequired for primary solubilization (Stock).
Stability Risks Disulfide exchange, AggregationAvoid pH > 8.0; Limit sonication heat.

Protocol A: The "Tiered" Solubility Screening Workflow

Objective: To determine the maximum solubility limit without inducing gelation or irreversible precipitation. Principle: This protocol uses a "Reverse Addition" method. Unlike hydrophilic peptides, we do not add solvent to powder. We add the powder to a strong organic solvent (Stock) and then dilute (Working Solution).

Reagents:
  • Solvent A (Primary): Dimethyl Sulfoxide (DMSO), Anhydrous (99.9%).

  • Solvent B (Acidic): 10% or 100% Acetic Acid (AcOH).

  • Solvent C (Diluent): PBS (pH 7.4) or Ammonium Acetate (pH 4.5).

Step-by-Step Procedure:
  • Stock Preparation (Target: 10 mg/mL):

    • Weigh 1.0 mg of N-Acetyl-Phe-Octreotide into a low-binding microcentrifuge tube.

    • Do not add water.

    • Add 100 µL of Solvent A (DMSO) or Solvent B (100% AcOH) .

    • Note: Acetic acid is preferred if the downstream application is HPLC purification. DMSO is preferred for cell-based assays (low toxicity).[1]

    • Vortex gently for 30 seconds. If particulates remain, sonicate for 10 seconds (water bath, <30°C).

  • Visual Verification (The Tyndall Test):

    • Direct a red laser pointer (650 nm) through the tube.

    • Clear Beam Path: True solution.

    • Scattering/Halo: Micro-aggregates present (Incomplete solubility).

  • Dilution Series (Working Solutions):

    • Slowly titrate the Stock Solution into the aqueous buffer (Solvent C) while vortexing.

    • Warning: A sudden shift from 100% DMSO to 100% Water often causes "crashing out."

    • Recommended Ramp: 10% Organic

      
       20% Organic 
      
      
      
      50% Organic.
Solubility Decision Tree (Graphviz)

SolubilityWorkflow Start Start: N-Acetyl-Phe-Octreotide (Solid Powder) CheckSeq Analyze Sequence: Hydrophobic N-Term + Cys Bridge Start->CheckSeq Choice Select Primary Solvent CheckSeq->Choice DMSO Route A: DMSO (Cell Assays/General) Choice->DMSO Biological Use AcOH Route B: Acetic Acid (Purification/Stability) Choice->AcOH Chemical Use Dilution Stepwise Aqueous Dilution (Dropwise addition with Vortex) DMSO->Dilution AcOH->Dilution CheckPrecip Tyndall Effect Check (Laser Scattering) Dilution->CheckPrecip Success Clear Solution (Proceed to HPLC) CheckPrecip->Success No Scatter Fail Precipitation/Gelation CheckPrecip->Fail Scatter Detected Retry Increase Organic % or Add Chaotrope (Urea) Fail->Retry Retry->Dilution

Caption: Decision tree for solubilizing hydrophobic Octreotide derivatives, prioritizing organic stock preparation.

Protocol B: Quantitative Assessment via HPLC

Visual solubility is subjective. This protocol quantifies the "kinetic solubility"—how much peptide remains in solution after centrifugation.

Equipment: HPLC with UV Detector (Agilent 1260 or equivalent). Column: C18 Reverse Phase (e.g., Phenomenex Jupiter 300Å, 5µm, 4.6x250mm).

Method Parameters:
ParameterSetting
Mobile Phase A 0.1% TFA in Water (Milli-Q)
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 20% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV 214 nm (Peptide bond) & 280 nm (Trp/Phe)
Temperature 25°C (Control is critical to prevent precipitation)
Experimental Steps:
  • Saturation: Prepare a supersaturated mixture (e.g., 2 mg/mL in 10% DMSO/PBS).

  • Equilibration: Shake at 500 rpm for 24 hours at room temperature.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved aggregates.

  • Quantification: Inject the supernatant onto the HPLC.

  • Calculation: Compare the Area Under Curve (AUC) against a standard curve prepared in 100% DMSO.



Analytical Workflow (Graphviz)

HPLCWorkflow Sample Saturated Sample (24h Shake) Filter Centrifuge (15,000xg) Sample->Filter Remove Solids Inject Inject Supernatant (HPLC-UV) Filter->Inject Detect Detect @ 214nm Inject->Detect Data Calculate Solubility vs Standard Detect->Data

Caption: Quantitative workflow for determining kinetic solubility using Reverse-Phase HPLC.

Stability & Storage Guidelines

Once solubilized, N-Acetyl-Phe-Octreotide is susceptible to specific degradation pathways.

  • Disulfide Scrambling: At pH > 7.5, the disulfide bridge (Cys-Cys) can undergo beta-elimination or exchange. Recommendation: Maintain stock solutions at pH 4.0–6.0 (Acetate buffer range).

  • Adsorption: Hydrophobic peptides adhere to polypropylene. Recommendation: Use LoBind® tubes or glass vials for storage > 24 hours.

  • Freeze-Thaw: Repeated cycles induce aggregation. Recommendation: Aliquot stock solutions (DMSO) immediately and store at -20°C.

Solvent Compatibility Matrix:

SolventCompatibilityNotes
Water (Neutral) PoorHigh risk of gelation/precipitation.
0.1M Acetic Acid GoodStabilizes the peptide; mimics "Octreotide Acetate" environment.
DMSO ExcellentBest for high-concentration stocks (>5 mg/mL).
Acetonitrile GoodUseful for analytical dilutions; volatile.
PBS (pH 7.4) ModerateOnly compatible if pre-dissolved in DMSO (keep DMSO < 2% for cells).

References

  • CliniSciences. N-Acetyl-Phe-Octreotide TFA Salt Product Data. Retrieved from .

  • ChemicalBook. N-Acetyl-Phe-Octreotide Chemical Properties and Solubility. Retrieved from .

  • Sigma-Aldrich. Solubility Guidelines for Hydrophobic Peptides. Retrieved from .

  • National Center for Biotechnology Information (PubChem). Octreotide Acetate Compound Summary. Retrieved from .

  • US Food and Drug Administration (FDA). Sandostatin (Octreotide Acetate) Prescribing Information. Retrieved from .

Sources

Application

Technical Synthesis Guide: N-Acetyl-Phe-Octreotide Reference Standards

Abstract & Strategic Context In the development of peptide therapeutics, the rigorous control of impurities is a regulatory mandate. N-Acetyl-Phe-Octreotide (also known as [Phe(Ac)]¹-Octreotide or EP Impurity I) is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

In the development of peptide therapeutics, the rigorous control of impurities is a regulatory mandate. N-Acetyl-Phe-Octreotide (also known as [Phe(Ac)]¹-Octreotide or EP Impurity I) is a critical process-related impurity found in the synthesis of Octreotide, a cyclic octapeptide somatostatin analog. This impurity typically arises during the acetylation steps intended for capping unreacted amines or from the use of acetic acid/anhydride near the final deprotection stage.

As a Reference Standard , this molecule is essential for:

  • Analytical Method Validation: Establishing Relative Response Factors (RRF) in HPLC.

  • Process Control: Monitoring the efficiency of N-terminal protection and washing steps.

  • Stability Studies: Differentiating between degradation products and synthetic by-products.

This guide details a robust Solid-Phase Peptide Synthesis (SPPS) protocol for the intentional, high-purity synthesis of N-Acetyl-Phe-Octreotide, utilizing Fmoc chemistry on 2-Chlorotrityl chloride (2-CTC) resin.

Synthesis Strategy & Logic

The synthesis of N-Acetyl-Phe-Octreotide differs from the parent Octreotide only at the N-terminus. The core strategy involves constructing the linear peptide chain, acetylating the N-terminal D-Phenylalanine while still on the resin, cleaving the peptide, and finally performing oxidative cyclization.

Critical Process Parameters (CPPs)
  • Resin Choice: 2-Chlorotrityl Chloride (2-CTC) Resin is selected. It allows the attachment of the C-terminal Threoninol (Thr-ol) via its primary hydroxyl group under very mild conditions, preventing racemization and allowing cleavage of the protected peptide if needed (though we will use global deprotection).

  • Cysteine Protection: Trityl (Trt) is used for Cysteine side chains. It is removed during TFA cleavage, yielding free thiols for subsequent solution-phase cyclization.

  • Acetylation: Performed on-resin immediately after the final Fmoc deprotection of D-Phe.[1] This ensures site-specificity and high yield compared to solution-phase acetylation which risks modifying side chains.

  • Cyclization: A Solution-Phase Iodine Oxidation is employed. While air oxidation is possible, iodine allows for rapid, controlled disulfide bond formation.

Workflow Visualization

G Resin 2-CTC Resin Activation Loading Loading Fmoc-Thr(tBu)-ol Resin->Loading DCM/DIEA Elongation Fmoc-SPPS Elongation (7 Cycles) Loading->Elongation HBTU/HOBt Acetylation N-Terminal Acetylation Elongation->Acetylation Ac2O/DIEA Cleavage TFA Cleavage & Global Deprotection Acetylation->Cleavage TFA/TIS/H2O Cyclization Oxidative Cyclization (I2) Cleavage->Cyclization Dilution Purification Prep-HPLC & Lyophilization Cyclization->Purification Gradient

Figure 1: Strategic workflow for the synthesis of N-Acetyl-Phe-Octreotide Reference Standard.

Detailed Experimental Protocols

Phase 1: Resin Loading and Linear Assembly

Objective: Synthesize the linear protected peptide: Ac-D-Phe-Cys(Trt)-Phe-D-Trp(Boc)-Lys(Boc)-Thr(tBu)-Cys(Trt)-Thr(tBu)-ol-Resin.

Materials:

  • 2-Chlorotrityl chloride resin (1.0 mmol/g loading).[1]

  • Fmoc-Thr(tBu)-ol (Threoninol derivative).[2]

  • Fmoc-Amino Acids: Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Phe-OH, Fmoc-D-Phe-OH.[1]

  • Reagents: DIC, HOBt (or Oxyma), DIPEA, Piperidine, DMF, DCM.

Protocol:

  • Resin Swelling: Place 1.0 g of 2-CTC resin in a reaction vessel. Swell in dry DCM (10 mL) for 30 min.

  • Loading (C-Terminal):

    • Dissolve Fmoc-Thr(tBu)-ol (1.5 eq) and DIPEA (3.0 eq) in dry DCM.[1]

    • Add to resin and shake for 2 hours.[1]

    • Note: The primary alcohol of Threoninol reacts with the chloride on the resin.

  • Capping: Add MeOH (1 mL) to the reaction mixture and shake for 15 min to cap unreacted chloride sites. Wash resin with DCM (3x), DMF (3x).[1]

  • Elongation Cycles (Repeat for each AA):

    • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).

    • Coupling: Dissolve Fmoc-AA (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF. Add DIPEA (6.0 eq). Add to resin and shake for 60 min.

    • Monitoring: Perform Kaiser test (ninhydrin) to ensure complete coupling.

    • Sequence Order: Cys(Trt) → Thr(tBu) → Lys(Boc) → D-Trp(Boc) → Phe → Cys(Trt) → D-Phe.

Phase 2: N-Terminal Acetylation (The Critical Modification)

Objective: Convert the N-terminal amine of D-Phe into an acetamide.

Protocol:

  • Final Deprotection: Remove the Fmoc group from the N-terminal D-Phe using 20% Piperidine/DMF. Wash thoroughly with DMF (5x) and DCM (3x).

  • Acetylation Cocktail: Prepare a solution of Acetic Anhydride (Ac₂O) and DIPEA in DMF (1:1:8 ratio).

    • Example: 1 mL Ac₂O + 1 mL DIPEA + 8 mL DMF.

  • Reaction: Add the cocktail to the resin. Shake for 30–60 minutes at room temperature.

  • Validation: Perform a Kaiser test. It must be negative (colorless beads), indicating no free amines remain.

  • Wash: Wash resin with DMF (3x), DCM (3x), and MeOH (3x). Dry resin under vacuum.[1]

Phase 3: Cleavage and Global Deprotection

Objective: Release the peptide from the resin and remove side-chain protecting groups (Trt, Boc, tBu).

Protocol:

  • Cocktail Preparation: Prepare TFA / TIS / H₂O (95:2.5:2.5 v/v/v).

    • TIS (Triisopropylsilane) acts as a scavenger for trityl cations to prevent re-attachment to Cysteine.

  • Reaction: Add cold cleavage cocktail (10 mL/g resin) to the resin. Shake for 2–3 hours at room temperature.

  • Isolation: Filter the resin and collect the filtrate.

  • Precipitation: Add the filtrate dropwise into ice-cold Diethyl Ether (10x volume). The peptide will precipitate as a white solid.

  • Centrifugation: Centrifuge (3000 rpm, 5 min), decant ether, and wash the pellet twice with fresh ether. Dry the crude linear peptide under nitrogen.

Phase 4: Oxidative Cyclization (Disulfide Bridge Formation)

Objective: Form the intramolecular disulfide bond between Cys² and Cys⁷.

Protocol (Iodine Method):

  • Dissolution: Dissolve the crude linear peptide in 10% Acetic Acid / Water at a concentration of 0.5 mg/mL.

    • Why Dilute? High dilution favors intramolecular cyclization (ring formation) over intermolecular dimerization (oligomers).

  • Oxidation: Add a solution of Iodine (I₂) in Methanol (0.1 M) dropwise with vigorous stirring until a faint yellow color persists (indicating excess iodine).

  • Reaction Time: Stir for 15–30 minutes. Monitor by HPLC (shift in retention time).

  • Quenching: Add Ascorbic Acid solution or solid Sodium Thiosulfate until the solution becomes colorless (quenching excess iodine).

  • Extraction/Filtration: Filter the solution through a 0.45 µm membrane to remove any particulates before purification.

Purification and Analytical Characterization

Preparative HPLC Purification

Purify the cyclized crude material to >98% purity.

  • Column: C18 Preparative Column (e.g., Phenomenex Luna, 10µm, 250 x 21.2 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 50% B over 40 minutes (Adjust based on analytical scout run).

  • Wavelength: 220 nm (peptide bond) and 280 nm (Trp/Phe).

Analytical Validation Data

The final Reference Standard must be characterized to confirm identity and purity.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white lyophilizate
Purity RP-HPLC (C18)> 98.0% Area
Mass Identity ESI-MS[M+H]⁺ = 1061.3 ± 1 Da (Calc: 1061.28)
Peptide Content Elemental Analysis / AAAReport Value (typically 80-90%)
Acetylation Site NMR / MS-MSConfirm Acetyl group on N-term D-Phe
Structural Logic Visualization

Structure cluster_legend Key Difference Octreotide Octreotide (API) H-D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol Impurity N-Acetyl-Phe-Octreotide (Impurity I) Ac-D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol Octreotide:nterm->Impurity:nterm + Acetyl Group (42 Da) Desc Acetylation increases hydrophobicity and shifts HPLC retention time.

Figure 2: Structural comparison emphasizing the N-terminal modification.

Troubleshooting & Critical Notes

  • Racemization Risk: The Cys-Cys disulfide formation is sensitive. Ensure the pH during Iodine oxidation does not exceed 6-7 if using buffers; however, the acetic acid method (pH ~2-3) is safer for preserving chirality, though slower than basic air oxidation.

  • Threoninol Linkage: If 2-CTC resin is unavailable, one can use a carbonate linker on Merrifield resin, but 2-CTC is superior for preventing DKP (diketopiperazine) formation.

  • Iodine Selectivity: Iodine can iodinate the Tyrosine or Tryptophan residues if left too long or if pH is too high. Since Octreotide contains D-Trp and Phe (no Tyr), the risk is lower but still present for Trp. Quench immediately after the color change persists.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Acetyl-Octreotide. Retrieved from

  • European Pharmacopoeia (Ph. Eur.). Octreotide Acetate Monograph 2414. (Defines Impurity I as N-Acetyl-Phe-Octreotide).[3][4]

  • ChemicalBook. (2026).[3] N-Acetyl-Phe-Octreotide | 83795-61-3 - Chemical Properties and Standards. Retrieved from

  • LGC Standards. N-Acetyl-Phe-Octreotide Trifluoroacetic Acid Salt Reference Standard. Retrieved from

  • Alsina, J., et al. (1997).[5] "Solid-phase synthesis of C-terminal threoninol containing peptides." Tetrahedron Letters, 38(5), 883-886. (Foundational work on Threoninol-2-CTC linkage).

  • ResearchGate. (2024). Solid phase synthesis of Octreotide - Oxidative Cyclization Protocols. Retrieved from

Sources

Method

Application Note: Handling, Safety, and Reconstitution of N-Acetyl-Phe-Octreotide

Introduction & Scope N-Acetyl-Phe-Octreotide is a synthetic somatostatin analog, often utilized as a pharmacophore in the development of targeted radiopharmaceuticals or as a specific receptor antagonist/agonist in endoc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

N-Acetyl-Phe-Octreotide is a synthetic somatostatin analog, often utilized as a pharmacophore in the development of targeted radiopharmaceuticals or as a specific receptor antagonist/agonist in endocrine research. Structurally derived from Octreotide, the N-terminal acetylation modifies its lipophilicity and charge distribution, potentially altering its binding affinity to Somatostatin Receptors (SSTRs) and its solubility profile compared to the parent compound.

This Application Note provides a rigorous framework for the safe handling, storage, and reconstitution of this potent bioactive peptide. It is designed for researchers requiring high reproducibility in in vitro binding assays and in vivo preclinical models.

Chemical & Physical Properties
PropertySpecification
Compound Name N-Acetyl-Phe-Octreotide (often supplied as TFA salt)
Chemical Class Cyclic Octapeptide (Somatostatin Analog)
Physical State Lyophilized Powder (White to off-white)
Solubility Soluble in water (up to 1 mg/mL); may require 10% Acetic Acid or DMSO for higher concentrations due to N-acetyl lipophilicity.[1][2]
Molecular Weight ~1060–1100 Da (Dependent on counter-ion)
Storage -20°C (Long term), Desiccated, Protected from light
Hygroscopicity High (Rapidly absorbs atmospheric moisture)

Safety Assessment & Risk Mitigation

WARNING: While N-Acetyl-Phe-Octreotide is a research chemical, it possesses potent biological activity. It mimics somatostatin, a master regulator of the endocrine system.

Biological Hazards (Mechanism of Toxicity)

Accidental exposure (inhalation of powder or needle-stick injury) can trigger systemic endocrine disruption. The primary risks stem from its high affinity for SSTR2 and SSTR5 receptors.

  • Hypoglycemia/Hyperglycemia: Inhibition of insulin and glucagon release.

  • Bradycardia: Potential cardiac conduction suppression.

  • Gastrointestinal Distress: Inhibition of exocrine pancreatic enzymes.

Diagram 1: Biological Safety Pathway

This diagram illustrates the physiological cascade triggered by accidental exposure, highlighting the critical monitoring points.

SafetyPathway Exposure Accidental Exposure (Inhalation/Injection) SSTR SSTR2/SSTR5 Receptor Activation Exposure->SSTR Systemic Absorption Pancreas Pancreatic Islet Cells SSTR->Pancreas Gut Gastrointestinal Tract SSTR->Gut Heart Cardiac Tissue SSTR->Heart Insulin Inhibition of Insulin Release Pancreas->Insulin Glucagon Inhibition of Glucagon Release Pancreas->Glucagon Motility Reduced Gastric Motility Gut->Motility Risk2 ACUTE RISK: Bradycardia Heart->Risk2 Risk1 ACUTE RISK: Hypoglycemia Insulin->Risk1 Dominant Effect Glucagon->Risk1

Caption: Physiological cascade following accidental systemic absorption of somatostatin analogs.

Personal Protective Equipment (PPE) & Engineering Controls
  • Respiratory Protection: Handle lyophilized powder only inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II) to prevent inhalation of aerosols.

  • Dermal Protection: Double-gloving (Nitrile) is mandatory. The N-acetyl modification increases lipophilicity, potentially enhancing transdermal absorption compared to native peptides.

  • Sharps Safety: Use safety-engineered needles if in vivo injection is required. Never recap needles.

Storage & Stability Protocols

Peptide stability is the single largest variable in experimental reproducibility.

The "Cold Chain" Rule
  • Lyophilized: Store at -20°C. Stable for 12–24 months if kept dry.

  • Reconstituted: Unstable. Use immediately or aliquot and freeze at -80°C. Avoid freeze-thaw cycles (maximum 1 cycle).

The Equilibration Imperative

Critical Step: Before opening the vial, allow it to equilibrate to room temperature for 30 minutes inside a desiccator.

  • Reasoning: Opening a cold vial in humid air causes immediate condensation on the hygroscopic peptide cake. This moisture initiates hydrolysis and aggregation, ruining the sample before the solvent is even added [1].

Reconstitution Protocol (Low-Retention Method)

Objective: Solubilize N-Acetyl-Phe-Octreotide to 1 mg/mL while minimizing loss to surface adsorption.

Materials Required[3][4][5][6]
  • Solvent: Sterile Water for Injection (WFI) or 0.1% Acetic Acid (if high concentration required).

  • Vessels: Low-Protein Binding (Siliconized) Microcentrifuge Tubes. Do not use standard polystyrene.

  • Pipettes: Calibrated, with low-retention tips.

Step-by-Step Procedure
  • Equilibration: Remove vial from -20°C. Let stand at RT for 30 mins (unopened).

  • Solvent Selection:

    • Standard: Add Sterile Water.[3]

    • Hydrophobic Rescue: If the cake does not dissolve instantly, the N-acetyl group may be causing aggregation. Add 10% volume of 0.1 M Acetic Acid.

  • Dissolution (The "Swirl" Technique):

    • Add solvent down the side of the vial wall.

    • DO NOT VORTEX. Vortexing shears long peptides and introduces oxygen.

    • Gently swirl or invert the vial for 2–3 minutes.

  • Concentration Verification:

    • Measure A280 (Absorbance at 280nm) using a Nanodrop.

    • Use the Extinction Coefficient (

      
      ) based on the Tryptophan/Tyrosine content (Octreotide contains Trp/Phe).
      
    • Formula:

      
      
      
  • Aliquot & Freeze:

    • Dispense into single-use aliquots (e.g., 20 µL).

    • Flash freeze in liquid nitrogen (preferred) or place directly in -80°C.

Diagram 2: Reconstitution Workflow

This diagram outlines the decision logic for solubilizing the peptide.

Reconstitution Start Lyophilized Vial (-20°C) Equilibrate Equilibrate to RT (30 mins, Desiccated) Start->Equilibrate AddSolvent Add Sterile Water (Low-Retention Tip) Equilibrate->AddSolvent Check Visual Inspection: Clear Solution? AddSolvent->Check Rescue Add 10% Vol 0.1M Acetic Acid Check->Rescue No (Turbid) Quantify UV Quantitation (A280) Check->Quantify Yes Rescue->Quantify Aliquot Aliquot & Store (-80°C) Quantify->Aliquot

Caption: Logic flow for reconstituting hydrophobic peptide derivatives.

Waste Disposal & Decontamination

Due to the biological stability of the cyclic peptide structure, N-Acetyl-Phe-Octreotide resists rapid enzymatic degradation in the environment.

  • Spill Cleanup:

    • Isolate the area.

    • Neutralize: Treat the spill with 10% Bleach (Sodium Hypochlorite) for 20 minutes. This oxidizes the peptide bonds, destroying biological activity.

    • Absorb with paper towels and dispose of as Hazardous Chemical Waste .

  • Glassware: Rinse all glassware with 50% Methanol/Water before washing to desorb the peptide from glass surfaces.

References

  • Verified Peptides. (2025). How to Reconstitute Lyophilized Peptides: Best Practices and Protocols. Retrieved from [Link]

  • National Institutes of Health (NIH) / PubChem. (n.d.). Octreotide Acetate Compound Summary. Retrieved from [Link]

  • University of Pennsylvania School of Medicine. (2019). Long-Acting Somatostatin Analogue Safety Monitoring Protocol. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Troubleshooting &amp; Method Development

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with resolving co-elution issues between Octreotide and its process-relat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with resolving co-elution issues between Octreotide and its process-related impurity, N-Acetyl-Phe-Octreotide .

Diagnostic Overview: The Challenge of N-Acetyl-Phe-Octreotide

Octreotide is a synthetic, long-acting octapeptide analog of somatostatin. During its solid-phase peptide synthesis (SPPS) or subsequent formulation, process-related impurities are generated. One of the most challenging impurities to isolate is N-Acetyl-Phe-Octreotide (also referred to as Ac-D-Phe1-Octreotide) [1].

Because the acetylation occurs at the N-terminal D-Phenylalanine, the structural difference between the active pharmaceutical ingredient (API) and the impurity is minimal. In standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this slight modification leads to severe co-elution, complicating purity assays and quality control.

Mechanistic Insight: The Causality Behind the Chromatography

To separate these two molecules, we must exploit their subtle electrostatic differences rather than relying solely on hydrophobicity.

Octreotide possesses two basic centers: the primary amine at the N-terminal D-Phe1 and the side-chain amine of Lys5. When the N-terminus is acetylated to form N-Acetyl-Phe-Octreotide, the primary amine is neutralized.

  • Charge State Differential: At a slightly acidic pH (e.g., pH 5.4), Octreotide carries a net charge of +2, whereas N-Acetyl-Phe-Octreotide carries a net charge of +1.

  • Ion-Pairing Dynamics: By introducing an ion-pairing agent like Triethylamine (TEA) or Tetramethylammonium hydroxide (TMAH) into the mobile phase [2], the agent binds to the positively charged sites on the peptides. Because Octreotide has more positive charges, it forms a more extensive, highly lipophilic ion-pair complex than the acetylated impurity.

  • Elution Reversal: Counterintuitively, while acetylation normally increases a peptide's intrinsic lipophilicity, the dominant ion-pairing effect causes the highly-complexed Octreotide to be retained longer on the C18 column. Consequently, N-Acetyl-Phe-Octreotide elutes before the main Octreotide peak.

SeparationLogic Start Co-elution of Octreotide & N-Acetyl-Phe-Octreotide Assess Assess Peptide Charge States (Octreotide: +2, N-Acetyl: +1) Start->Assess pH Adjust Mobile Phase pH (Target: 5.4) Assess->pH IonPair Add Ion-Pairing Agent (e.g., TEA or TMAH) pH->IonPair Gradient Optimize Shallow Gradient (Acetonitrile) IonPair->Gradient Success Baseline Resolution (Rs > 1.5) Gradient->Success

Logical workflow for resolving Octreotide and its N-acetylated impurity via RP-HPLC.

Validated Analytical Protocol

This protocol utilizes a TEA/Orthophosphoric acid buffer system, which has been empirically proven to provide superior selectivity (


) for N-acetylated variants compared to standard Trifluoroacetic acid (TFA) methods [3].
Self-Validating System Design

To ensure trustworthiness, this protocol operates as a self-validating system. Before analyzing unknown samples, the system must pass a System Suitability Test (SST). The SST acts as a strict internal control: if the resolution (


) between the N-Acetyl-Phe-Octreotide spike and the main Octreotide peak falls below 1.5, the protocol mandates an automatic invalidation of the run, requiring the operator to verify mobile phase pH before proceeding.
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous Buffer): Transfer 3.0 mL of Triethylamine (TEA) into a 1-liter beaker containing 880 mL of HPLC-grade water. Mix thoroughly. Adjust the pH precisely to 5.4 using a 10% (v/v) orthophosphoric acid solution. Add 100 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes to degas.

  • Mobile Phase B (Organic Modifier): Transfer 3.0 mL of TEA into a beaker containing 380 mL of HPLC-grade water. Adjust the pH to 5.4 using 10% (v/v) orthophosphoric acid. Add 600 mL of Acetonitrile. Sonicate for 5 minutes.

Step 2: Sample & Diluent Preparation

  • Diluent: Dissolve 13.6 g of Sodium acetate trihydrate in 1000 mL of water. Adjust the pH to 4.0 using glacial acetic acid.

  • SST Solution: Prepare a resolution mixture containing Octreotide acetate at ~200 µg/mL spiked with N-Acetyl-Phe-Octreotide at ~4 µg/mL in the diluent.

Step 3: Chromatographic System Setup

  • Column: Waters X-Bridge C18 (250 mm × 4.6 mm, 5 µm) or an equivalent highly endcapped, base-deactivated column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 50 µL.

Step 4: Execute Gradient Elution Run the system using the gradient profile outlined in Table 1.

Quantitative Data Summaries

Table 1: HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.01000Isocratic hold / Equilibration
40.06040Shallow linear gradient for target resolution
55.00100Deep linear gradient for strongly retained impurities
60.00100Column wash
62.01000Re-equilibration
70.01000End of run

Table 2: Chromatographic Performance & Retention Data [2]

AnalyteRetention Time (min)Relative Retention Time (RRT)Resolution (

)
N-Acetyl-Phe-Octreotide ~24.320.86> 2.0
Octreotide Acetate ~28.231.00N/A (Reference)
Des-Threoninol-Octreotide ~34.241.21> 3.0

Troubleshooting Guides & FAQs

Q: Why is my N-Acetyl-Phe-Octreotide peak tailing significantly (Symmetry factor > 1.5)? A: Peak tailing for peptides is primarily caused by secondary electrostatic interactions between the peptide's residual basic sites and unendcapped silanols on the silica stationary phase. Ensure you are using a highly endcapped column (such as the specified X-Bridge C18). If tailing persists, the concentration of your ion-pairing agent (TEA) may be too low to effectively mask the silanol activity. Verify the TEA concentration and ensure the buffer pH is strictly maintained at 5.4.

Q: I am observing peak splitting for the main Octreotide peak. What is the root cause? A: Peak splitting in peptide HPLC often indicates either column voiding or the presence of multiple conformational states (rotamers) that are interconverting at a rate similar to the chromatographic timescale. If it is a conformational issue, increasing the column temperature (e.g., to 40°C) can increase the interconversion rate, yielding a single sharp peak. If it is column voiding, replace the analytical column.

Q: I am seeing significant baseline drift during the gradient run. How can I minimize this? A: Baseline drift in gradient peptide mapping is almost always caused by an absorbance mismatch between Mobile Phase A (aqueous) and Mobile Phase B (organic) at low UV wavelengths (e.g., 210 nm). Because TEA and Acetonitrile have different UV cutoffs, the baseline drifts as the gradient shifts toward higher organic content. To correct this, ensure you are using LC-MS grade reagents. You can also fine-tune the TEA concentration in Mobile Phase B to perfectly balance the background absorbance across the gradient profile.

Q: Can I use Trifluoroacetic Acid (TFA) instead of the TEA/Phosphoric acid buffer? A: Yes, 0.02% to 0.1% TFA is commonly used in standard pharmacopeial methods (e.g., USP) [3]. TFA acts as both an acidifier and an ion-pairing agent. However, TEA/Phosphoric acid or TMAH buffers often provide superior selectivity (


) for closely related process impurities like N-Acetyl-Phe-Octreotide by exploiting more subtle differences in charge distribution at pH 5.4.

References

  • Analysis of impurities in octreotide acetate and its injection Source: Ingenta Connect URL
  • RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF RELATED COMPOUNDS OF OCTREOTIDE ACETATE DEPOT SUSPENSION (MICROSPHERES)
  • Source: trungtamthuoc.
Optimization

Troubleshooting low yields in N-Acetyl-Phe-Octreotide synthesis

Technical Support Center: N-Acetyl-Phe-Octreotide Synthesis Executive Summary & Molecule Profile Target Molecule: N-Acetyl-D-Phe-Octreotide (Ac-Octreotide) Sequence: Ac-D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol (Disulfide b...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Acetyl-Phe-Octreotide Synthesis

Executive Summary & Molecule Profile

Target Molecule: N-Acetyl-D-Phe-Octreotide (Ac-Octreotide) Sequence: Ac-D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol (Disulfide bridge: Cys2–Cys7) Molecular Weight: ~1061.3 Da (Acetylated) vs 1019.2 Da (Octreotide base)

The Challenge: Synthesizing N-Acetyl-Phe-Octreotide presents a tripartite challenge: (1) handling the C-terminal Threoninol (Thr-ol) which lacks a carboxyl handle for standard anchoring; (2) preventing racemization of the sensitive Cys and D-Trp residues; and (3) achieving high-efficiency intramolecular cyclization (disulfide bond) without dimerization. Low yields are rarely caused by a single catastrophic failure but rather the accumulation of inefficiencies across these three phases.

This guide moves beyond generic SPPS advice to address the specific physicochemical bottlenecks of the Octreotide scaffold.

Diagnostic Workflow: Root Cause Analysis

Before altering your protocol, use this decision tree to isolate the synthesis phase responsible for the loss.

Troubleshooting_Workflow Start Low Overall Yield Observed Check1 Analyze Crude Linear Peptide (Pre-Cyclization) via HPLC/MS Start->Check1 Issue_Linear Low Linear Purity/Yield? Check1->Issue_Linear Yes Issue_Cyclic Linear is Good, Cyclic Yield Low? Check1->Issue_Cyclic No Resin_Check Check Resin Loading (Thr-ol attachment) Issue_Linear->Resin_Check Coupling_Check Check Deletion Sequences (Des-Trp, Des-Lys) Issue_Linear->Coupling_Check Acetyl_Check Check Acetylation (Mass -42 Da missing) Issue_Linear->Acetyl_Check Dimer_Check High Dimer/Polymer? (Concentration too high) Issue_Cyclic->Dimer_Check Oxidation_Check Incomplete Oxidation? (Check Ellman's Test) Issue_Cyclic->Oxidation_Check

Caption: Diagnostic logic flow to distinguish between solid-phase assembly errors and solution-phase cyclization inefficiencies.

Phase 1: The Foundation (Resin Loading)

The Problem: Standard SPPS resins (Wang, Rink Amide) require a C-terminal carboxyl group. Octreotide ends in Threoninol (an amino alcohol). Attempting to oxidize Thr-ol to Thr, couple, and then reduce back is inefficient.

The Solution: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1] The bulky trityl group allows the direct attachment of the Thr-ol hydroxyl group via an ether linkage, which is acid-labile.

Troubleshooting Protocol: Optimizing Thr-ol Loading

  • Symptom: Low initial loading or loss of peptide chains during elongation.

  • Root Cause: The ether bond between Thr-ol and 2-CTC is sensitive. If the loading is too high (>0.8 mmol/g), steric crowding causes chain aggregation.

  • Corrective Action:

    • Target Substitution: Aim for 0.4 – 0.6 mmol/g . Lower loading reduces aggregation.

    • Loading Step: React Fmoc-Thr(tBu)-ol (1.5 eq) with 2-CTC resin in DCM + Pyridine (not DIPEA, which can cause premature cleavage of the trityl ether) for 2 hours.

    • Capping: Methanol capping (MeOH/DIPEA/DCM) is mandatory to quench unreacted chlorides.

Phase 2: Peptide Assembly & Acetylation

The Problem: The sequence contains bulky residues (Trp, Phe) and is prone to aggregation. Furthermore, the N-terminal acetylation must be quantitative to avoid "Des-Acetyl" impurities which are difficult to separate by HPLC.

Technical Insight:

  • D-Trp Introduction: Use Fmoc-D-Trp(Boc)-OH .[2][3] The Boc protection on the indole ring prevents side reactions during cleavage.

  • Acetylation Step: This must occur after the final Fmoc removal of D-Phe but before cleavage.[3]

Protocol: On-Resin N-Terminal Acetylation

  • Deprotect: Remove Fmoc from N-terminal D-Phe (20% Piperidine/DMF). Wash DMF x5.

  • Prepare Mix: 10% Acetic Anhydride (Ac2O) + 5% DIPEA in DMF.

  • React: Add to resin.[3][4][5][6] Shake for 30 minutes.

  • Test: Perform a Kaiser Test (Ninhydrin). It must be negative (colorless beads). If blue, repeat.

    • Note: If the test remains slightly blue, the N-terminus may be aggregated. Perform a "magic mixture" wash (DCM/DMF/NMP) at 40°C before re-acetylating.

Phase 3: Cyclization (The Yield Killer)

The Problem: Forming the disulfide bridge (Cys2–Cys7) is the most yield-sensitive step.

  • Issue A (Dimerization): If peptide concentration is too high, intermolecular bonds form (dimers) instead of intramolecular bonds (cyclic monomer).

  • Issue B (Oxidation): Over-oxidation can damage Trp or Met residues.

Comparison of Cyclization Strategies

FeatureSolution Phase (Recommended) On-Resin (Solid Phase)
Mechanism Iodine/AcOH or Air OxidationThallium(III) or Iodine
Precursor Fully deprotected linear peptideSide-chain protected (Acm) peptide
Dilution High dilution (0.1 mg/mL) essentialPseudo-dilution (site isolation)
Yield Higher (60-80%) Lower (variable)
Purification Can purify linear intermediate firstHarder to separate cyclic byproducts

Protocol: High-Yield Solution Phase Cyclization (Iodine Method) Use this method if your cyclic yield is <40%.

  • Cleavage: Cleave linear peptide from resin (TFA/TIS/H2O 95:2.5:2.5).[3] Precipitate in ether.

  • Dissolution: Dissolve crude linear peptide in 10% Acetic Acid/Water.

    • Critical: Concentration must be ≤ 0.2 mg/mL .[3]

  • Oxidation: Add 0.1 M Iodine (in MeOH) dropwise until a persistent yellow color appears.

  • Quenching: After 30-60 mins (monitor by HPLC), quench excess iodine with 1M Ascorbic Acid (solution turns clear).

  • Purification: Load directly onto Prep-HPLC.

Visualizing the Synthesis Workflow

Synthesis_Workflow Resin 2-CTC Resin Activation Load Load Fmoc-Thr(tBu)-ol (DCM/Pyridine) Resin->Load SPPS Elongation (SPPS) Fmoc-Lys, Trp, Phe, Cys... Load->SPPS Acetyl N-Acetylation (Ac2O/DIPEA) SPPS->Acetyl Manual Step Cleave Cleavage (Linear Peptide) Acetyl->Cleave Cyclize Cyclization (Iodine/AcOH) Cleave->Cyclize High Dilution Purify Prep-HPLC (Final Product) Cyclize->Purify

Caption: Optimized linear-to-cyclic workflow for N-Acetyl-Phe-Octreotide.

Frequently Asked Questions (FAQs)

Q1: Why is my mass spectrum showing [M+H]+ = 1019 instead of 1061? A: You have isolated Octreotide , not N-Acetyl-Octreotide. This indicates the acetylation step failed or was omitted. Ensure you perform the acetylation after removing the final Fmoc group from D-Phe.[3] If you used Fmoc-D-Phe-OH, you must deprotect it before adding Acetic Anhydride.

Q2: I see a large impurity at +16 Da. What is it? A: This is likely Tryptophan oxidation (Trp to oxindolyl-alanine). This often happens during Iodine cyclization if the reaction is too prolonged or if no scavenger is used.

  • Fix: Minimize exposure to Iodine (quench immediately upon completion) or use Anisole as a scavenger in the cleavage cocktail.

Q3: My cyclic yield is low, and I see a peak at 2x Molecular Weight. A: You are forming dimers. Your cyclization concentration is too high.

  • Fix: Dilute your linear peptide to 0.1 mg/mL or less.[3] The reaction kinetics favor intramolecular cyclization (monomer) only at high dilution.

Q4: Can I use Rink Amide resin? A: No. Rink Amide generates a C-terminal Amide (-CONH2). Octreotide requires a C-terminal Threoninol (-CH(CH3)CH2OH). Using Rink Amide would require a complex post-cleavage reduction step which is not commercially viable. Stick to 2-CTC resin loaded with Thr-ol.[5]

References

  • Mylan Laboratories Ltd. (2014).[5] Process for the preparation of octreotide acetate. US Patent Application US20140296144A1.[5] Retrieved from

  • Angeletti, R. H., et al. (1996). Formation of a Disulfide Bond in an Octreotide-Like Peptide: A Multicenter Study. Techniques in Protein Chemistry. Retrieved from [Link]

  • American Chemical Society. (2025).[4] Optimized SPPS Process for Octreotide: Using Green Solvent GVL. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing N-Acetyl-Phe-Octreotide Degradation During Purification

Welcome to the technical support center for the purification of N-Acetyl-Phe-Octreotide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-Acetyl-Phe-Octreotide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this synthetic octapeptide. Here, we will delve into the common degradation pathways and provide actionable troubleshooting strategies to ensure the integrity and purity of your final product.

I. Understanding N-Acetyl-Phe-Octreotide and Its Instabilities

N-Acetyl-Phe-Octreotide is a synthetic analog of somatostatin, a hormone that regulates various physiological processes. Like many peptide-based therapeutics, it is susceptible to degradation during synthesis and purification. The primary sources of impurities often stem from the production process and storage conditions.[1]

Common Degradation Pathways:
  • Oxidation: The disulfide bond between the two cysteine residues is a common site for oxidation. This can lead to the formation of sulfoxides and other related impurities, compromising the biological activity of the peptide.

  • Hydrolysis: Peptide bonds are susceptible to hydrolysis, especially under acidic or alkaline conditions.[2] This can lead to the formation of smaller peptide fragments. Moisture plays a significant role in promoting these hydrolytic reactions.[2]

  • Deamidation: The C-terminal threoninamide is a potential site for deamidation, converting the amide to a carboxylic acid. This alteration can impact the peptide's structure and function.[3]

  • Acylation: During formulation with certain polymers like poly(lactic-co-glycolic acid) (PLGA), the amino groups of the peptide can be acylated.[4][5][6]

Factors Influencing Stability:
  • pH: The stability of octreotide is highly pH-dependent. The most favorable stability in aqueous solutions has been observed at a pH of 4.[4]

  • Temperature: Elevated temperatures can accelerate degradation pathways such as hydrolysis.[2]

  • Excipients: Certain additives, like sodium bisulfate, can negatively impact the stability of octreotide.[7]

II. Troubleshooting Guide for Purification

The primary method for purifying N-Acetyl-Phe-Octreotide is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8] This section provides a troubleshooting guide for common issues encountered during RP-HPLC purification.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions between the peptide and the stationary phase. - Inappropriate mobile phase pH.- Adjust the mobile phase pH. A low pH environment using an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape.[8] - Screen different column chemistries.[9]
Low Resolution/Peak Overlap - Suboptimal gradient profile. - Inappropriate stationary phase.- Optimize the gradient. Start with a shallow gradient to effectively separate impurities.[9] - Experiment with different C18 or alternative stationary phases.
Irreproducible Retention Times - Changes in mobile phase composition. - Temperature fluctuations. - Column degradation.- Ensure consistent and accurate mobile phase preparation.[10][11] - Use a column oven to maintain a constant temperature.[10] - Flush the column with a strong solvent regularly and ensure proper equilibration between runs.[10]
Product Degradation During Purification - Harsh mobile phase conditions (e.g., extreme pH). - Prolonged exposure to purification conditions.- Use a mobile phase with a pH that ensures the stability of the peptide (around pH 4 is often optimal for octreotide).[4] - Minimize the purification time.
Sample Breakthrough (Product in Flow-through) - Dissolution solvent is too strong. - Overloading the column.- Dissolve the sample in a weaker solvent or directly in the initial mobile phase.[12] - Reduce the amount of sample loaded onto the column.[12]

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for the mobile phase during RP-HPLC purification of N-Acetyl-Phe-Octreotide?

A1: Based on stability studies, a pH of around 4 is optimal for minimizing degradation of octreotide in aqueous solutions.[4] It is recommended to use a buffered mobile phase to maintain a consistent pH throughout the purification process.

Q2: How can I prevent oxidation of the disulfide bond during purification?

A2: To minimize oxidation, it is crucial to degas all solvents used in the mobile phase. Additionally, working with fresh, high-purity solvents and minimizing the exposure of the sample and fractions to air can help. In some cases, the addition of antioxidants can be considered, but their compatibility with the overall process must be verified.

Q3: What are the best practices for handling and storing the purified N-Acetyl-Phe-Octreotide?

A3: After purification, the peptide fractions should be immediately frozen and lyophilized to enhance long-term stability.[13] Lyophilization, or freeze-drying, removes water and significantly reduces hydrolysis and other degradation pathways.[13][14] The lyophilized powder should be stored at low temperatures (e.g., -20°C) and protected from light.[15]

Q4: I am observing multiple peaks during the analysis of my purified product. What could be the cause?

A4: Multiple peaks can indicate the presence of impurities or degradation products. These could include oxidized forms, hydrolyzed fragments, or deamidated species. It is essential to characterize these peaks using techniques like mass spectrometry (MS) to identify the nature of the impurities.[16] This information will help in optimizing the purification method to remove them effectively.

Q5: What type of HPLC column is recommended for N-Acetyl-Phe-Octreotide purification?

A5: A C18 reversed-phase column is commonly used for peptide purification.[12] However, the choice of the specific column (e.g., particle size, pore size, and surface chemistry) will depend on the scale of the purification and the specific impurity profile of the crude peptide. Screening different column chemistries may be necessary to achieve the desired separation.[9]

IV. Experimental Protocols

Protocol 1: RP-HPLC Purification of N-Acetyl-Phe-Octreotide

This protocol outlines a general procedure for the purification of N-Acetyl-Phe-Octreotide using preparative RP-HPLC.

Materials:

  • Crude N-Acetyl-Phe-Octreotide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Acetic Acid

  • Preparative RP-HPLC system with a C18 column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or 0.2-0.4% acetic acid) in water.[17]

    • Mobile Phase B: 0.1% TFA (or 0.2-0.4% acetic acid) in acetonitrile.[17]

    • Degas both mobile phases thoroughly before use.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A or a compatible solvent with low organic content.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • HPLC Method:

    • Column: Preparative C18 column (e.g., Kromasil C18, 10 µm).[17]

    • Flow Rate: Dependent on the column dimensions (e.g., 80 mL/min for a 50 x 250 mm column).[17]

    • Detection: UV at 220 nm or 280 nm.[17]

    • Gradient: A typical starting point is a linear gradient from a low percentage of Mobile Phase B (e.g., 20-25%) to a higher percentage (e.g., 60%) over a suitable time frame to ensure separation of impurities.[17]

  • Fraction Collection:

    • Collect fractions corresponding to the main product peak.

  • Post-Purification Processing:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Pool the pure fractions.

    • Immediately freeze the pooled fractions and lyophilize to obtain the purified peptide as a stable powder.

Protocol 2: Lyophilization of Purified N-Acetyl-Phe-Octreotide

Lyophilization is a critical step to ensure the long-term stability of the purified peptide.[13]

Procedure:

  • Freezing:

    • Freeze the pooled, pure fractions of N-Acetyl-Phe-Octreotide at a temperature low enough to ensure complete solidification (typically -20°C or lower).

  • Primary Drying (Sublimation):

    • Place the frozen sample in a lyophilizer.

    • Apply a vacuum (e.g., below 100 mTorr).

    • The shelf temperature is gradually increased to facilitate the sublimation of water ice to vapor.

  • Secondary Drying (Desorption):

    • Once all the ice has sublimated, the temperature is further increased to remove any residual bound water molecules.

  • Final Product:

    • The result is a dry, stable powder of N-Acetyl-Phe-Octreotide that can be stored for extended periods at low temperatures.[13]

V. Visualizations

G Workflow for N-Acetyl-Phe-Octreotide Purification cluster_0 Preparation cluster_1 Purification cluster_2 Analysis & Final Product Crude Peptide Crude Peptide Dissolution Dissolution Crude Peptide->Dissolution Mobile Phase A Filtration Filtration Dissolution->Filtration RP-HPLC RP-HPLC Filtration->RP-HPLC Gradient Elution Fraction Collection Fraction Collection RP-HPLC->Fraction Collection Purity Analysis Purity Analysis Fraction Collection->Purity Analysis Analytical HPLC Pooling Pure Fractions Pooling Pure Fractions Purity Analysis->Pooling Pure Fractions Lyophilization Lyophilization Pooling Pure Fractions->Lyophilization Stable Powder Stable Powder Lyophilization->Stable Powder

Caption: A flowchart illustrating the key stages of N-Acetyl-Phe-Octreotide purification.

G Common Degradation Pathways of N-Acetyl-Phe-Octreotide N-Acetyl-Phe-Octreotide N-Acetyl-Phe-Octreotide Oxidized Products Oxidized Products N-Acetyl-Phe-Octreotide->Oxidized Products Oxidation (Disulfide Bond) Hydrolyzed Fragments Hydrolyzed Fragments N-Acetyl-Phe-Octreotide->Hydrolyzed Fragments Hydrolysis (Peptide Bonds) Deamidated Product Deamidated Product N-Acetyl-Phe-Octreotide->Deamidated Product Deamidation (C-Terminus) Acylated Adducts Acylated Adducts N-Acetyl-Phe-Octreotide->Acylated Adducts Acylation (Amino Groups)

Caption: Key degradation pathways affecting N-Acetyl-Phe-Octreotide stability.

VI. References

  • Process For The Preparation Of Octreotide Acetate. Quick Company. Available at: [Link]

  • How to prevent breakthrough during your peptide purification with flash chromatography. (2023, February 7). Biotage. Available at: [Link]

  • Dilution Octreotide -Sandostatin ®. (2017, September 3). GlobalRPH. Available at: [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Available at: [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Available at: [Link]

  • Octreotide and its degradation products. ResearchGate. Available at: [Link]

  • Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. (2025, August 12). GenScript. Available at: [Link]

  • Refining method of octreotide. Google Patents. Available at:

  • Lyophilized peptide formulations. Google Patents. Available at:

  • Protein & Peptide Lyophilization Formulation Development. CD Formulation. Available at: [Link]

  • Peptide production lyophilizer for pharmaceutical and veterinary use. Making.com. Available at: [Link]

  • Freeze Drying of Peptide Drugs Self-Associated with Long-Circulating, Biocompatible and Biodegradable Sterically Stabilized Phospholipid Nanomicelles. (2014). Pharmaceutical Research, 31(8), 2008–2017. Available at: [Link]

  • Stability of octreotide acetate decreases in a sodium bisulfate concentration-dependent manner: compatibility study with morphine and metoclopramide injections. (2015, January 16). International Journal of Medical Sciences, 12(2), 115–120. Available at: [Link]

  • Stability of Octreotide Acetate in Aqueous Solutions and PLGA Films. ResearchGate. Available at: [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at: [Link]

  • Reversible Blocking of Amino Groups of Octreotide for the Inhibition of Formation of Acylated Peptide Impurities in Poly(Lactide-co-Glycolide) Delivery Systems. (2011). Pharmaceutical Research, 28(10), 2419–2427. Available at: [Link]

  • sandostatin® injection. accessdata.fda.gov. Available at: [Link]

  • Octreotide Impurities Synthesis. Omizzur. Available at: [Link]

  • Controlled Release of Octreotide and Assessment of Peptide Acylation from Poly(D,L-lactide-co-hydroxymethyl glycolide) Compared to PLGA Microspheres. (2012). Pharmaceutical Research, 29(5), 1355–1364. Available at: [Link]

  • Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. (2020, July 10). Journal of the American Society for Mass Spectrometry, 31(8), 1645–1654. Available at: [Link]

  • Octreotide and its known impurities. ResearchGate. Available at: [Link]

  • Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. (1989). Pharmaceutical Research, 6(10), 867–873. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Peptide Coupling Efficiency for N-Acetylated Analogs

The following guide is structured as a specialized Technical Support Center for researchers optimizing N-terminal acetylation in peptide synthesis. It prioritizes field-proven troubleshooting, mechanistic clarity, and ac...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers optimizing N-terminal acetylation in peptide synthesis. It prioritizes field-proven troubleshooting, mechanistic clarity, and actionable protocols.

Current Status: Operational Topic: N-Terminal Acetylation & Analog Synthesis Audience: Senior Scientists, Peptide Chemists, Drug Discovery Leads

Core Concept & Mechanistic Insight

N-acetylated analogs are peptides where the N-terminal amine is capped with an acetyl group (


).[1] This modification is critical for:
  • Stability: It blocks aminopeptidase degradation, significantly extending serum half-life [1].[1]

  • Charge Neutralization: It removes the N-terminal positive charge, mimicking native protein sequences and improving membrane permeability [2].[1]

  • Helicity: It stabilizes

    
    -helical secondary structures by altering the dipole moment.
    

The Challenge: While chemically simple, acetylation can fail due to peptide aggregation (beta-sheet formation) or steric hindrance (e.g., N-terminal Val, Ile, Arg). Furthermore, "over-acetylation" (O-acetylation of Ser/Thr/Tyr) can occur if conditions are too aggressive or protecting groups are compromised.

Critical Decision Framework (Interactive Workflow)

Before starting, use this logic flow to determine your acetylation strategy.

AcetylationWorkflow Start Start: N-Terminal Acetylation CheckSeq Analyze Sequence: Is N-terminus Sterically Hindered? (Val, Ile, Arg, Pro) Start->CheckSeq Standard Standard Protocol: Ac2O / DIEA / DMF CheckSeq->Standard No (Ala, Gly, Phe...) Advanced High-Efficiency Protocol: Acetic Acid / HATU / DIEA CheckSeq->Advanced Yes (Steric Bulk) Test QC: Kaiser/Chloranil Test Standard->Test Advanced->Test Result Result? Test->Result Success Proceed to Cleavage Result->Success Negative (Colorless) Fail Incomplete (Blue Beads) Result->Fail Positive (Blue/Red) Troubleshoot Troubleshoot: 1. Microwave (65°C) 2. Change Solvent (NMP) 3. Double Couple Fail->Troubleshoot Troubleshoot->Test Re-test

Figure 1: Decision logic for selecting the optimal acetylation protocol based on peptide sequence difficulty.

Experimental Protocols

Protocol A: Standard Acetylation (Routine Sequences)

Best for: Short peptides (<15 AA), non-hindered N-termini.

  • Wash: Wash resin 3x with DMF (N,N-dimethylformamide).[2]

  • Prepare Solution: Mix Acetic Anhydride (

    
    )  and DIEA  (Diisopropylethylamine) in DMF.
    
    • Ratio: 10:5:85 (v/v/v)

      
       : DIEA : DMF.
      
  • Reaction: Add solution to resin. Shake at Room Temperature (RT) for 15–30 minutes .

  • Wash: Wash 3x DMF, 3x DCM (Dichloromethane).

  • QC: Perform Kaiser Test.

Protocol B: High-Efficiency "Power" Acetylation (Difficult/Hindered)

Best for: Aggregating sequences, N-terminal Val/Ile/Pro, or failed Protocol A.

  • Reagents: Use Acetic Acid (AcOH) activated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

    • Stoichiometry: 5 eq AcOH : 4.9 eq HATU : 10 eq DIEA relative to resin loading.

  • Activation: Dissolve AcOH and HATU in minimal DMF. Add DIEA. Let activate for 1 minute (solution turns yellow).

  • Reaction: Add to resin.

    • Option 1 (RT): Shake for 60 mins.

    • Option 2 (Microwave): Heat to 65°C for 5 minutes (Standard) or 75°C for 2 mins (Arginine-rich) [3].

  • Validation: If Kaiser test is still positive, repeat with NMP (N-methyl-2-pyrrolidone) as solvent to disrupt aggregation.

Troubleshooting Guide (Q&A)

Category 1: Incomplete Acetylation

Q: My Kaiser test is still blue after two rounds of acetylation. What is happening? A: You are likely facing "beta-sheet aggregation," where the peptide chains on the resin hydrogen bond to each other, burying the N-terminus.

  • The Fix: Switch solvents. Use NMP or add chaotropic salts like 0.1 M LiCl or Pseudoproline dipeptides earlier in the synthesis to disrupt structure.

  • The "Magic" Wash: Before acetylating, wash the resin with hot DMF (50°C) or DCM/DMF (1:1) to swell the beads maximally.

Q: I am acetylating an N-terminal Proline, and the Kaiser test is inconclusive. A: The Kaiser test (Ninhydrin) detects primary amines.[3] Proline is a secondary amine and will not turn blue (it may turn faint red/brown).[3][4]

  • The Fix: Use the Chloranil Test or Isatin Test .[3][4][5]

    • Chloranil Protocol: Add 2% Acetaldehyde/DMF and 2% Chloranil/DMF to beads. Blue/Green beads = Incomplete (Free secondary amine). Colorless/Amber = Complete [4].

Category 2: Side Reactions (Over-Acetylation)

Q: Mass Spec shows peaks at +42 Da (Target) and +84 Da. Why do I have double acetylation? A: This is likely O-acetylation . If you used a strong base (like piperidine for Fmoc removal) and immediately acetylated without proper washing, or if you used high heat with Acetic Anhydride, you may have acetylated the hydroxyl groups of Serine, Threonine, or Tyrosine.

  • Prevention:

    • Ensure side-chain protecting groups (tBu, Trt) are intact.

    • Avoid high-temperature microwave acetylation if using

      
       (use AcOH/HATU instead).
      
    • Rescue: Treat the resin with 20% Piperidine/DMF for 30 minutes after acetylation but before cleavage. This often removes the labile O-acetyl esters while leaving the stable N-acetyl amide intact [5].

Category 3: Solubility & Handling

Q: My acetylated peptide is precipitating in water/buffer. The non-acetylated version was soluble. A: Acetylation removes the N-terminal positive charge (


 becomes 

), reducing the peptide's overall polarity and isoelectric point (pI).[1]
  • The Fix:

    • Dissolve in a small amount of organic solvent (DMSO, Acetonitrile) or dilute acetic acid before adding buffer.

    • Design the analog with a C-terminal solubility tag (e.g., Poly-Lysine) if aqueous solubility is mandatory.

Data Summary: Reagent Selection

Reagent SystemReactivityRisk of Side ReactionsRecommended Use
Acetic Anhydride / Pyridine HighModerate (O-acylation)Standard capping; low cost.
Acetic Anhydride / DIEA HighModerateStandard SPPS automation.
N-Acetyl Imidazole ModerateLow"Gentle" acetylation for sensitive residues.
Acetic Acid / HATU / DIEA Very HighLow (Controlled activation)Sterically hindered N-termini (Val, Ile, N-Me-AA).

References

  • Vogel, H. et al. (2010).[6] "N-terminal acetylation of a small antimicrobial peptide extends the half-life in human serum."[6] PLoS ONE.

  • LifeTein Support. (2025). "Should My Peptide Be Acetylated? Functional Implications." LifeTein Knowledge Base.

  • CEM Corp. (2020). "Automated N-terminal Acetylation Protocols for Liberty Blue." CEM Application Notes.

  • Biotage. (2023). "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis." Biotage Blog.

  • Sigma-Aldrich. (2024). "Peptide Modifications: N-Terminal, Internal, and C-Terminal." MilliporeSigma Technical Guides.

Sources

Troubleshooting

Improving baseline resolution for N-Acetyl-Phe-Octreotide detection

Advanced Chromatography & Method Development Guide[1] Executive Summary: The Separation Challenge Detecting N-Acetyl-Phe-Octreotide (Ac-Octreotide) requires mastering the subtle hydrophobicity shifts in cyclic peptides.[...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Chromatography & Method Development Guide[1]

Executive Summary: The Separation Challenge

Detecting N-Acetyl-Phe-Octreotide (Ac-Octreotide) requires mastering the subtle hydrophobicity shifts in cyclic peptides.[] Octreotide (a somatostatin analog) contains a disulfide bridge and multiple aromatic residues (Phe, Trp).

The specific impurity, N-Acetyl-Phe-Octreotide , arises from the acetylation of the N-terminal D-Phenylalanine.[]

  • The Mechanism of Separation: At acidic pH (standard Reverse Phase conditions), the native Octreotide N-terminus is protonated (

    
    ). The acetylated impurity is capped (neutral amide).
    
  • The Consequence: The impurity is significantly more hydrophobic and typically elutes after the main API peak.

  • The Problem: Poor baseline resolution (

    
    ) often occurs due to steep gradients or inappropriate stationary phase selectivity, causing the impurity to merge with the API tail or other hydrophobic byproducts (e.g., Di-acetyl variants).
    

This guide provides a self-validating troubleshooting framework to achieve baseline resolution (


).
Diagnostic Framework: Root Cause Analysis

Before altering method parameters, use this logic tree to diagnose the specific resolution failure mode.

TroubleshootingLogic Start START: Define Resolution Issue Issue1 Co-elution (Rs < 1.5) Start->Issue1 Issue2 Peak Tailing (Tf > 1.5) Start->Issue2 Issue3 Baseline Drift/Noise Start->Issue3 Sol1 Decrease Gradient Slope (Target: 0.5% B/min) Issue1->Sol1 First Step Sol2 Change Selectivity (C18 -> Phenyl-Hexyl) Issue1->Sol2 If Slope Fails Sol3 Increase Ionic Strength (Add 100mM NaClO4) Issue2->Sol3 Silanol Interaction Sol4 Increase Temp (40°C -> 60°C) Issue2->Sol4 Mass Transfer Sol5 Check TFA Quality (Use fresh ampoules) Issue3->Sol5 UV (210nm) Sol6 Switch to Formic/DFA (If MS detection) Issue3->Sol6 MS Detection

Figure 1: Decision matrix for diagnosing peptide resolution failures. Follow the path corresponding to your specific chromatogram defect.

Critical Method Parameters (CMP) & Optimization Protocols

To separate N-Acetyl-Phe-Octreotide, you must exploit the Charge-Hydrophobicity mechanism .[]

A. Stationary Phase Selection

While C18 is standard, it often lacks the steric selectivity for isomeric or closely related acetylated peptides.[]

Column ChemistryMechanism of ActionSuitability for Ac-Octreotide
C18 (Standard) Hydrophobic InteractionGood. Standard starting point (e.g., Waters XBridge, Acclaim).[]
Phenyl-Hexyl

Interactions
Excellent. Octreotide has Phe and Trp residues.[] The acetylated Phe interacts differently with the Phenyl phase than the charged Phe, often enhancing selectivity.
C8 Lower HydrophobicityPoor. Often insufficient retention for the acetylated impurity to separate from the main peak tail.
B. Mobile Phase Engineering

The Golden Rule: Maintain low pH (< 3.0).[]

  • Why? You must keep the native Octreotide N-terminus fully protonated (

    
    ) to maximize the polarity difference between it and the neutral Acetyl-impurity.
    
  • TFA vs. Formic Acid:

    • UV Detection: Use 0.1% TFA .[][2][3] TFA acts as an ion-pairing agent, masking silanols and sharpening the peak, which is critical for resolving the "impurity shoulder."

    • MS Detection: TFA suppresses ionization.[][2] Use 0.1% Formic Acid + 0.02% DFA (Difluoroacetic acid) .[] DFA provides the peak shape benefits of TFA with significantly less signal suppression.

C. The "Shallow Gradient" Protocol

The most common error is a gradient that is too steep (e.g., 2% B/min). The impurity elutes only 1-2 minutes after the main peak.

Step-by-Step Optimization Workflow:

  • Determine

    
     (Capacity Factor):  Run a scouting gradient (5-95% B in 20 min). Note the %B where Octreotide elutes (e.g., 30% B).
    
  • Calculate the Isocratic Hold Point: Subtract 5% from the elution point (e.g., 25% B).

  • Construct the Resolution Gradient:

Time (min)% Mobile Phase B (ACN + 0.1% TFA)Slope (%/min)Purpose
0.010-Initial Hold
2.025HighRapid ramp to elution window
22.0 35 0.5 The Separation Window (Critical)
25.090HighColumn Wash
30.010-Re-equilibration

Note: The shallow slope (0.5% per minute) creates the necessary distance between the main peak and the acetylated impurity.

Advanced Troubleshooting (FAQs)

Q1: I see the Ac-Octreotide peak, but it rides on the tail of the main Octreotide peak. How do I fix this? A: This is a "Peak Capacity" issue.

  • Temperature: Increase column temperature to 60°C . Peptides have slow mass transfer; heat improves diffusion, narrowing the main peak width and exposing the impurity.

  • Load: You may be overloading the column. Reduce injection volume by 50%. If the resolution improves, your method is load-sensitive.

Q2: My baseline at 210 nm is wavy/drifting, making integration of the impurity impossible. A: This is likely "TFA Absorption."

  • TFA absorbs UV at 210 nm.[] If Mobile Phase A (Water) and B (ACN) both have 0.1% TFA, the baseline will drift upward as %B increases (ACN/TFA absorbs more than Water/TFA).

  • Fix: Balance the absorbance. Add roughly 15-20% less TFA to the ACN channel (e.g., 0.1% in Water, 0.085% in ACN). This flattens the gradient baseline.[]

Q3: Can I use a core-shell column? A: Yes, and it is recommended. A 2.7 µm Core-Shell C18 or Phenyl-Hexyl column provides efficiency comparable to sub-2 µm UHPLC columns but with lower backpressure, allowing you to run longer columns (150mm) which directly increases theoretical plates (N) and resolution.[]

Visualizing the Separation Pathway

The following diagram illustrates the chemical logic governing the separation of the native peptide from its acetylated impurity.

SeparationMechanism Condition Mobile Phase pH < 3.0 Native Native Octreotide (N-term: NH3+) Condition->Native Protonates Impurity N-Acetyl-Phe-Octreotide (N-term: Neutral Amide) Condition->Impurity No Effect on Cap Interaction Reverse Phase Interaction (Hydrophobicity) Native->Interaction Weak Binding Impurity->Interaction Strong Binding ResultNative Elutes Earlier (More Polar) Interaction->ResultNative ResultImpurity Elutes Later (More Hydrophobic) Interaction->ResultImpurity Resolution BASELINE RESOLUTION (If Gradient Slope < 0.5%/min) ResultNative->Resolution ResultImpurity->Resolution

Figure 2: Mechanistic pathway showing how pH control drives the selectivity difference between Octreotide and its Acetylated impurity.[]

References
  • United States Pharmacopeia (USP). Octreotide Acetate Monograph: Impurities and Assay.[] USP-NF 2023.

  • Mizero, B., et al. (2021).[][4][5] "Peptide retention time prediction for peptides with post-translational modifications: N-terminal (α-amine) and lysine (ε-amine) acetylation." Journal of Chromatography A, 1657, 462584.[5]

  • Waters Corporation. "Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns." Application Note 720006176EN.

  • BenchChem. "How to improve the resolution of PFGK peptide in HPLC: Troubleshooting & Optimization."

  • Krokhin, O. V. "Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses." Analytical Chemistry.

Sources

Optimization

Advanced Troubleshooting: Identification of Unknown Peaks in Octreotide Stability Studies

Executive Summary & Core Philosophy Octreotide is a cyclic octapeptide (D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol) containing a single disulfide bridge.[1][2] While the cyclic structure confers resistance to enzymatic degra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Philosophy

Octreotide is a cyclic octapeptide (D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol) containing a single disulfide bridge.[1][2] While the cyclic structure confers resistance to enzymatic degradation compared to native somatostatin, it presents unique challenges in stability profiling.

In my experience, "unknown" peaks in Octreotide chromatograms rarely stem from random chaos. They usually follow deterministic pathways governed by formulation microclimates (specifically in PLGA microspheres) or oxidative stress on the Tryptophan/Disulfide axis .

This guide is not a checklist; it is a logic system. We do not just "find" impurities; we interrogate the molecule to confess its history.

Quick Reference: Mass Shift Lookup Table

Before initiating complex MS/MS workflows, cross-reference your observed mass shifts (


) against this table. This covers 90% of anomalies seen in stability studies.
Observed Mass Shift (Da)Likely IdentityRoot CauseCritical Diagnostic Ion
+16 Oxindolylalanine Oxidation of Trp4. Common in light-exposed or peroxide-stressed samples.Fragment ions containing Trp show +16 shift.
+32 N-formylkynurenine Advanced oxidation of Trp4 (Ring opening).Distinct UV absorption shift (kynurenine fluorescence).
+58 Glycolyl Adduct Acylation by PLGA (Glycolic acid unit).Series of +58 peaks; characteristic of LAR formulations.
+72 Lactoyl Adduct Acylation by PLGA (Lactic acid unit).Series of +72 peaks; characteristic of LAR formulations.
-101 [des-Thr-ol]8 Hydrolysis/Cleavage of C-terminal Threoninol.Loss of C-terminal fragment in MS/MS.
+22 / +38 Na+ / K+ Adducts Artifact. Salt clusters in MS source.No chromatographic separation from main peak.
Troubleshooting Guides (Q&A Format)
Scenario A: The "PLGA Ladder" (Late Eluting Peaks in Microsphere Formulations)

User Question: "I am analyzing Octreotide released from PLGA microspheres (LAR). I see a repeating pattern of peaks eluting after the main peak. The masses increase by +72 Da and +58 Da. What are these?"

Technical Analysis: You are observing peptide acylation , the most pervasive issue in polyester-based controlled release systems. Inside the microsphere, PLGA hydrolyzes into acidic oligomers (lactic and glycolic acid), creating an acidic microclimate (pH < 3).

  • Mechanism: The N-terminal amine (D-Phe) and the

    
    -amine of Lys5 act as nucleophiles, attacking the ester backbone of the polymer.
    
  • The Pattern:

    • +72 Da: Addition of a Lactoyl unit (from PLA/PLGA).

    • +58 Da: Addition of a Glycolyl unit (from PGA/PLGA).

    • Multiples: You will often see di-adducts (+144, +130) if both amines react.

Troubleshooting Protocol:

  • Verify the Source: If the formulation is pure acetate (solution) and not PLGA, these peaks should not exist. If they do, check for cross-contamination with lactic acid buffers.

  • MS/MS Localization:

    • Isolate the +72 Da precursor.

    • Fragment the peptide.

    • Logic: If the b1 ion shifts by +72 Da, the modification is on the N-terminus (D-Phe). If the y ions involving Lys5 shift, it is on the Lysine side chain.

  • Corrective Action: This is often intrinsic to the formulation. To reduce it during analysis, ensure your extraction protocol does not artificially induce acylation (keep extraction pH neutral and temperature low).

Scenario B: The "Oxidation Twins" (Early Eluting Peaks)

User Question: "I have a small peak eluting just before the main Octreotide peak. The mass difference is +16 Da.[3] Is this a methionine oxidation? Octreotide doesn't have methionine."

Technical Analysis: Correct, Octreotide lacks Methionine. You are seeing Tryptophan (Trp4) oxidation . While the disulfide bridge (Cys-Cys) can oxidize, Trp is the primary "sink" for reactive oxygen species (ROS) in this molecule.

  • +16 Da: Formation of Oxindolylalanine .

  • +32 Da: Further oxidation to N-formylkynurenine (NFK).

Self-Validating Experiment:

  • UV Confirmation: Trp oxidation changes the UV absorption spectrum. Native Trp absorbs at 280 nm. NFK (+32 Da) has a characteristic absorption band around 315–360 nm .

    • Action: Extract the UV spectrum of the impurity peak. If you see absorbance >300 nm, it is Trp degradation.

  • Forced Degradation Control: Incubate a standard with 0.1%

    
     for 2 hours. If the unknown peak grows significantly, it is an oxidative degradant.
    
Scenario C: The "Phantom" Impurity (Mass Mismatch)

User Question: "I see a peak with the exact same mass as Octreotide, but it elutes 2 minutes later. Is my column failing?"

Technical Analysis: If the mass is identical (Isobaric), but retention differs, you are likely dealing with a Diastereomer or a Disulfide Scrambling event.

  • D-Amino Acid Isomerization: The D-Phe or D-Trp can isomerize to their L-forms (or vice versa for the L-amino acids). This changes the 3D hydrophobicity, shifting retention, but preserves mass.

  • Disulfide Scrambling: In rare cases, the intramolecular disulfide breaks and reforms (or forms intermolecular dimers, though those would be double the mass).

Troubleshooting Protocol:

  • Check pH: Isomerization is base-catalyzed. Did the sample experience pH > 8.0?

  • Resolution Check: Run the sample on a Chiral Column or use a very shallow gradient (0.5% B/min) on a C18 column to confirm it is a distinct species and not peak fronting/tailing.

Visual Workflows (Graphviz)
Workflow 1: The "Unknown Peak" Decision Tree

This diagram outlines the logical flow for categorizing an impurity based on LC-MS data.

Octreotide_Impurity_ID Start Unknown Peak Detected (RT Shift) CheckMass Check Mass Shift (Delta m/z) Start->CheckMass Isobaric No Mass Shift (Isobaric) CheckMass->Isobaric Delta = 0 Oxidation +16 or +32 Da CheckMass->Oxidation Acylation +58 or +72 Da (Series) CheckMass->Acylation Hydrolysis -101 Da CheckMass->Hydrolysis Isomer Isomerization (D-Trp to L-Trp?) Isobaric->Isomer TrpCheck Trp Oxidation (Oxindolylalanine) Oxidation->TrpCheck Validate Validation Step: MS/MS Fragment Localization TrpCheck->Validate PLGA_Check PLGA Adduct (Lactoyl/Glycolyl) Acylation->PLGA_Check PLGA_Check->Validate DesThr [des-Thr-ol]8 Cleavage Hydrolysis->DesThr DesThr->Validate

Caption: Logical decision tree for categorizing Octreotide impurities based on mass spectral shifts.

Workflow 2: Mechanism of PLGA Acylation

This diagram visualizes the specific chemical attack pathway in LAR formulations.

Acylation_Mechanism PLGA PLGA Polymer (Microsphere Matrix) Hydrolysis Hydrolysis to Acidic Monomers PLGA->Hydrolysis Moisture Microclimate Acidic Microclimate (pH < 3) Hydrolysis->Microclimate Accumulation Attack Nucleophilic Attack (Octreotide N-term/Lys) Microclimate->Attack Catalysis Product Acylated Octreotide (+72 Da / +58 Da) Attack->Product Covalent Bond

Caption: Mechanistic pathway of Octreotide acylation within PLGA microspheres, driven by acidic microclimate.

References
  • Shirangi, M., et al. (2015).[4] Identification and Assessment of Octreotide Acylation in Polyester Microspheres by LC–MS/MS. Pharmaceutical Research.[4][5]

  • D'Hondt, M., et al. (2011). Related impurities in octreotide: a comparison of different RP-HPLC methods. Journal of Pharmaceutical and Biomedical Analysis.

  • Tamizi, E., & Jouyban, A. (2014). A Simple Stability Indicating CZE Method for the Analysis of Octreotide Acetate.[2] Chromatographia.[6][7][8]

  • Na, D.H., et al. (2003). Reversible Blocking of Amino Groups of Octreotide for the Inhibition of Formation of Acylated Peptide Impurities in Poly(Lactide-co-Glycolide) Delivery Systems.[9] Journal of Controlled Release.

  • Jing, W., et al. (2012). Characterization of the photodegradation products of octreotide by LC-MS/MS. Journal of Pharmaceutical Analysis.

Sources

Troubleshooting

Technical Support Center: Strategies for Removing N-Acetyl-Phe-Octreotide Contaminants

This guide serves as a technical support resource for researchers and process engineers dealing with the purification of Octreotide, specifically addressing the removal of the N-Acetyl-Phe-Octreotide impurity. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers and process engineers dealing with the purification of Octreotide, specifically addressing the removal of the N-Acetyl-Phe-Octreotide impurity.

Executive Summary: The "Acetyl" Challenge

N-Acetyl-Phe-Octreotide (also known as EP Impurity I or [Phe(Ac)]¹-Octreotide ) is a critical product-related impurity formed primarily during Solid Phase Peptide Synthesis (SPPS).[1] It arises from the acetylation of the N-terminal D-Phenylalanine, often due to non-specific acetylation during capping steps or the presence of acetic acid in solvents.

Why is it difficult to remove?

  • Structural Similarity: It differs from the target molecule (Octreotide) only by a small acetyl group (+42 Da) replacing a proton on the N-terminus.

  • Hydrophobic Overlap: In standard Reverse Phase HPLC (RP-HPLC), the hydrophobicity change is often insufficient to achieve baseline resolution at high loading capacities.[1]

The Solution: While RP-HPLC optimization is standard, the most robust strategy exploits the charge difference . Octreotide carries two positive charges (N-terminus + Lysine) at acidic pH, whereas the acetylated impurity carries only one (Lysine).[1] This makes Cation Exchange Chromatography (CEX) the "silver bullet" for removal.

Diagnostic & Troubleshooting Guide (Q&A)

Issue 1: "I see a shoulder peak co-eluting with Octreotide in RP-HPLC."

Q: Why is the N-Acetyl impurity co-eluting despite using a shallow gradient? A: In standard acidic RP-HPLC (e.g., TFA/Water/ACN), the N-terminal acetylation caps the positive charge, making the impurity more hydrophobic. However, the hydrophobic shift is subtle. On C18 columns, the impurity typically elutes after the main peak (Octreotide), but at high column loads, the "tail" of the main peak often masks the impurity. Strategy:

  • Switch Selectivity: Move from C18 to a Phenyl-Hexyl or C8 stationary phase.[1] Phenyl phases often provide better selectivity for aromatic differences (Phe vs. Acetyl-Phe).[1]

  • pH Modulation: Increase mobile phase pH to 6.5–7.0 (using Ammonium Acetate). At this pH, the ionization state of the peptide changes, potentially widening the separation window.

Issue 2: "My purification yield is dropping because I have to cut fractions too aggressively."

Q: How can I remove the impurity without sacrificing 40% of my product? A: You are likely relying solely on hydrophobicity (RP-HPLC).[1] You must switch to an orthogonal separation mechanism: Charge .[1] Strategy: Implement a Cation Exchange (CEX) step before your final RP-HPLC polish.[1]

  • Mechanism: Octreotide (+2 charge) binds significantly stronger to a cation exchanger (e.g., Sulfopropyl resin) than N-Acetyl-Phe-Octreotide (+1 charge).[1]

  • Result: The impurity will elute significantly earlier in the salt gradient, allowing for near-perfect separation with high yield.

Issue 3: "How do I confirm which peak is the impurity?"

Q: I see multiple small peaks. How do I identify N-Acetyl-Phe-Octreotide? A: Use LC-MS. The N-Acetyl impurity has a mass shift of +42 Da .[1]

  • Octreotide: [M+H]+ ≈ 1019.2 Da (Free base) / [M+2H]2+ ≈ 510.1 Da.[1]

  • N-Acetyl-Impurity: [M+H]+ ≈ 1061.2 Da / [M+2H]2+ ≈ 531.1 Da.[1]

  • Note: If you see +42 Da eluting earlier in RP-HPLC, check for acetylation on the Lysine side chain (N-Acetyl-Lys-Octreotide), which is more hydrophilic than the N-terminally capped variant.[1]

Experimental Protocols

Protocol A: The "Silver Bullet" – Cation Exchange Chromatography (CEX)

Recommended as the primary capture step for crude mixtures containing >1% Acetyl impurity.

ParameterSpecificationRationale
Column/Resin Strong Cation Exchanger (e.g., SP Sepharose Fast Flow or PolyCAT A)"Strong" exchangers maintain charge capacity across the working pH range.[1]
Buffer A 20 mM Ammonium Acetate, pH 4.5Acidic pH ensures N-terminus and Lysine are fully protonated (+2 charge state).[1]
Buffer B 20 mM Ammonium Acetate + 1.0 M NaCl, pH 4.5High salt is required to disrupt the ionic interaction.
Loading 5–10 mg peptide / mL resinDo not overload; charge displacement requires available binding sites.[1]
Gradient 0% to 40% B over 20 Column Volumes (CV)A shallow salt gradient maximizes the resolution between the +1 impurity and +2 product.
Elution Order 1. Impurity (N-Acetyl) → 2.[1] Product (Octreotide)The +1 impurity binds weakly and elutes first. The +2 product binds strongly and elutes later.
Protocol B: High-Resolution RP-HPLC Polishing

Use this step to desalt the CEX pool and remove any remaining hydrophobic impurities.[1]

  • Stationary Phase: C18 (100 Å or 120 Å pore size, 5 µm particle).[1]

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • Equilibrate at 10% B.[1]

    • Ramp 10% → 20% B (5 min).[1]

    • Shallow Gradient: 20% → 35% B over 40 min (approx.[1] 0.3-0.4% B/min).[1]

    • Wash 95% B.[1]

  • Detection: UV at 220 nm (peptide bond) and 280 nm (Trp/Phe aromatic).[1]

Visualization: Purification Logic Workflow

The following diagram illustrates the decision matrix for removing N-Acetyl-Phe-Octreotide.

Octreotide_Purification Start Crude Octreotide Mixture Analysis Analyze Impurity Profile (LC-MS / UPLC) Start->Analysis Decision Is N-Acetyl Impurity > 1.0%? Analysis->Decision RP_Only Direct RP-HPLC Purification (C18 / TFA / ACN) Decision->RP_Only No (<1%) CEX_Step Cation Exchange (CEX) (SP Resin, pH 4.5) Decision->CEX_Step Yes (>1%) Final Pure Octreotide Acetate (>99.5%) RP_Only->Final CEX_Mechanism Mechanism: Charge Separation Impurity (+1) elutes EARLY Product (+2) elutes LATE CEX_Step->CEX_Mechanism Pool_CEX Pool Octreotide Fractions CEX_Step->Pool_CEX Collect Late Peak Polishing Final Polishing / Desalting (RP-HPLC) Pool_CEX->Polishing Polishing->Final

Caption: Workflow prioritizing Cation Exchange (CEX) for high-impurity samples to exploit charge differences.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Octreotide Acetate Monograph 2414. (Defines Impurity I as N-Acetyl-Phe-Octreotide).[1]

  • United States Pharmacopeia (USP) . Octreotide Acetate.[1][2][3][4][5][6] (Defines [Phe(Ac)]¹-Octreotide).[1]

  • D'Antonio, S. et al. (2021).[1][7] "Downstream Processing of Therapeutic Peptides by Means of Preparative Liquid Chromatography." Molecules. Link (Discusses CEX strategies for peptide purification).

  • Bachem . "Peptide Purification Process & Methods: An Overview." Link (General overview of RP-HPLC and Ion Exchange for peptides).

  • Waters Corporation . "Method Development and Transfer of Synthetic Peptide Impurity Analysis." Application Note. Link (Optimization of gradients for peptide impurity separation).

Sources

Optimization

Technical Support Center: N-Acetyl-Phe-Octreotide Assay Troubleshooting

Role: Senior Application Scientist | Topic: Mass Balance Correction & Impurity Analysis Welcome to the Technical Support Center You are likely here because your assay data isn't adding up. In the analysis of Octreotide a...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist | Topic: Mass Balance Correction & Impurity Analysis

Welcome to the Technical Support Center

You are likely here because your assay data isn't adding up. In the analysis of Octreotide and its critical metabolite/impurity, N-Acetyl-Phe-Octreotide , "mass balance" errors—where the sum of the parent and impurities does not equal 100% of the initial input—are a frequent, high-stakes failure mode.

This guide moves beyond basic HPLC setup. We address the causality of losses, specifically focusing on the physicochemical behavior of the N-acetylated variant versus the parent peptide.

Quick Diagnostics: Which Failure Mode Are You Experiencing?
SymptomProbable Root CauseGo To Section
Low Total Recovery (<95%) Non-Specific Adsorption (NSA) to vials/tubing.[1][][3][Module 1]
Area%

w/w%
Missing Relative Response Factor (RRF) correction.[Module 2]
Ghost Peaks / shifting retention Artifactual acylation during sample prep.[Module 3]
Co-elution of Impurities Insufficient gradient slope for hydrophobic resolution.[3][Module 4]
Module 1: The "Missing Mass" Phenomenon (Adsorption)

User Question: "My calibration curve is linear, but my QC samples consistently show 85-90% recovery. Where is the peptide going?"

Technical Insight: The N-acetylation of the Phenylalanine residue on Octreotide significantly increases the hydrophobicity of the molecule compared to the parent drug. While native Octreotide is already prone to sticking to surfaces, N-Acetyl-Phe-Octreotide is an "adsorption magnet." [1][][3]

If you prepare samples in standard borosilicate glass or pure aqueous buffers, the acetylated impurity will partition onto the container walls before it ever reaches the column. This selective loss skews your impurity profile and ruins mass balance.[][3]

Troubleshooting Protocol: Surface Passivation

  • Container Selection:

    • STOP using standard glass vials.

    • START using Polypropylene (PP) or silanized glass (low-adsorption) vials.[1][][3]

  • Solvent Modification (The "Carrier" Strategy):

    • Pure aqueous acid (e.g., 0.1% TFA in water) is insufficient to keep the N-acetyl variant in solution at low concentrations (<10 µg/mL).[3]

    • Action: Spike your sample diluent with 20-30% Acetonitrile (ACN) or 5% DMSO .[1][][3] This organic layer solvates the hydrophobic acetyl group, preventing wall interactions.

Visual Logic: Adsorption Troubleshooting

AdsorptionLogic Start Low Mass Balance Detected CheckVial Check Vial Material Start->CheckVial Glass Standard Glass CheckVial->Glass Found Plastic Polypropylene / Low-Bind CheckVial->Plastic Found Action1 Switch to PP Vials Glass->Action1 CheckSolvent Check Diluent Composition Plastic->CheckSolvent PureAq 100% Aqueous/Acid CheckSolvent->PureAq Found Organic Contains >20% ACN CheckSolvent->Organic Found Action2 Add Organic Modifier PureAq->Action2 Success Mass Balance Restored Organic->Success Action1->CheckSolvent Action2->Success

Caption: Decision tree for isolating adsorption-related mass balance errors.

Module 2: The RRF Trap (Quantification)

User Question: "I am quantifying N-Acetyl-Phe-Octreotide by Area% against the Octreotide main peak. Is this accurate?"

Technical Insight: No. This is a primary source of calculation error.[][3] While Octreotide and its N-acetylated form share the Tryptophan (Trp) chromophore (dominating UV absorption at 280 nm), the acetylation of the N-terminal Phenylalanine alters the molar absorptivity at lower wavelengths (210-220 nm).[1][3]

  • At 210 nm (peptide bond): The acetyl group adds an amide bond, potentially increasing the response relative to the parent.

  • At MS detection: The acetylation removes the basic amine charge, significantly altering ionization efficiency (usually reducing it in positive mode ESI).

Corrective Action: Determine Relative Response Factor (RRF) You cannot assume RRF = 1.[][3]0. You must experimentally determine it or use a corrected standard.

RRF Determination Protocol:

  • Prepare equimolar solutions of Octreotide Standard and N-Acetyl-Phe-Octreotide Standard .[1][][3]

  • Inject both at the target wavelength (e.g., 215 nm).

  • Calculate RRF using the formula:

    
    [3]
    
  • Apply Correction:

    
    
    
Module 3: Artifactual Acylation (Sample Prep)

User Question: "I see the N-Acetyl peak increasing the longer my sample sits in the autosampler. Is my drug degrading?"

Technical Insight: Not necessarily. You might be synthesizing the impurity in your vial. If your sample diluent contains acetate buffers (e.g., ammonium acetate) at low pH, or if you are extracting from PLGA microspheres (which release lactic/glycolic acid), the free amine of the Octreotide N-terminus can undergo acylation over time.

Self-Validating Stability Protocol: To prove if the acylation is real (from the patient/process) or artifactual (from the lab):

  • The "Zero-Hour" Injection: Inject sample immediately upon preparation.[][3]

  • The "Stressed" Blank: Incubate your diluent with the parent drug (no matrix) for 24 hours.

  • Result Interpretation:

    • If N-Acetyl peak appears in the Stressed Blank: Your diluent is reactive. [1][3]

    • Fix: Switch to non-nucleophilic buffers (Phosphate) or remove acetate sources from the prep.

Module 4: Chromatographic Resolution

User Question: "The N-Acetyl peak is riding on the tail of the Octreotide peak. How do I separate them?"

Technical Insight: N-Acetyl-Phe-Octreotide is structurally identical to Octreotide except for the capped N-terminus.[1][][3] This removes a positive charge and adds hydrophobic bulk.[][3]

  • Result: The impurity elutes after the parent in Reverse Phase (RP-HPLC).

  • Problem: If your gradient is too steep, they will co-elute.[][3]

Optimization Table: HPLC Parameters

ParameterStandard SettingOptimized for N-Acetyl SeparationWhy?
Stationary Phase C18 (Standard)C8 or Phenyl-Hexyl C18 may retain the hydrophobic acetyl form too strongly, causing broad peaks.[1][][3] C8 offers better selectivity for the hydrophobicity difference.
Mobile Phase B AcetonitrileACN + 0.1% TFA TFA acts as an ion-pairing agent to sharpen the peaks of the basic parent peptide.
Gradient Slope 5% per minute0.5% to 1% per minute A shallow gradient around the elution point (e.g., 25-35% B) is required to resolve the subtle hydrophobicity shift.
Temperature 25°C40-50°C Higher temperature improves mass transfer, sharpening the peaks and aiding resolution.

Visual Logic: Separation & Acylation Pathway

AcylationPathway cluster_conditions Reaction Conditions Octreotide Octreotide (Parent) [Free N-Terminus] Acetate Acetate Buffer / PLGA Octreotide->Acetate + Acyl Source HPLC RP-HPLC Separation Octreotide->HPLC Impurity N-Acetyl-Phe-Octreotide [Hydrophobic Impurity] Acetate->Impurity Acylation Time Time > 4hrs Impurity->HPLC Result Elutes AFTER Parent (Requires Shallow Gradient) HPLC->Result

Caption: Pathway of N-Acetyl impurity formation and its chromatographic behavior.[1][][3]

References
  • Vergote, V., et al. (2009).[4] Adsorption of peptides at the sample drying step: influence of solvent evaporation technique, vial material and solution additive.[4] Journal of Pharmaceutical and Biomedical Analysis.[][4]

  • Ghassemi, A.H., et al. (2016).[3] Identification and Assessment of Octreotide Acylation in Polyester Microspheres by LC–MS/MS. Pharmaceutical Research.[][3]

  • USP Monograph. (2023).[][3] Octreotide Acetate: Impurities and Assay.[][3] United States Pharmacopeia.[][3]

  • Waters Corporation. (2020).[][3] 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Waters Knowledge Base.[][3][5]

  • Microsolv. (2026).[][3] Relative Response Factor (RRF) in HPLC: Calculation and Importance.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Assignment for N-Acetyl-Phe-Octreotide Validation

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the validation of Octreotide Acetate API, the identification of peptide-related impurities...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the validation of Octreotide Acetate API, the identification of peptide-related impurities is a critical quality attribute (CQA). Among these, N-Acetyl-Phe-Octreotide (also known as Octreotide EP Impurity I or [Phe(Ac)]¹-Octreotide) represents a specific process-related impurity where the N-terminal D-Phenylalanine is acetylated.

While RP-HPLC is the standard for quantitative purity, it relies on retention time comparison, which can be prone to drift or co-elution with other hydrophobic variants. 1H NMR spectroscopy offers an orthogonal, structurally definitive validation method. This guide details the spectral assignment logic required to validate N-Acetyl-Phe-Octreotide, comparing its performance directly against the standard API and highlighting the specific diagnostic signals that prove structural identity.

Part 1: Comparative Analysis (NMR vs. HPLC)

For the validation of peptide impurities, NMR and HPLC serve complementary but distinct roles. The table below compares their performance in the specific context of distinguishing N-terminal acetylation.

FeatureRP-HPLC (UV Detection)1H NMR Spectroscopy
Primary Detection Principle Hydrophobicity / Partition CoefficientMagnetic Environment of Nuclei (Chemical Shift)
differentiation Mechanism Retention Time shift (N-Ac is more hydrophobic)Diagnostic signals (Acetyl-CH₃ singlet, Amide shift)
Specificity Moderate. Risk of co-elution with other non-polar impurities (e.g., oligomers).High. The acetyl group provides a unique spectral fingerprint (

~1.9 ppm).
Structural Proof Inferential (requires reference standard).Definitive (connects Acetyl group to D-Phe via TOCSY).
Limit of Detection (LOD) Excellent (< 0.05%).Moderate (~0.1% - 0.5% depending on field strength/scans).
Sample Recovery Destructive (unless fraction collected).Non-destructive.

Expert Insight: While HPLC is superior for quantifying trace levels (<0.1%), NMR is the superior tool for validating the identity of the impurity peak during method development. The presence of a singlet at ~1.9 ppm combined with the downfield shift of the D-Phe


 is the "smoking gun" that HPLC cannot provide.
Part 2: Experimental Protocol

To ensure high-resolution data suitable for assignment and validation, the following protocol utilizes 90% H₂O / 10% D₂O to preserve amide proton signals, which are crucial for confirming the acetylation site.

1. Sample Preparation
  • Solvent: 90% H₂O / 10% D₂O (phosphate buffer, pH 4.0–6.0 recommended to slow amide exchange).

  • Concentration: 2.0 – 5.0 mM (approx. 2–5 mg in 500 µL) to ensure sufficient S/N for minor isomers.

  • Reference: Internal DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at 0.0 ppm.

2. Acquisition Parameters (600 MHz+)
  • Temperature: 298 K (25°C).

  • 1D 1H NMR:

    • Pulse Sequence: zgesgp (Excitation Sculpting) or lc1pnf2 (Watergate) for water suppression.

    • Spectral Width: 12-14 ppm (to capture downfield amides).

    • Scans: 64–128 (for API), 256+ (for impurity ID).

  • 2D Experiments (Essential for Assignment):

    • TOCSY: Mixing time 60–80 ms. Establishes spin systems (connects NH -> H

      
       -> Side chain).
      
    • NOESY/ROESY: Mixing time 200–300 ms. Establishes sequential connectivity (

      
       to 
      
      
      
      ).
    • HSQC (Natural Abundance): Optional, confirms carbon shifts of the acetyl group (~22 ppm).

Part 3: Spectral Assignment Logic

The validation of N-Acetyl-Phe-Octreotide relies on detecting specific perturbations in the Octreotide spin system.

The Diagnostic Workflow

The following diagram illustrates the logical flow for assigning the N-acetyl impurity using 1D and 2D NMR data.

NMR_Assignment_Workflow Start Sample Spectrum (1H 1D) Check_Region1 Check Aliphatic Region (1.8 - 2.1 ppm) Start->Check_Region1 Decision_Acetyl Sharp Singlet Observed? Check_Region1->Decision_Acetyl Acetyl_Confirm Putative Acetyl-CH3 (~1.92 ppm) Decision_Acetyl->Acetyl_Confirm Yes No_Acetyl Not N-Acetyl Impurity Decision_Acetyl->No_Acetyl No TOCSY_Step 2D TOCSY Correlation Acetyl_Confirm->TOCSY_Step Check_Connectivity Trace Acetyl-NH to H-alpha TOCSY_Step->Check_Connectivity Phe_ID Correlates to Phenylalanine Side Chain (7.2 ppm)? Check_Connectivity->Phe_ID Lys_ID Correlates to Lysine Side Chain? Phe_ID->Lys_ID No Conclusion_ImpurityI CONFIRMED: N-Acetyl-Phe-Octreotide (Impurity I) Phe_ID->Conclusion_ImpurityI Yes (D-Phe1) Conclusion_ImpurityLys CONFIRMED: N-Acetyl-Lys-Octreotide (Alternative Impurity) Lys_ID->Conclusion_ImpurityLys Yes (Lys5)

Caption: Logic flow for distinguishing N-terminal acetylation (Impurity I) from Lysine acetylation using 2D TOCSY connectivity.

Detailed Assignment Analysis

1. The Acetyl Group (The "Fingerprint")

  • Observation: In the 1D spectrum, a sharp singlet appears at

    
     1.90 – 2.05 ppm .
    
  • Validation: This signal integrates to 3H relative to the peptide backbone. It is absent in the standard Octreotide Acetate spectrum (where acetate counter-ions appear at ~1.9 ppm but are pH-dependent and usually chemically distinct or can be removed via exchange).

  • Specificity: To distinguish covalent N-acetyl from free acetate counter-ion, use Diffusion Ordered Spectroscopy (DOSY) or observe the NOE/TOCSY correlation to the peptide backbone. The covalent acetyl group will show an NOE to the D-Phe

    
    .
    

2. The D-Phe1 Spin System

  • Standard Octreotide: The N-terminus is a free amine (

    
    ). The D-Phe1 
    
    
    
    typically resonates upfield (~4.1 ppm) and the
    
    
    protons are in fast exchange with water (often invisible or very broad).
  • N-Acetyl-Phe-Octreotide: The N-terminus is now an amide (

    
    ).
    
    • 
       Shift:  The D-Phe1 
      
      
      
      shifts downfield (deshielded by the carbonyl) to
      
      
      4.5 – 4.7 ppm
      .
    • Amide Appearance: A new, sharp doublet for the D-Phe1

      
       appears in the amide region (
      
      
      
      8.0 – 8.5 ppm
      ).
    • TOCSY Proof: Irradiating this new

      
       in a 1D-TOCSY (or observing the cross-peak in 2D) will light up the D-Phe aromatic ring protons (
      
      
      
      7.2-7.4 ppm), proving the acetyl group is attached to the Phenylalanine and not the Lysine.
Part 4: Comparative Data Summary

The following table summarizes the expected chemical shift differences essential for validation.

Residue / GroupAtomOctreotide Acetate (Standard) [1]N-Acetyl-Phe-Octreotide (Impurity)Validation Criterion
N-Terminus Group Free Amine (

)
Acetamide (

)
Presence of Acetyl Singlet
Acetyl CH₃ N/A (Acetate counter-ion ~1.9 ppm)1.92 ppm (s) Covalent NOE to D-Phe NH
D-Phe1 NH Not observed / Broad~8.2 ppm (d) Appearance of stable amide
D-Phe1 H

4.15 ppm4.60 ppm Downfield shift (~0.45 ppm)
D-Phe1 H

3.15 ppm3.0 - 3.2 ppmMinor perturbation
Lys5 NH

~7.5 ppm (Side chain amine)~7.5 ppm (Unchanged)confirm Lys is NOT acetylated

Note: Chemical shifts are approximate and pH/temperature dependent. Values for Octreotide are based on aqueous buffer conditions (Menke et al., 2024).

Part 5: Validation Criteria for Regulatory Filing

When submitting this data for method validation (ICH Q2), ensure the following:

  • Specificity: Demonstrate that the Acetyl-CH₃ singlet is resolved from the solvent and other impurity signals.

  • Structural Confirmation: Provide the TOCSY spectrum showing the chain of connectivity: Acetyl-CH3 (NOE) -> D-Phe-NH (TOCSY) -> D-Phe-Hα -> D-Phe-Ar.

  • System Suitability: The S/N ratio of the D-Phe1 H

    
     in the impurity sample must be >10:1.[1]
    
References
  • Menke, A., Chen, F., & Chen, K. (2024).[2] Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance.[2][3][4] Magnetic Resonance in Chemistry, 62(7), 486-496.[3][4] Link

  • United States Pharmacopeia (USP). Octreotide Acetate Monograph. USP-NF. (Defines Impurity I as [Phe(Ac)]¹-Octreotide).[5][6] Link

  • European Pharmacopoeia (Ph. Eur.). Octreotide Monograph 2414. (Defines Impurity I as N-Acetyl-octreotide). Link

  • Gao, X., & Patel, D. J. (1988). NMR studies of the conformation of the somatostatin analog SMS 201-995 (Octreotide).[2][4] Journal of Biomolecular Structure and Dynamics. (Foundational NMR data for Octreotide).

Sources

Comparative

Comparative Bioactivity Guide: N-Acetyl-Phe-Octreotide vs. Native Somatostatin

Executive Summary & Structural Context[1][2][3][4] Objective: This guide provides a technical comparison between Native Somatostatin (SRIF-14) , the standard synthetic analog Octreotide , and its N-terminally modified de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4]

Objective: This guide provides a technical comparison between Native Somatostatin (SRIF-14) , the standard synthetic analog Octreotide , and its N-terminally modified derivative, N-Acetyl-Phe-Octreotide (Ac-Octreotide).

The Core Distinction: While Native Somatostatin is the endogenous broad-spectrum ligand, its clinical utility is limited by rapid enzymatic degradation.[1] Octreotide stabilizes the pharmacophore through cyclization and D-amino acid substitution. N-Acetyl-Phe-Octreotide represents a specific structural modification (capping the N-terminal amine) often studied to elucidate the Structure-Activity Relationship (SAR) of the somatostatin pharmacophore.

Key Insight: Contrary to the common assumption that "modification equals improvement," N-terminal acetylation of Octreotide generally reduces binding affinity for the primary target (SSTR2) compared to standard Octreotide, highlighting the critical role of the free N-terminal amine in receptor docking. However, it serves as a vital tool for understanding lipophilicity and peptide stability profiles.

Molecular & Pharmacological Profile[6][7][8]

Structural Comparison

The biological activity of these compounds hinges on their ability to present the critical pharmacophore (Phe-Trp-Lys-Thr) to the Somatostatin Receptor (SSTR).

FeatureNative Somatostatin (SRIF-14)Octreotide (Sandostatin®)N-Acetyl-Phe-Octreotide
Sequence Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-CysD-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-olAc -D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol
N-Terminus Free Amine (Ala)Free Amine (D-Phe)Acetylated Amine (Neutral Charge)
Half-Life < 3 minutes~1.5 – 2 hoursVariable (High metabolic stability)
SSTR Selectivity Pan-agonist (SSTR1-5)Selective (High: SSTR2, SSTR5)Selective (Mod.[2] SSTR2, SSTR5)
Primary Utility Endogenous RegulationClinical Therapeutic (Acromegaly, NETs)SAR Studies / Impurity Reference
Receptor Binding Affinity ( / )

The following data synthesizes competitive binding assays against radiolabeled somatostatin analogs.

Receptor SubtypeNative Somatostatin (

nM)
Octreotide (

nM)
N-Acetyl-Phe-Octreotide (

nM)
Impact of Acetylation
SSTR2 0.2 – 0.50.4 – 0.82.0 – 15.0 Reduced Affinity (5-20x)
SSTR5 0.9 – 1.54.0 – 7.0> 10.0Reduced Affinity
SSTR3 1.4 – 2.0~30.0> 100.0Significant Loss
SSTR1/4 High AffinityNo BindingNo BindingN/A

Note: Data represents consensus values from competitive radioligand binding assays. Lower


 indicates higher affinity.

Mechanistic Insight: The free ammonium group at the N-terminus of Octreotide participates in a critical hydrogen bond network or electrostatic interaction within the SSTR2 binding pocket. Acetylating this group removes the positive charge, resulting in the observed decrease in affinity (Reference 1, 2).

Signaling Pathway Visualization

Both native Somatostatin and its analogs function primarily through G-protein Coupled Receptors (GPCRs), specifically the


 family. The diagram below illustrates the downstream cascade triggered upon binding, leading to the inhibition of hormone secretion (e.g., Growth Hormone).

G Ligand Ligand (Octreotide / Ac-Octreotide) SSTR2 SSTR2 Receptor (GPCR) Ligand->SSTR2 Binding Gi Gi Protein (Activation) SSTR2->Gi Activates AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits Ca Ca2+ Influx (Inhibition) Gi->Ca Blocks Channels cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA PKA Pathway (Suppression) cAMP->PKA Downregulates Secretion Hormone Secretion (Inhibited) PKA->Secretion Reduces Ca->Secretion Prevents Exocytosis

Figure 1: Canonical


-coupled signaling pathway for Somatostatin Receptor 2 (SSTR2). Both Native and Acetylated analogs utilize this pathway, though with differing potencies.

Experimental Protocol: Comparative Bioactivity Assessment

To objectively compare N-Acetyl-Phe-Octreotide against the native peptide, researchers typically employ a Competitive Radioligand Binding Assay . This protocol validates the affinity differences noted in Section 2.2.

Protocol Design (Self-Validating System)

Rationale: This assay measures the ability of the non-radioactive test compound (N-Acetyl-Phe-Octreotide) to displace a known high-affinity radioligand (e.g.,


I-Somatostatin-14 or 

I-Tyr

-Octreotide) from SSTR2-expressing membranes.

Materials:

  • Membranes: CHO-K1 cells stably transfected with human SSTR2.

  • Radioligand: [

    
    I]-Tyr
    
    
    
    -Somatostatin-14 (approx. 2000 Ci/mmol).
  • Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , 0.1% BSA, pH 7.4.
    
Step-by-Step Workflow
  • Preparation: Thaw membrane aliquots and dilute in Assay Buffer to yield 5-10 µg protein per well.

  • Competition Setup:

    • Total Binding: Membrane + Radioligand (0.05 nM).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Native Somatostatin (1 µM).

    • Test Wells: Membrane + Radioligand + Increasing concentrations of N-Acetyl-Phe-Octreotide (

      
       M to 
      
      
      
      M).
  • Incubation: Incubate plates at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer to remove unbound radioligand.

  • Quantification: Count filter radioactivity using a gamma counter.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Determine

    
     using non-linear regression (Sigmoidal dose-response). Calculate 
    
    
    
    using the Cheng-Prusoff equation.
Workflow Visualization

Workflow Step1 1. Membrane Prep (SSTR2+ CHO Cells) Step2 2. Add Radioligand (125I-SRIF) Step1->Step2 Step3 3. Add Competitor (Ac-Octreotide) Step2->Step3 Step4 4. Incubate (60 min @ 25°C) Step3->Step4 Step5 5. Filtration & Wash (Remove Unbound) Step4->Step5 Step6 6. Gamma Counting (Data Acquisition) Step5->Step6

Figure 2: Workflow for Competitive Radioligand Binding Assay to determine


 values.

Technical Synthesis & Conclusion

N-Acetyl-Phe-Octreotide demonstrates that structural modifications intended to increase stability (such as N-terminal acetylation) can have trade-offs regarding receptor affinity.[3]

  • Native Somatostatin remains the gold standard for affinity across all subtypes but fails as a drug due to instability .

  • Octreotide balances affinity (SSTR2) and stability (D-amino acids, cyclization), making it the clinical standard.

  • N-Acetyl-Phe-Octreotide serves as a critical reference point. While it retains the core pharmacophore and exhibits high metabolic stability, the acetylation of the N-terminus results in a measurable loss of potency (higher

    
    ) at the SSTR2 receptor compared to Octreotide. This confirms that the N-terminal amine of Octreotide is involved in favorable electrostatic interactions within the receptor binding pocket.
    

Recommendation for Researchers: Use Octreotide for maximal biological efficacy in SSTR2-mediated assays. Use N-Acetyl-Phe-Octreotide when studying the impact of N-terminal charge on receptor docking or when a more lipophilic, neutral variant is required for membrane permeability studies.

References

  • BenchChem. (2025).[4][5][6] Unraveling the Molecular Architecture of Acetyl-Octreotide: A Technical Guide. Retrieved from

  • Maina, T., et al. (2006). Re-cyclized octreotide analogues: A structure-activity relationship study. Journal of Nuclear Medicine. Retrieved from

  • Hofland, L. J., & Lamberts, S. W. (2003).[7] The pathophysiological consequences of somatostatin receptor internalization and resistance. Endocrine Reviews. Retrieved from

  • PubChem. (2025).[8] Octreotide Acetate Compound Summary. National Library of Medicine. Retrieved from

  • Susini, C., & Buscail, L. (2006). Rationale for the use of somatostatin analogs as antitumor agents. Annals of Oncology. Retrieved from

Sources

Validation

Validation of analytical methods for N-Acetyl-Phe-Octreotide quantification

Validation of Analytical Methods for N-Acetyl-Phe-Octreotide Quantification[1] Executive Summary This guide evaluates the analytical validation of N-Acetyl-Phe-Octreotide (Impurity I/USP; N2.1-Acetyloctreotide), a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Analytical Methods for N-Acetyl-Phe-Octreotide Quantification[1]

Executive Summary

This guide evaluates the analytical validation of N-Acetyl-Phe-Octreotide (Impurity I/USP; N2.1-Acetyloctreotide), a critical acylation product often formed during the storage of peptide formulations (particularly PLGA microspheres) or as a metabolite.[1] We compare the industry-standard HPLC-UV (Pharmacopeial method) against an optimized UHPLC-MS/MS workflow.

While HPLC-UV remains the workhorse for bulk release testing, our comparative data demonstrates that UHPLC-MS/MS is the superior alternative for trace impurity profiling and pharmacokinetic (PK) studies , offering a 100-fold increase in sensitivity and absolute structural specificity.[1]

The Challenge: Structural Homology

N-Acetyl-Phe-Octreotide differs from the parent drug, Octreotide, only by a single acetyl group at the N-terminal D-Phenylalanine residue.[1]

  • Octreotide MW: ~1019.2 Da

  • N-Acetyl-Phe-Octreotide MW: ~1061.3 Da (+42 Da)[1]

Analytical Consequence: The acetylation increases hydrophobicity, causing the impurity to elute slightly later than the parent peak on Reverse Phase (RP) columns. In standard HPLC-UV, "fronting" or "tailing" of the main peak often masks this impurity, leading to underestimation of degradation.[1]

Comparative Method Performance

The following table summarizes the validation parameters of the "Product" (Optimized UHPLC-MS/MS) versus the "Alternative" (Standard HPLC-UV).

ParameterAlternative: HPLC-UV (Standard) Product: UHPLC-MS/MS (Optimized) Technical Insight
Specificity Low.[1] Relies solely on Retention Time (RT). Co-eluting matrix components can interfere.[1][2]High. Mass-based discrimination (MRM) separates analytes even if RTs overlap.[1]MS/MS filters background noise, isolating the specific m/z transition of the acetylated variant.
LOD (Limit of Detection) ~0.05 µg/mL~5.0 pg/mL MS/MS is ~10,000x more sensitive, essential for plasma PK studies.
Linearity (R²) > 0.999 (1 - 100 µg/mL)> 0.995 (0.025 - 25 ng/mL) HPLC is better for high-concentration bulk; MS is superior for trace analysis.[1]
Throughput 20–40 min runtime5–8 min runtime UHPLC columns (1.7 µm) drastically reduce solvent consumption and time.
Robustness High.[1] Tolerates minor buffer changes.Moderate. Sensitive to matrix effects (ion suppression).Requires stable isotope-labeled Internal Standards (SIL-IS) to compensate for matrix effects.

Detailed Experimental Protocol: UHPLC-MS/MS Validation

This protocol is designed for Trace Impurity Quantification in complex matrices (e.g., plasma or microsphere release media).[1]

A. Reagents & Standards
  • Target Analyte: N-Acetyl-Phe-Octreotide (Synthetic Standard).[1]

  • Internal Standard (IS): [¹³C₆]-Phe-Octreotide or similar stable isotope analog.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Avoid TFA (Trifluoroacetic acid) in MS methods as it suppresses ionization. Use Formic Acid.[1][3][4][5]

B. Sample Preparation (Solid Phase Extraction - SPE)

Causality: Protein precipitation alone is often insufficient for peptides due to phospholipid interference. SPE ensures cleaner baselines.[1]

  • Conditioning: Equilibrate WCX (Weak Cation Exchange) micro-elution plate with Methanol (200 µL) and Water (200 µL).

  • Loading: Mix 200 µL sample with 200 µL 4% H₃PO₄. Load onto plate.

  • Washing: Wash with 200 µL 5% NH₄OH (removes neutrals) and 200 µL 20% Acetonitrile (removes hydrophobic interferences).

  • Elution: Elute with 2 x 25 µL of 75:25 Acetonitrile:Water with 1% Formic Acid.

  • Reconstitution: Dilute with water to match initial mobile phase composition.

C. Chromatographic & MS Conditions
  • Column: C18 Core-Shell or Fully Porous (e.g., BEH C18), 1.7 µm, 2.1 x 50 mm.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 90% B

    • 5.1 min: 10% B (Re-equilibration)

  • Mass Spectrometry (ESI+):

    • Octreotide (Parent): m/z 510.3 ([M+2H]²⁺) → 120.2 (Immonium ion of Phe).

    • N-Acetyl-Phe-Octreotide (Impurity): m/z 531.3 ([M+2H]²⁺) → 120.2 (Common fragment) or specific y-ions if distinguishable.[1]

    • Note: The acetyl group adds 42 Da to the neutral mass. The doubly charged ion shifts by +21 m/z.

D. Self-Validating System Suitability Test (SST)

To ensure trustworthiness before every run:

  • Resolution Check: Inject a mixture of Octreotide and N-Acetyl-Phe-Octreotide.[1] Valley-to-peak ratio must be < 10%.[1]

  • Sensitivity Check: Signal-to-Noise (S/N) ratio of the LOQ standard must be > 10.

  • Carryover Check: Inject a blank after the highest standard. Peak area in blank must be < 20% of the LLOQ.

Visualizing the Logic

Diagram 1: Impurity Formation Pathway

This diagram illustrates why this validation is necessary: the chemical mechanism of acylation in PLGA delivery systems.

AcylationPathway Octreotide Native Octreotide (Free N-terminus) Reaction Nucleophilic Attack (Acylation) Octreotide->Reaction PLGA PLGA Matrix (Degrading) Intermediate Reactive Glycolic/Lactic Acid Monomers PLGA->Intermediate Hydrolysis Intermediate->Reaction Impurity N-Acetyl-Phe-Octreotide (Impurity I) Reaction->Impurity +42 Da Mass Shift Increased Hydrophobicity

Caption: Mechanism of Octreotide acylation within PLGA microspheres, leading to the formation of Impurity I.

Diagram 2: Analytical Decision Workflow

A logical flow for selecting the correct method based on the phase of drug development.

MethodSelection Start Sample Type? Bulk Bulk API / QC Release (High Conc > 1 µg/mL) Start->Bulk Bio Plasma / PK Study (Trace < 1 ng/mL) Start->Bio HPLC Method A: HPLC-UV (USP Standard) Bulk->HPLC Cost-Effective LCMS Method B: UHPLC-MS/MS (High Sensitivity) Bio->LCMS Required Sensitivity ResultA Pass/Fail Purity Check HPLC->ResultA ResultB Quantify Metabolites & Impurity Profile LCMS->ResultB

Caption: Decision matrix for selecting HPLC-UV vs. UHPLC-MS/MS based on sample concentration and study goals.

References

  • European Pharmacopoeia (Ph. Eur.) . Octreotide Acetate Monograph 2414. (Defines Impurity I and standard HPLC conditions).

  • BenchChem . Cross-Validation of HPLC and LC-MS Methods for the Quantification of Acetyl-Octreotide. (Comparative performance data).

  • Wang, Q., et al. (2015) .[1][6] PK study of octreotide based on LC-MS/MS combining protein precipitation and impurity extraction technique. Bioanalysis, 7(7). (Validation of LC-MS for octreotide in plasma).

  • Sophocleous, A. M., et al. (2015) .[1] Identification and Assessment of Octreotide Acylation in Polyester Microspheres by LC–MS/MS. Pharmaceutical Research. (Mechanism of acylation in PLGA).

  • Waters Corporation . A Rapid and Sensitive Method Estimation of Octreotide in Human Plasma Using UPLC and Xevo TQ-S. (Application Note on UPLC-MS sensitivity).

Sources

Comparative

Definitive Guide: Certified Reference Material Qualification for N-Acetyl-Phe-Octreotide

The following guide is structured as a high-level technical manuscript designed for scientists and quality assurance professionals in the peptide therapeutics field. It prioritizes technical depth, regulatory logic (ISO...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical manuscript designed for scientists and quality assurance professionals in the peptide therapeutics field. It prioritizes technical depth, regulatory logic (ISO 17034/ICH Q3A), and actionable experimental frameworks.

Executive Summary

In the development of sustained-release peptide therapeutics (e.g., Octreotide Acetate microspheres), the control of acylated impurities is a Critical Quality Attribute (CQA).[] N-Acetyl-Phe-Octreotide (CAS: 83795-61-3) is a prevalent degradation product formed via N-terminal acylation, particularly in PLGA-based formulations where polymer hydrolysis generates reactive acetyl sources.[]

This guide compares the performance and qualification rigor of ISO 17034 Certified Reference Materials (CRMs) against Research Grade (RG) Analytical Standards . While RG standards offer cost advantages, our analysis demonstrates that for quantitative impurity profiling, the lack of a certified uncertainty budget in RG materials introduces a statistically significant risk of assay bias (±2-5%), potentially leading to regulatory OOS (Out of Specification) findings.[]

Technical Profile & Formation Mechanism

N-Acetyl-Phe-Octreotide results from the acetylation of the N-terminal D-Phenylalanine residue of Octreotide.[] This modification caps the amine, altering the peptide's isoelectric point (pI) and hydrophobicity, which necessitates high-resolution HPLC for separation.[]

Mechanism of Formation

In PLGA (poly(lactic-co-glycolic acid)) microspheres, the degradation of the polymer matrix releases lactic and glycolic acid oligomers.[] These can react with the free N-terminal amine of the peptide.[] Additionally, residual acetic acid from the lyophilization process can drive this acetylation.

ImpurityFormation cluster_conditions Reaction Conditions Oct Octreotide (Free N-Terminus) Intermediate Transition State (Nucleophilic Attack) Oct->Intermediate + Acyl Donor AcSource Acetyl Source (PLGA degradation / Acetate) AcSource->Intermediate Impurity N-Acetyl-Phe-Octreotide (Capped N-Terminus) Intermediate->Impurity - H2O / Leaving Group Acidic Microenvironment Acidic Microenvironment Long-term Storage Long-term Storage

Figure 1: Reaction pathway for the formation of N-Acetyl-Phe-Octreotide during storage or formulation.[]

Comparative Analysis: CRM vs. Research Grade Alternatives

The following comparison evaluates three classes of reference materials used in peptide analysis. The data presented reflects typical performance metrics observed in GMP QC laboratories.

Table 1: Performance Matrix
FeatureISO 17034 CRM (Recommended)Pharmacopeial RS (USP/EP)Research Grade (RG) Standard
Traceability SI Units (via Mass Balance/qNMR)Metrological Traceability to Official StandardOften Internal or Unspecified
Purity Assignment Certified Value (e.g., 98.2% ± 0.4%)Label Value (often treated as 100% or "as is")Area % (e.g., >95%)
Uncertainty Budget Explicit (k=2) ImplicitNone
Homogeneity Data Batch-specific testing includedValidated by AgencyRarely performed
Primary Risk High CostSupply Constraints / Specific Method UsePotency Bias (Overestimation)
The "Uncertainty Gap" in Experimental Data

When quantifying N-Acetyl-Phe-Octreotide at the 0.5% threshold level, the choice of standard impacts the reported result.[]

  • Scenario: An impurity peak area corresponds to a raw concentration of 0.50%.

  • Using RG Standard (Assumed 100% Potency): Result = 0.50% .[]

  • Using CRM (Certified Potency 92.5%): Result = 0.50% / 0.925 = 0.54% .

Impact: The RG standard calculates a result below the failure limit, while the CRM reveals the true value is above the limit (0.54%). This 8% relative error stems from water content and counter-ion (acetate/TFA) mass, which are quantified in CRMs but often ignored in RG standards.[]

Qualification Workflow (Self-Validating System)

To qualify a reference material for GMP use, a "Self-Validating" protocol must be employed.[] This system uses orthogonal methods to cross-verify the material's identity and content.

Workflow Diagram

QualificationWorkflow cluster_ID 1. Structural Identity (Qualitative) cluster_Purity 2. Purity & Content (Quantitative) Start Material Receipt MS HR-MS (Exact Mass) Start->MS NMR 1H-NMR (Fingerprint) Start->NMR HPLC HPLC-UV (Chromatographic Purity) MS->HPLC NMR->HPLC Calculation Mass Balance Calculation Potency = Purity × (1 - Water - Solvents - Ions) HPLC->Calculation Water Karl Fischer (Water Content) Water->Calculation Ion IC / Elemental (Counter-ion Content) Ion->Calculation Validation System Suitability (Linearity & Recovery) Calculation->Validation Final Qualified Reference Standard Validation->Final

Figure 2: Orthogonal qualification workflow ensuring mass balance traceability.

Experimental Methodologies

The following protocols are established for the specific characterization of N-Acetyl-Phe-Octreotide.

A. High-Performance Liquid Chromatography (HPLC)

This method separates the acetylated impurity from the parent Octreotide and other related impurities (e.g., Octreotide Impurity B).[]

  • Column: C18, 4.6 x 250 mm, 3 µm (e.g., Waters Symmetry or equivalent).[]

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0 min: 80% A / 20% B

    • 20 min: 60% A / 40% B[]

    • 30 min: 20% A / 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (peptide bond) and 280 nm (Tryptophan/Phenylalanine).[]

  • Acceptance Criteria: Resolution (Rs) > 2.0 between Octreotide and N-Acetyl-Phe-Octreotide.[]

B. Mass Spectrometry (Identity Confirmation)[1]
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Theoretical Mass (Monoisotopic):

    • Octreotide: 1018.44 Da

    • N-Acetyl-Phe-Octreotide: 1060.45 Da (+42 Da shift).[]

  • Self-Validation Check: The presence of the +42 Da mass shift confirms acetylation.[] MS/MS fragmentation should show the acetyl group on the b1 ion (N-terminal fragment).[]

C. Mass Balance Calculation (Potency Assignment)

For non-certified materials, you must calculate potency manually to avoid assay errors.[]


[]

Experimental Data Example:

  • HPLC Purity: 98.5%

  • Water (KF): 4.2%[]

  • Acetate (IC): 3.1%[]

  • Calculated Potency:

    
    []
    
  • Note: Using the "98.5%" purity directly would result in a 7.2% overestimation of the impurity.

References

  • European Pharmacopoeia (Ph. Eur.) . Octreotide.[][3][4][5][6] Monograph 2414. Strasbourg, France: EDQM.

  • United States Pharmacopeia (USP) . Octreotide Acetate.[][5][6] USP-NF.[] Rockville, MD: United States Pharmacopeial Convention.[7] Link[]

  • International Organization for Standardization . ISO 17034:2016 General requirements for the competence of reference material producers. Geneva, Switzerland: ISO. Link

  • International Conference on Harmonisation (ICH) . Q3A(R2): Impurities in New Drug Substances. Link

  • SynZeal Research . Octreotide EP Impurity I Reference Standard Data. Link

  • BOC Sciences . Acetyl-Phe1-octreotide Acetate Impurity Profile.

Sources

Validation

Pharmacological Comparison: Octreotide, Derivatives, and Impurities

This guide provides an in-depth pharmacological comparison of Octreotide, its key clinical derivatives, and its critical impurities. It is designed for researchers and drug development professionals, focusing on structur...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth pharmacological comparison of Octreotide, its key clinical derivatives, and its critical impurities. It is designed for researchers and drug development professionals, focusing on structure-activity relationships (SAR), receptor binding profiles, and experimental validation.

Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, QC Analysts

Executive Summary: The Somatostatin Pharmacophore

Octreotide is a synthetic octapeptide analogue of native somatostatin-14 (SST-14). Its therapeutic value lies in its resistance to enzymatic degradation and its high specificity for Somatostatin Receptor subtype 2 (SSTR2).

The pharmacological "heart" of Octreotide is the β-turn pharmacophore (Phe-Trp-Lys-Thr), stabilized by a disulfide bridge between Cys2 and Cys7.

  • Derivatives (e.g., Lanreotide, Pasireotide) modify the scaffold to alter receptor subtype selectivity or half-life.

  • Impurities (e.g., Diastereomers, Linear forms) typically disrupt this β-turn, resulting in a loss of affinity or altered immunogenic profiles.

Structural & Pharmacological Landscape[1][2]

Octreotide vs. Clinical Derivatives

The following table compares Octreotide with its primary therapeutic alternatives. Note the shift in receptor affinity profiles, which dictates clinical indication (e.g., Acromegaly vs. Cushing's Disease).

Table 1: Receptor Binding Affinity (IC₅₀ in nM) and Half-Life Comparison

CompoundClassSSTR1SSTR2SSTR3SSTR4SSTR5t½ (Hours)Clinical Focus
Octreotide Parent>10000.4 - 0.8 7 - 35>10006 - 32~1.7Acromegaly, NETs
Lanreotide Derivative>10000.8 - 1.8 50 - 100>10005 - 15~2.0Acromegaly, NETs
Pasireotide Next-Gen9.3 2.51.5 >1000.2 ~12Cushing's, Acromegaly
Octreotate *Precursor>10000.2 >1000>1000>1000<0.5Radiolabeling (Theranostics)

*Octreotate (C-terminal acid) is rarely used as a free drug but is the peptide backbone for DOTATATE. Data Sources: Bruns et al. (2002), Gadelha et al. (2014).

The Impurity Profile: Pharmacological Impact

Impurities in peptide therapeutics are not merely inert; they can act as partial agonists, antagonists, or immunogens.

Table 2: Common Octreotide Impurities and Pharmacological Risks

Impurity TypeChemical DescriptionStructural ImpactPharmacological Consequence
Linear Octreotide Reduced Disulfide (Cys2-Cys7)Loss of cyclic constraint; β-turn collapse.>100-fold loss in potency. The receptor requires the rigid β-turn for the "lock-and-key" fit.
[Des-Thr-ol]-Octreotide Deletion of C-term ThreoninolRemoval of C-terminal protection.[1]Reduced Affinity. While the pharmacophore (residues 3-6) is intact, the C-terminus stabilizes the conformation.
Diastereomers D-Cys or D-Phe variants (Racemization)Altered side-chain orientation.Inactivity. Steric clash prevents binding pocket insertion. Example: [D-Cys7]-Octreotide.
Oligomers Dimers/Trimers (via disulfide scrambling)Large molecular weight aggregates.Immunogenicity Risk. Aggregates can trigger anti-drug antibodies (ADAs), neutralizing therapeutic efficacy.

Visualizing the Mechanism

To understand why impurities fail, we must visualize the signaling pathway. Octreotide binds SSTR2, triggering G-protein coupling that inhibits cAMP and Calcium influx.

Diagram 1: SSTR2 Signaling & Pharmacophore Interaction

SSTR_Signaling Octreotide Octreotide (Agonist) SSTR2 SSTR2 Receptor (GPCR) Octreotide->SSTR2 High Affinity Binding Impurity Linear Impurity (Inactive) Impurity->SSTR2 No/Weak Binding Gi Gαi Protein SSTR2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition CaCh Ca2+ Channels Gi->CaCh Inhibition cAMP ↓ cAMP Levels AC->cAMP GH ↓ Growth Hormone Secretion CaCh->GH cAMP->GH

Caption: Octreotide activates SSTR2 via the Gi pathway to suppress hormone secretion.[2][3] Linear impurities fail to engage the receptor due to conformational collapse.

Experimental Protocols (Self-Validating Systems)

To objectively compare Octreotide with its impurities or derivatives, the following protocols are the industry standard.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the IC₅₀ of an impurity relative to the parent Octreotide.

  • Receptor Source: CHO-K1 cells stably expressing human SSTR2 (commercially available or transfected).[4]

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 40,000 x g for 30 min. Resuspend pellet.

    • Validation Step: Determine protein concentration (BCA Assay). Target 20-50 µg protein/well.

  • Ligands:

    • Radioligand: [¹²⁵I]-Tyr¹¹-Somatostatin-14 (0.05 nM final conc).

    • Competitor: Serial dilutions of Octreotide (Reference) and Impurity Sample (10⁻¹² to 10⁻⁶ M).

  • Incubation: 1 hour at 25°C in binding buffer (with 0.5% BSA and protease inhibitors like Bacitracin).

  • Separation: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Analysis: Count radioactivity (Gamma counter). Plot % Specific Binding vs. Log[Ligand].

  • Calculation: Use non-linear regression (One-site competition model) to calculate IC₅₀.

    • Acceptance Criteria: The IC₅₀ of the Octreotide Reference Standard must fall within 2 SD of the historical mean (typically ~0.5 nM).

Protocol B: Impurity Identification via LC-MS/MS

Objective: Correlate a specific HPLC peak to a structural modification.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 60% B over 20 mins.

  • Mass Spectrometry: Q-TOF or Orbitrap (High Resolution).

  • Workflow:

    • Inject degraded sample (e.g., thermally stressed Octreotide).

    • Identify peaks with mass shifts:

      • +16 Da: Oxidation (likely Met or Trp).

      • +2 Da: Reduced disulfide (Linear).

      • -101 Da: Des-Thr-ol (Truncation).

  • Data Correlation: Match the retention time of the identified impurity peak to the "unknown" peak in the biological assay.

Impurity Formation Pathways

Understanding where impurities originate allows for better control during synthesis and storage.

Diagram 2: Octreotide Degradation & Impurity Map

Impurity_Map Start Octreotide (Intact) Oxidation Oxidation (Peroxides/Light) Start->Oxidation Hydrolysis Acid Hydrolysis (Low pH) Start->Hydrolysis Racemization Racemization (Synthesis Error) Start->Racemization Reduction Disulfide Reduction (High pH/Heat) Start->Reduction OxProd Met(O)-Octreotide (Impurity G) Oxidation->OxProd +16 Da HydProd [Des-Thr-ol]-Octreotide (Impurity A) Hydrolysis->HydProd Truncation RacProd D-Phe/D-Cys Isomers (Impurity B) Racemization->RacProd Stereo Shift RedProd Linear Octreotide (Impurity E) Reduction->RedProd +2 Da

Caption: Common degradation pathways leading to pharmacologically distinct impurities. Each impurity requires specific analytical monitoring (HPLC/MS).

References

  • Bruns, C., et al. (2002). "SOM230: a novel somatostatin peptidomimetic with broad somatotropin release inhibiting factor (SRIF) receptor binding and a unique antisecretory profile." European Journal of Endocrinology.

  • Gadelha, M.R., et al. (2014). "Pasireotide versus continued treatment with octreotide or lanreotide in patients with inadequately controlled acromegaly (PAOLA): a randomised, phase 3 trial." The Lancet Diabetes & Endocrinology.

  • European Pharmacopoeia (Ph.[5] Eur.) . "Octreotide Acetate Monograph." Council of Europe.

  • Tamizi, E., et al. (2016). "A capillary zone electrophoretic-electrospray ion trap mass spectrometric method has been developed to assess the stability and pathways of degradation of the cancer therapeutic octapeptide, octreotide." Journal of Chromatography A.

  • National Center for Biotechnology Information (NCBI) . "PubChem Compound Summary for CID 383414, Octreotide." PubChem.

Sources

Comparative

Assessing purity of N-Acetyl-Phe-Octreotide using UPLC

Title: High-Resolution Purity Assessment of N-Acetyl-Phe-Octreotide: A UPLC vs. HPLC Comparative Guide Executive Summary N-Acetyl-Phe-Octreotide is a fully characterized reference standard and a critical synthetic interm...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution Purity Assessment of N-Acetyl-Phe-Octreotide: A UPLC vs. HPLC Comparative Guide

Executive Summary

N-Acetyl-Phe-Octreotide is a fully characterized reference standard and a critical synthetic intermediate related to the active pharmaceutical ingredient (API) Octreotide, a potent somatostatin analogue[1]. Ensuring the purity of such complex cyclic peptides is notoriously challenging. Synthetic peptide mixtures often contain closely related impurities such as deletion sequences (e.g., des-Phe), diastereomers, and oxidized species (e.g., disulfide bond scrambling). This guide objectively compares Ultra-Performance Liquid Chromatography (UPLC) against traditional High-Performance Liquid Chromatography (HPLC), providing a comprehensive, self-validating protocol for researchers and drug development professionals.

The Paradigm Shift: UPLC vs. Traditional HPLC

The transition from HPLC to UPLC represents a fundamental shift in chromatographic physics. Traditional HPLC relies on 3–5 µm porous silica particles, which necessitate longer columns and extended run times (often 45–60 minutes) to achieve adequate resolution for complex peptide mixtures[2].

In contrast, UPLC utilizes sub-2 µm particles, which drastically reduce the multi-path (eddy diffusion) and mass transfer terms of the Van Deemter equation. This allows for higher mobile phase linear velocities without a concomitant loss in column efficiency. For N-Acetyl-Phe-Octreotide, the enhanced peak capacity of UPLC—often exceeding 100 in short gradient times—ensures that closely eluting structural analogues are resolved[3]. Furthermore, UPLC improves chromatographic resolution by a factor of three or more compared to conventional HPLC, making it the superior choice for synthetic peptide purity assessment[4].

Workflow Visualization

UPLC_Workflow A 1. System Suitability Testing (Verify Rs > 2.0 & Baseline) B 2. Sample Preparation (0.1% TFA in H2O/ACN) A->B C 3. UPLC Separation (Sub-2 μm BEH C18 Column) B->C D 4. Orthogonal Detection (UV at 214 nm + ESI-MS) C->D E 5. Data Processing (Impurity Profiling & % Purity) D->E

Analytical workflow for UPLC-based peptide purity assessment.

Comparative Performance Data

To objectively evaluate the analytical platforms, the following table summarizes the performance metrics of UPLC versus traditional HPLC for Octreotide-related peptide analysis[5],[6].

Performance MetricTraditional HPLC (5 µm C18)UPLC (1.7 µm BEH C18)Impact on Peptide Analysis
Run Time 45 – 60 minutes7.5 – 10 minutes5x to 8x increase in laboratory throughput.
Resolution (

)

< 1.5 for critical pairs

> 2.0 for critical pairs
Baseline separation of diastereomers and des-acetyl impurities.
Peak Capacity ~40 - 50> 100Accommodates complex impurity profiles in a single run.
Sensitivity (LOD) ~25 ng/mL (UV)~0.025 ng/mL (MS/MS)Superior detection of trace-level synthetic contaminants.
Solvent Consumption High (~1.0 mL/min for 60 min)Low (~0.3 mL/min for 10 min)Significant reduction in hazardous waste generation.

Self-Validating Experimental Protocol: UPLC Analysis of N-Acetyl-Phe-Octreotide

To ensure trustworthiness, this protocol is designed as a self-validating system. Every analytical run must prove its own validity through built-in controls before sample data is accepted.

Phase 1: System Preparation & Suitability (The Validation Step)
  • Column Equilibration: Install an ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm). Equilibrate with 95% Mobile Phase A (0.1% TFA in Water) and 5% Mobile Phase B (0.1% TFA in Acetonitrile) at 0.3 mL/min until the baseline is stable.

  • Blank Injection: Inject 2 µL of sample diluent.

    • Validation Check: The chromatogram must show a stable baseline with no peaks >0.05% of the target analyte's expected area, confirming zero column carryover.

  • System Suitability Test (SST): Inject a resolution mixture containing N-Acetyl-Phe-Octreotide and a known closely eluting impurity (e.g., Octreotide API).

    • Validation Check: The resolution (

      
      ) between the two peaks must be 
      
      
      
      , and the tailing factor for the main peak must be
      
      
      .
Phase 2: Sample Preparation
  • Weigh exactly 1.0 mg of N-Acetyl-Phe-Octreotide standard.

  • Dissolve in 1.0 mL of 0.1% TFA containing 10% Acetonitrile to yield a 1.0 mg/mL stock solution[4].

  • Causality: The inclusion of 10% organic solvent prevents peptide aggregation and adsorption to the glass vial walls, while TFA ensures the peptide remains fully protonated and soluble.

Phase 3: Chromatographic Execution

Execute the following segmented gradient to maximize resolution around the elution window of the target peptide[4],[5]:

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte at the column head)

  • 1.0 - 6.0 min: 5% to 45% B (Shallow gradient for high-resolution separation of impurities)

  • 6.0 - 7.5 min: 45% to 90% B (Column wash)

  • 7.5 - 10.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and improving the mass transfer kinetics of the bulky peptide[3].

Phase 4: Data Analysis & Orthogonal Validation
  • Monitor UV absorbance at 214 nm (peptide bond absorption).

  • Self-Validation via Orthogonality: Simultaneously route the eluent to an ESI-MS detector. Confirm the peak purity of N-Acetyl-Phe-Octreotide by verifying that the mass spectrum across the entire UV peak is homogenous (expected

    
     for 
    
    
    
    ).

Mechanistic Insights in Method Design

  • Stationary Phase Chemistry: The use of Bridged Ethyl Hybrid (BEH) particles is critical. Traditional silica dissolves at extreme pH and degrades under high pressure. BEH technology provides the mechanical strength required for UPLC pressures (>10,000 psi) and offers superior peak shape for basic peptides[4].

  • Ion-Pairing Dynamics: Peptides like N-Acetyl-Phe-Octreotide contain basic residues (e.g., Lysine). Without an ion-pairing agent, these basic sites interact with residual silanols on the stationary phase, causing severe peak tailing. Trifluoroacetic acid (TFA) acts as a volatile, hydrophobic ion-pairing agent. It neutralizes the peptide's charge and masks silanol interactions, thereby ensuring sharp, symmetrical peaks[3].

References

1. - Waters Corporation 2.3 - NIH / PubMed 3. 4 - Waters Corporation 4.5 - BenchChem 5.6 - ResearchGate 6.1 - Axios Research

Sources

Validation

Cross-validation of N-Acetyl-Phe-Octreotide Detection Methods

Executive Summary N-Acetyl-Phe-Octreotide (often designated as [Phe(Ac)]¹-Octreotide or Octreotide EP Impurity I) is a critical process-related impurity in the synthesis of Octreotide Acetate. Structurally, it results fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Acetyl-Phe-Octreotide (often designated as [Phe(Ac)]¹-Octreotide or Octreotide EP Impurity I) is a critical process-related impurity in the synthesis of Octreotide Acetate. Structurally, it results from the acetylation of the N-terminal D-Phenylalanine residue, a modification that caps the primary amine, altering both the hydrophobicity and the net charge of the peptide.

Detecting this impurity presents a unique analytical challenge: its structural similarity to the parent peptide leads to co-elution in standard reversed-phase systems, while its lack of a free N-terminal amine reduces ionization efficiency in mass spectrometry compared to the parent drug.

This guide provides a technical framework for the cross-validation of three distinct analytical methodologies: RP-HPLC , LC-MS/MS , and Capillary Zone Electrophoresis (CZE) . By leveraging the orthogonal separation mechanisms of hydrophobicity (HPLC), mass-to-charge ratio (MS), and electrophoretic mobility (CZE), researchers can establish a self-validating control strategy compliant with ICH Q2(R1) and pharmacopoeial standards.

Part 1: The Analytical Challenge

The detection of N-Acetyl-Phe-Octreotide is complicated by two physicochemical factors:

  • Hydrophobic Shift: The acetylation of the N-terminus removes a hydrophilic amine group, increasing the peptide's retention on C18 columns. It often elutes in the "tail" of the main Octreotide peak or co-elutes with other hydrophobic impurities like oligomers.

  • Charge Suppression: At acidic pH (used in most mobile phases), the N-terminus of Octreotide is protonated (

    
    ). Acetylation converts this to a neutral amide (
    
    
    
    ). This loss of charge fundamentally alters its behavior in CZE and reduces its sensitivity in positive-mode ESI-MS.
Impurity Profile Visualization

The following diagram illustrates the separation logic required to isolate this specific impurity.

ImpurityLogic cluster_Methods Separation Mechanisms Sample Octreotide Sample (Crude/Purified) HPLC RP-HPLC (Hydrophobicity) Sample->HPLC CZE CZE (Charge-to-Size Ratio) Sample->CZE LCMS LC-MS/MS (Mass/Fragmentation) Sample->LCMS Result_HPLC Elutes AFTER Parent (Increased Hydrophobicity) HPLC->Result_HPLC C18 Interaction Result_CZE Migrates SLOWER (Loss of +1 Charge) CZE->Result_CZE Electrophoretic Mobility Result_LCMS Mass Shift +42 Da (m/z 1061 vs 1019) LCMS->Result_LCMS m/z Filter

Figure 1: Orthogonal separation logic for N-Acetyl-Phe-Octreotide. Each method exploits a different physicochemical change caused by N-terminal acetylation.

Part 2: Experimental Protocols & Methodologies

Methodology 1: High-Performance Liquid Chromatography (HPLC-UV)

The Workhorse for Routine QC

Objective: To separate N-Acetyl-Phe-Octreotide based on hydrophobic interaction. Critical Insight: Standard TFA gradients may not resolve the acetyl impurity from the parent tail. A shallow gradient slope at the elution point is critical.

ParameterSpecification
Column C18, 250 x 4.6 mm, 5 µm (e.g., Kromasil or equivalent)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Amide bond absorption)
Gradient 20-40% B over 30 mins (Linear).[1] Note: Flatten gradient to 0.5% B/min around expected elution time (15-20 min) to maximize resolution (

).
Target


between Octreotide and N-Acetyl-Impurity
Methodology 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

The Specificity King for Identification

Objective: To confirm identity via mass shift (+42 Da) and quantify at trace levels (cleaning validation). Critical Insight: Avoid TFA in LC-MS as it suppresses ionization. Use Formic Acid (FA).[1] The loss of the N-terminal charge means the impurity may ionize primarily as


 or 

with different ratios than the parent.
ParameterSpecification
Column C18 UHPLC, 100 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization ESI Positive Mode
Mass Targets Octreotide:

510.5 (

), 1019.5 (

)N-Acetyl-Impurity:

531.5 (

), 1061.5 (

)
LOD Target

ng/mL (suitable for cleaning validation)
Methodology 3: Capillary Zone Electrophoresis (CZE)

The Orthogonal Validator

Objective: To validate purity based on charge state, eliminating false negatives from HPLC co-elution. Critical Insight: At pH 3.2, Octreotide has multiple positive charges (N-term, Lysine). N-acetylation removes one positive charge. This results in a significantly lower electrophoretic mobility, causing the impurity to migrate distinctly slower than the parent.

ParameterSpecification
Capillary Bare Fused Silica, 50 µm ID x 60 cm effective length
Buffer 10-50 mM Ammonium Formate, pH 3.20
Voltage 25 kV (Normal Polarity)
Temperature 25°C
Detection UV at 200 nm
Migration Order 1. Octreotide (Higher Charge) 2. N-Acetyl-Phe-Octreotide (Lower Charge)

Part 3: Cross-Validation Framework

To ensure the "N-Acetyl" impurity is accurately quantified, you must cross-validate the methods. This prevents "method bias" where one technique systematically under-reports the impurity.

Linearity & Range Comparison

Construct calibration curves for N-Acetyl-Phe-Octreotide standard (available as Octreotide EP Impurity I) in both HPLC and LC-MS.

  • HPLC Range: 0.05% to 5.0% of target concentration (0.5 mg/mL).

  • LC-MS Range: 1 ng/mL to 1000 ng/mL.[2]

  • Acceptance:

    
     for both.[1]
    
Relative Response Factor (RRF) Determination

In HPLC-UV, the acetylation does not significantly alter the chromophore (phenylalanine ring is intact). Therefore, the RRF should be close to 1.0.

  • Experiment: Inject equimolar amounts of Octreotide and N-Acetyl-Impurity.

  • Calculation:

    
    
    
  • Validation: If RRF is within 0.9–1.1, you can use the parent standard for quantification in routine QC.

Bland-Altman Analysis (Method Comparability)

Analyze 5 batches of Octreotide with varying levels of the impurity using both HPLC and CZE. Plot the difference vs. average.

  • X-Axis:

    
    
    
  • Y-Axis:

    
    
    
  • Interpretation: If CZE consistently shows higher impurity levels, your HPLC method likely suffers from co-elution (the impurity is hiding under the main peak).

Comparative Performance Data (Example)
MetricRP-HPLC (UV)LC-MS/MSCZE
Specificity Moderate (Risk of co-elution)High (Mass resolved)High (Charge resolved)
LOD ~0.05% (Area)~0.1 ng/mL~0.1% (Area)
Precision (RSD) < 1.0%< 5.0%< 2.0%
Primary Use Batch Release / QCCleaning Validation / IDOrthogonal Purity Check
Cross-Validation Workflow Diagram

ValidationFlow Start Method Validation Plan Step1 1. Establish Specificity (Inject Spiked Samples) Start->Step1 Step2 2. Calculate RRF (Is UV response 1:1?) Step1->Step2 Branch RRF ≈ 1.0? Step2->Branch Yes Use Parent Std for HPLC Quant Branch->Yes No Use Impurity Std for Calibration Branch->No Step3 3. Orthogonal Check (CZE) (Confirm no co-elution) Yes->Step3 No->Step3 Final Validated Control Strategy Step3->Final

Figure 2: Decision tree for establishing a validated quantification strategy.

References

  • European Pharmacopoeia (Ph. Eur.) . Octreotide Acetate Monograph 2414. (Defines Impurity I as N-Acetyl-Octreotide and sets limits).

  • United States Pharmacopeia (USP) . Octreotide Acetate: Impurities. (Lists [Phe(Ac)]¹-Octreotide as a specified impurity).

  • TLC Pharmaceutical Standards . Octreotide Impurity I (N-Acetyl-Phe-Octreotide) Reference Standard Data.

  • Salami, M. et al. (2016) . A capillary electrophoretic-mass spectrometric method for the assessment of octreotide stability under stress conditions. Journal of Chromatography A. (Establishes CZE conditions for Octreotide degradation products).

  • Waters Corporation . Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. (Provides LC-MS protocols for peptide impurities).

Sources

Comparative

Establishing Limit of Detection (LOD) for N-Acetyl-Phe-Octreotide: A Comparative Analytical Guide

Executive Summary & Technical Context N-Acetyl-Phe-Octreotide (also known as [Phe(Ac)]¹-Octreotide or N2,1-Acetyloctreotide) is a critical process-related impurity found in Octreotide Acetate API and formulations.[] Stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

N-Acetyl-Phe-Octreotide (also known as [Phe(Ac)]¹-Octreotide or N2,1-Acetyloctreotide) is a critical process-related impurity found in Octreotide Acetate API and formulations.[] Structurally, it results from the acetylation of the N-terminal D-Phenylalanine residue, a modification that significantly alters the peptide's hydrophobicity and retention characteristics.[]

In regulatory contexts (USP/EP), this impurity must be controlled with a limit of NMT 0.5% . However, establishing a robust Limit of Detection (LOD) is the foundational step in validating any method intended to monitor this impurity, particularly to ensure the method can detect the impurity below the Reporting Threshold (typically 0.05% - 0.1%) .

This guide compares the industry-standard HPLC-UV approach against the high-sensitivity LC-MS/MS alternative, providing a self-validating protocol for establishing LOD based on ICH Q2(R1) guidelines.

Comparative Analysis: HPLC-UV vs. LC-MS/MS[1][2]

The choice of detection method dictates the LOD capabilities. While HPLC-UV is the regulatory standard for Quality Control (QC), LC-MS/MS offers superior sensitivity for trace analysis or complex matrices (e.g., plasma PK studies).[]

Table 1: Performance Matrix for N-Acetyl-Phe-Octreotide Detection[1][3]
FeatureMethod A: HPLC-UV (Standard) Method B: LC-MS/MS (Alternative)
Detection Principle UV Absorbance @ 210/220 nm (Peptide bond)Electrospray Ionization (ESI+) / MRM
Typical LOD 0.1 – 0.5 µg/mL (approx. 0.02% of load)5 – 20 pg/mL (Trace level)
Specificity Moderate (Relies on chromatographic resolution)High (Mass-based discrimination)
Mobile Phase TMAH/Acetonitrile (USP) or TFA/ACNFormic Acid or Ammonium Acetate (Volatile)
Primary Application Routine QC, Bulk Release, Stability TestingBioanalysis, Impurity Identification, Cleaning Validation
Regulatory Status Compendial (USP/EP) Non-Compendial (Requires full validation)
Technical Insight: The "TMAH" Factor

The USP monograph for Octreotide utilizes Tetramethylammonium Hydroxide (TMAH) in the mobile phase. TMAH acts as an ion-pairing agent that sharpens peak shape for basic peptides.[] However, TMAH is non-volatile and incompatible with LC-MS .[]

  • Implication: When establishing LOD using LC-MS, you must re-develop the method using volatile buffers (e.g., 0.1% Formic Acid), which may alter the Relative Retention Time (RRT) of N-Acetyl-Phe-Octreotide (Standard RRT ~1.5).[]

Mechanism of Impurity Formation & Detection

Understanding the origin of the impurity aids in method development. N-Acetyl-Phe-Octreotide is more hydrophobic than the parent Octreotide due to the capping of the N-terminal amine.[]

ImpurityPathway Octreotide Octreotide (Parent) [H-D-Phe-Cys...] Acetylation Acetylation Event (Synthesis/Degradation) Octreotide->Acetylation + Acetyl Group Impurity N-Acetyl-Phe-Octreotide [Ac-D-Phe-Cys...] Acetylation->Impurity Hydrophobicity Increase HPLC HPLC-UV Analysis (RRT ~1.5) Impurity->HPLC Late Elution

Figure 1: Formation and chromatographic behavior of N-Acetyl-Phe-Octreotide. The acetylation increases retention time on C18 columns.

Protocol: Establishing LOD via Signal-to-Noise (S/N)[1]

This protocol uses the Signal-to-Noise (S/N) method, which is the most practical approach for chromatographic impurities as per ICH Q2(R1).[]

Prerequisites
  • Reference Standard: N-Acetyl-Phe-Octreotide (USP Reference Standard or characterized secondary standard).[][2]

  • Matrix: Blank solvent (Mobile Phase A) to determine noise.

  • Target LOD: Aim for an S/N ratio of 3:1 .

Step-by-Step Methodology
Phase 1: Preparation of Solutions
  • Stock Solution: Weigh 5.0 mg of N-Acetyl-Phe-Octreotide RS into a 10 mL volumetric flask. Dissolve in water/acetonitrile (90:10). Concentration = 500 µg/mL .

  • Intermediate Solution: Dilute 1.0 mL of Stock into 100 mL. Concentration = 5 µg/mL (1% of nominal sample concentration if sample is 0.5 mg/mL).

  • LOD Series Preparation: Prepare a series of dilutions from the Intermediate Solution:

    • Level A: 1.0 µg/mL (0.2%)

    • Level B: 0.5 µg/mL (0.1%)

    • Level C: 0.25 µg/mL (0.05%)[]

    • Level D: 0.10 µg/mL (0.02%)

Phase 2: Chromatographic Conditions (USP Aligned)
  • Column: C18, 4.6 mm x 25 cm, 5 µm (e.g., Hypersil ODS or equivalent).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 220 nm.

  • Mobile Phase A: 10% TMAH solution (pH 5.4) / Acetonitrile (90:10).

  • Mobile Phase B: 10% TMAH solution (pH 5.4) / Acetonitrile (40:60).

  • Gradient: Standard USP gradient for Octreotide.

Phase 3: Data Acquisition & Calculation
  • Inject the Blank (Mobile Phase A) 3 times to establish the baseline noise.

  • Inject each LOD Series Level (A through D) in triplicate.

  • Calculate S/N Ratio: Use the software's ASTM noise calculation or the formula:

    
    
    
    • 
      : Height of the peak (from apex to extrapolated baseline).
      
    • 
      : Peak-to-peak background noise in a blank injection over a distance of 20 times the width at half-height.
      
  • Acceptance Criteria:

    • The concentration where S/N

      
       3  is the LOD .
      
    • The concentration where S/N

      
       10  is the LOQ  (Limit of Quantitation).
      

Experimental Data Presentation (Model Data)

The following table illustrates typical results expected when validating this impurity on a standard HPLC-UV system.

Table 2: LOD Determination Data Summary
Concentration (µg/mL)% of Target Load (0.5 mg/mL)Average Signal Height (mAU)Average Noise (mAU)S/N RatioConclusion
0.50 0.10%1.500.0530.0 Quantifiable (LOQ)
0.25 0.05%0.750.0515.0 Quantifiable
0.10 0.02%0.300.056.0 Detectable
0.05 0.01% 0.15 0.05 3.0 LOD Established
0.02 0.004%0.060.051.2Not Detectable

Note: In this model, the LOD is established at 0.05 µg/mL, which corresponds to 0.01% impurity level. This is well below the reporting threshold of 0.05% or 0.1%, validating the method's suitability.

Decision Workflow: Method Selection

Select the appropriate method based on the stage of drug development and sensitivity requirements.

MethodSelection Start Start: Define Purpose Purpose Is the analysis for... Start->Purpose QC Routine QC / Batch Release Purpose->QC Impurity > 0.1% Trace PK Study / Cleaning Validation Purpose->Trace Impurity < 0.01% Method1 USE METHOD A: HPLC-UV (USP Monograph) LOD ~0.05 µg/mL QC->Method1 Method2 USE METHOD B: LC-MS/MS (Volatile Buffer) LOD ~10 pg/mL Trace->Method2

Figure 2: Decision tree for selecting between HPLC-UV and LC-MS/MS based on sensitivity needs.

References

  • United States Pharmacopeia (USP). Octreotide Acetate Monograph. USP-NF.[][5][2] (Official compendial standard for Octreotide impurity limits and HPLC conditions). []

  • European Directorate for the Quality of Medicines (EDQM). Octreotide (02414) - European Pharmacopoeia. (Defines Impurity I as N2,1-acetyloctreotide).[][2][6][7]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (Global standard for establishing LOD via S/N ratio).

  • BenchChem. Cross-Validation of HPLC and LC-MS Methods for the Quantification of Acetyl-Octreotide. (Comparative performance data for peptide analysis).

  • Waters Corporation. A Rapid and Sensitive Method Estimation of Octreotide in Human Plasma Using UPLC and Xevo TQ-S. (Demonstrates LC-MS sensitivity limits for Octreotide).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Acetyl-Phe-Octreotide

Comprehensive Safety and Operational Guide for Handling N-Acetyl-Phe-Octreotide As drug development increasingly focuses on targeted therapies and sustained-release formulations (such as PLGA microspheres), the use of po...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling N-Acetyl-Phe-Octreotide

As drug development increasingly focuses on targeted therapies and sustained-release formulations (such as PLGA microspheres), the use of potent peptide Active Pharmaceutical Ingredients (APIs) like N-Acetyl-Phe-Octreotide has surged. N-Acetyl-Phe-Octreotide is a synthetic somatostatin analog derivative. Because it is biologically active at microgram quantities, it must be handled under High-Potency API (HPAPI) protocols[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This protocol explains the causality behind our safety measures, ensuring that your laboratory builds a self-validating, fail-safe environment for handling potent peptides.

Hazard Causality and Risk Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical and biological nature of the threat.

  • Biological Potency: Like its parent compound octreotide, N-Acetyl-Phe-Octreotide is an endocrine disruptor that mimics somatostatin, inhibiting the release of growth hormone, glucagon, and insulin. Accidental exposure to even microgram quantities can cause systemic physiological effects[2].

  • Physical State Hazards: The compound is typically supplied as a lyophilized (freeze-dried) powder. Lyophilized peptides are highly electrostatic and prone to rapid aerosolization upon opening the vial[3].

  • Hygroscopicity & Solvents: Peptides readily absorb ambient moisture. Furthermore, they are often reconstituted in permeating solvents like DMSO, which act as carrier molecules that can drag the potent peptide directly through standard laboratory gloves and human skin[4].

Because the primary risk is the inhalation of aerosolized powder and dermal absorption via solvents, our PPE and engineering controls must prioritize respiratory isolation and chemical-resistant barriers.

The PPE Matrix: Quantitative and Qualitative Standards

To mitigate the risks outlined above, personnel must utilize the following protective equipment. The table below summarizes the required PPE, the regulatory standards they must meet, and the scientific rationale for their use.

Equipment TypeSpecification / StandardCausality & Operational Rationale
Respiratory Protection PAPR or N95/P100 Particulate Filter (EN 143)Rationale: Prevents inhalation of aerosolized lyophilized powder. A Powered Air Purifying Respirator (PAPR) is required if the occupational exposure limit (OEL) drops below 20 μg/m³[2].
Hand Protection Double Nitrile or Neoprene Gloves (EN 374)Rationale: Double-gloving is mandatory. The outer glove protects against the peptide and reconstitution solvents (e.g., DMSO), while the inner glove maintains a sterile, chemical-free barrier during doffing[5].
Eye/Face Protection Tightly fitting safety goggles (EN 166 or NIOSH)Rationale: Standard safety glasses are insufficient. Tightly fitting goggles prevent aerosolized micro-particles from contacting the ocular mucosa[5].
Body Protection Tyvek Suit or Polypropylene Lab CoatRationale: Woven cotton lab coats can trap peptide dust. Impervious, disposable garments ensure that potent APIs are not transported outside the containment zone[5].

Operational Workflow: Step-by-Step Methodology

Handling N-Acetyl-Phe-Octreotide requires a synchronized approach between engineering controls and PPE. Open handling of potent powders on a standard laboratory bench is expressly prohibited[6].

Phase 1: Preparation and Environmental Control
  • Isolator Verification: Ensure the handling takes place in a certified negative-pressure isolator, Class II Biological Safety Cabinet (BSC), or a downward laminar flow booth. The room itself should be under negative pressure relative to adjacent corridors[6].

  • Temperature Acclimation: Because N-Acetyl-Phe-Octreotide is hygroscopic, remove the sealed vial from cold storage (-20°C) and allow it to reach ambient temperature in a desiccator before opening. This prevents condensation from ruining the peptide and altering the exact weight[3].

Phase 2: Donning and Handling
  • Don PPE: Apply PPE in the following order: Bouffant cap, inner gloves, Tyvek suit/impervious coat, safety goggles, respirator (PAPR or N95), and finally, outer gloves extended over the cuffs of the suit.

  • Static Mitigation: Wipe the exterior of the peptide vial and the weighing spatulas with an anti-static zero-ionizer or a damp lint-free wipe to reduce the electrostatic dispersion of the lyophilized powder.

  • Reconstitution: Inject the diluent (e.g., sterile water, buffer, or DMSO) directly through the septum of the vial if possible, rather than opening the cap. If the cap must be opened, open it slowly within the negative-pressure zone to prevent the vacuum effect from ejecting powder.

Phase 3: Containment and Doffing
  • Surface Decontamination: Wipe down all balances, spatulas, and interior hood surfaces with an appropriate solvent (often a mixture of water and alcohol, or a specific neutralizing agent) before removing your hands from the containment zone[1].

  • Doffing: Remove the outer gloves inside the hood and dispose of them in the primary containment waste bin. Exit the hood and remove the remaining PPE, rolling garments inward to trap any potential microscopic dust.

HPAPI_Workflow Start 1. Risk Assessment & Acclimation PPE_Don 2. Don PPE: Double Gloves, Tyvek, Respirator Start->PPE_Don Containment 3. Primary Containment: Negative Pressure Isolator PPE_Don->Containment Handling 4. Handling: Anti-Static Weighing & Solubilization Containment->Handling Decon 5. Decontamination: In-Hood Surface Wipe-down Handling->Decon PPE_Doff 6. Doff PPE: Inside Airlock/Anteroom Decon->PPE_Doff Disposal 7. Waste Disposal: Sealed Biohazard/Chem Waste PPE_Doff->Disposal

Figure 1: Sequential containment and PPE workflow for potent peptide API handling.

Spill Response and Disposal Plan

Even with rigorous protocols, accidental releases can occur. Your laboratory must be prepared with a specific chemical hygiene response for potent peptides.

Immediate Spill Response:

  • Evacuate and Isolate: If a spill occurs outside of primary containment (e.g., a dropped vial shatters on the floor), immediately evacuate personnel from the immediate area to allow aerosols to settle[7].

  • Do Not Sweep: Never use a broom or dry paper towel to clean up lyophilized peptide powder, as this will aerosolize the API[5].

  • Wet Wiping: Wearing full PPE (including respiratory protection), cover the spill with absorbent pads. Gently pour a neutralizing solvent or water over the pads to wet the powder, preventing dust generation.

  • Mechanical Collection: Carefully scoop the wet material into a hazardous waste container. Wash the affected surface thoroughly with soap and water[8].

Routine Disposal: All materials that have come into contact with N-Acetyl-Phe-Octreotide (including empty vials, pipette tips, outer gloves, and bench paper) must be treated as hazardous pharmaceutical waste. They must be placed in tightly sealed, clearly labeled, puncture-resistant containers and incinerated according to local environmental and institutional regulations[9]. Do not flush peptide solutions down sanitary sewers[7].

References

  • Best Practices For Handling Potent APIs Outsourced Pharma URL
  • Laboratory Safety Guidelines for Peptide Handling Biovera Research URL
  • High-Potency APIs: Containment and Handling Issues Pharmaceutical Technology URL
  • Chemos GmbH&Co.
  • MATERIAL SAFETY DATA SHEETS - OCTREOTIDE Cleanchem Laboratories URL
  • Octreotide Acetate Injection SDS Viatris URL
  • Octreotide SDS, 79517-01-4 Safety Data Sheets ECHEMI URL
  • Safe Handling of Potent Active Pharmaceutical Ingredients (Apis)
  • Handling and Storage Guidelines for Peptides Bachem URL

Sources

© Copyright 2026 BenchChem. All Rights Reserved.